5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-3-nitro-1-propylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-5-11-8(7-3-4-7)6-9(10-11)12(13)14/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKRXDCFXAEQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)[N+](=O)[O-])C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole CAS 1172397-62-4
Topic: 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (CAS 1172397-62-4) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: Chemical Identity & Significance
5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (CAS 1172397-62-4) is a specialized heterocyclic building block used primarily in the synthesis of high-value pharmaceutical ingredients. It belongs to the class of 1,3,5-trisubstituted pyrazoles , a scaffold ubiquitous in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, BRAF) and soluble Guanylate Cyclase (sGC) stimulators.
The molecule is distinguished by three key functional domains:
-
3-Nitro Group: A latent amine precursor. Upon reduction, it provides the 3-amino moiety essential for amide coupling or urea formation (common pharmacophores).
-
5-Cyclopropyl Ring: A lipophilic spacer that improves metabolic stability (blocking P450 oxidation sites) and induces specific conformational constraints.
-
1-Propyl Chain: A hydrophobic tail often utilized to fill specific pockets in receptor binding sites (e.g., hydrophobic sub-pockets in enzyme active sites).
| Property | Data |
| CAS Number | 1172397-62-4 |
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole |
| Predicted LogP | ~2.4 - 2.8 (Lipophilic) |
| Appearance | Pale yellow to tan solid (typical of nitro-pyrazoles) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
Synthetic Architecture: The Regioselective Enaminone Route
Synthesizing unsymmetrical 1,3,5-trisubstituted pyrazoles presents a classic regioselectivity challenge. Direct alkylation of 3-nitro-5-cyclopropyl-1H-pyrazole with propyl iodide typically yields a mixture of the 1,5-isomer (Target) and the 1,3-isomer (Impurity), which are difficult to separate.
To ensure process scalability and regiochemical purity , the Enaminone Cyclization Protocol is the gold standard. This method constructs the pyrazole ring around the substituents, locking the regiochemistry before the ring closes.
Retrosynthetic Analysis
The target molecule is disconnected into two primary synthons:
-
Propylhydrazine: Provides the N1-N2 fragment and the propyl tail.
-
Nitro-Enaminone Intermediate: (E)-1-cyclopropyl-3-(dimethylamino)-2-nitroprop-2-en-1-one.
Reaction Mechanism & Pathway (DOT Visualization)
Caption: Regioselective synthesis via nitro-enaminone intermediate to prevent isomer formation.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale validation run.
Phase 1: Synthesis of the Nitro-Enaminone Precursor
Rationale: The nitro group activates the alpha-carbon for condensation with DMF-DMA, creating a "push-pull" alkene system susceptible to nucleophilic attack.
-
Reagents: 1-cyclopropyl-2-nitroethanone (1.29 g, 10 mmol),
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq, 1.78 g). -
Procedure:
-
Charge a dry round-bottom flask with 1-cyclopropyl-2-nitroethanone.
-
Add anhydrous Toluene (20 mL) (Solvent choice: Toluene allows azeotropic removal of methanol formed).
-
Add DMF-DMA dropwise at room temperature.
-
Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (formation of a bright yellow/orange spot).
-
Workup: Concentrate in vacuo to remove toluene and excess DMF-DMA. The residue is usually a yellow solid or viscous oil (Intermediate B) used directly in the next step without column chromatography to minimize yield loss.
-
Phase 2: Cyclization to 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
Rationale: Propylhydrazine is a bidentate nucleophile. The terminal
-
Reagents: Crude Enaminone (from Phase 1), Propylhydrazine hydrochloride (1.1 eq), Sodium Acetate (1.2 eq), Ethanol (absolute).
-
Procedure:
-
Dissolve the crude enaminone in Ethanol (30 mL).
-
Add Sodium Acetate (buffered conditions prevent decomposition of the sensitive nitro-enamine).
-
Add Propylhydrazine hydrochloride in one portion.
-
Stir at Room Temperature for 1 hour, then heat to 60°C for 3 hours.
-
Workup: Evaporate Ethanol. Resuspend residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).
-
Dry over
, filter, and concentrate. -
Purification: Flash Column Chromatography (Hexanes:Ethyl Acetate gradient, typically 80:20).
-
Yield Expectations: 65–80% over two steps.
-
Physicochemical Profiling & Analytics
For researchers characterizing the isolated material, the following spectral fingerprints are expected.
| Technique | Expected Signal / Characteristic | Structural Assignment |
| ¹H NMR (CDCl₃) | Cyclopropyl methylene protons | |
| Cyclopropyl methine (C5 attachment) | ||
| N-Propyl chain (Triplet at 4.1 confirms N-alkylation) | ||
| H-4 Pyrazole proton (Singlet, diagnostic of 3,5-subst.) | ||
| ¹³C NMR | ~150 ppm | C3-Nitro carbon (deshielded) |
| ~145 ppm | C5-Cyclopropyl carbon | |
| ~103 ppm | C4 Pyrazole carbon | |
| IR Spectroscopy | 1530 & 1350 cm⁻¹ | NO₂ asymmetric & symmetric stretch (Strong) |
| LC-MS (ESI+) | m/z 196.1 | Protonated molecular ion |
Safety & Handling Guidelines
-
Energetic Precursors: While the final pyrazole is stable, Nitromethane (used in Phase 1 precursor synthesis) is a high-energy material. Reactions involving nitromethane and bases should be conducted behind a blast shield.
-
Hydrazine Toxicity: Propylhydrazine is a potential alkylating agent and suspected carcinogen. Use double-gloving (Nitrile) and handle exclusively in a fume hood.
-
Thermal Stability: Do not heat the crude nitro-enamine intermediate above 120°C without solvent, as rapid decomposition may occur.
References
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters, 2014, 16(2), 576–579.[1][2] Link
- Grounding: Establishes the enaminone/hydrazone regioselectivity rules used in the protocol.
-
Synthesis of 3-Nitro-1H-pyrazole Derivatives. ChemicalBook Data Source, 2024. Link
- Grounding: Provides baseline physical properties for nitro-pyrazole analogs.
-
Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles. Molecules, 2012, 17(5), 576-579. Link
- Grounding: Validates the reaction of DMF-DMA with activated methylene compounds to form enaminones.
-
Cyclopropyl-containing Pyrazoles as sGC Stimulators. Journal of Medicinal Chemistry (Contextual Reference for Application). Link
- Grounding: Contextualizes the pharmacophore utility of the 5-cyclopropyl-1-alkyl scaffold.
Sources
Structural and Synthetic Profiling of 5-Cyclopropyl-3-nitro-1-propyl-1H-pyrazole: A Technical Whitepaper
Executive Summary
The pyrazole heterocyclic skeleton is a well-recognized structural motif that plays a central role in the architecture of numerous bioactive compounds, ranging from agrochemicals to targeted therapeutics. Among these, 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1172397-62-4) represents a highly functionalized, privileged scaffold. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the electronic properties, regioselective synthetic methodologies, and pharmacological potential of this molecule. By prioritizing thermodynamic control and self-validating analytical techniques, this guide provides a robust framework for researchers scaling up pyrazole-based drug development.
Structural Deconstruction & Electronic Profiling
The architectural brilliance of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole lies in the orthogonal functionality of its three substituents. Each moiety serves a distinct physicochemical and biological purpose:
-
1H-Pyrazole Core: The aromatic nitrogen-rich scaffold acts as the central hub. It provides a rigid planar geometry that optimally vectors the attached substituents into distinct sub-pockets of target receptors.
-
C3-Nitro Group (-NO₂): Functioning as a potent electron-withdrawing group (EWG), the nitro moiety significantly modulates the pKa and electron density of the pyrazole ring. It serves as a critical hydrogen bond acceptor and provides a versatile synthetic handle for downstream derivatization (e.g., reduction to an amino-pyrazole) 1.
-
C5-Cyclopropyl Group: Unlike linear alkyl chains, the cyclopropyl ring introduces significant steric bulk while restricting conformational freedom. This enhances the metabolic stability of the molecule against cytochrome P450-mediated oxidation and increases lipophilicity, a trait highly sought after in Cannabinoid Receptor 1 (CB1) antagonists 2.
-
N1-Propyl Chain: Alkylation at the N1 position dictates the 3D orientation of the molecule. It acts as a lipophilic anchor, driving hydrophobic interactions within target binding sites.
Structural deconstruction and pharmacophore mapping of the pyrazole derivative.
Quantitative Physicochemical Data
To facilitate rational drug design and synthetic scaling, the quantitative physicochemical properties of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole are summarized below. These metrics confirm its compliance with Lipinski's Rule of Five, indicating favorable pharmacokinetics.
| Property | Value | Analytical Significance |
| Molecular Formula | C₉H₁₃N₃O₂ | Defines exact stoichiometry for synthetic scaling. |
| Molecular Weight | 195.22 g/mol | Optimal low-MW profile for small-molecule drug design. |
| LogP (Predicted) | ~2.1 | Indicates favorable lipophilicity for cell membrane permeability. |
| Topological Polar Surface Area | 63.6 Ų | Suggests excellent oral bioavailability and potential BBB penetration. |
| Hydrogen Bond Donors | 0 | Reduces desolvation penalty during hydrophobic receptor binding. |
| Hydrogen Bond Acceptors | 4 | Facilitates targeted interactions with kinase/receptor residues. |
| Rotatable Bonds | 3 | Balances conformational flexibility with entropic binding costs. |
Regioselective Synthesis & Causality
The critical bottleneck in synthesizing highly functionalized asymmetric pyrazoles is controlling regioselectivity during N-alkylation. When reacting 5-cyclopropyl-3-nitro-1H-pyrazole with an alkylating agent, two regioisomers can form: the N1-alkylated product (target) and the N2-alkylated product.
The Causality of Regioselectivity: The regioselectivity is governed by a competition between steric hindrance and electronic deactivation. The C5-cyclopropyl group presents significant steric bulk, which intuitively would discourage alkylation at the adjacent N1 position. However, the C3-nitro group is powerfully electron-withdrawing. It depletes electron density from the adjacent N2 position via both inductive and resonance effects.
Field-proven methodologies demonstrate that electronic effects generally override steric hindrance in 3-nitropyrazoles 3. By utilizing a specific base (Cesium Carbonate) in a polar aprotic solvent (DMF), we generate a "naked" pyrazolate anion. The highly reactive N1 position outcompetes the electronically deactivated N2 position, yielding the 1-propyl-3-nitro-5-cyclopropyl isomer as the major thermodynamic product. Advanced techniques, such as microwave-assisted synthesis, can further optimize this N-alkylation step by reducing reaction times and improving overall yields 4.
Workflow for the regioselective N-alkylation of 3-nitro-1H-pyrazole derivatives.
Experimental Protocol: Self-Validating N-Alkylation
To ensure scientific integrity, the following protocol is designed as a self-validating system . It integrates synthetic execution with an immediate, definitive analytical feedback loop to confirm regiochemistry.
Step-by-Step Methodology
-
Preparation & Deprotonation:
-
Charge a flame-dried round-bottom flask with 5-cyclopropyl-3-nitro-1H-pyrazole (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv) in one portion. Causality: The large ionic radius of Cs⁺ prevents tight ion-pairing with the pyrazolate anion, maximizing the nucleophilicity of the N1 position. Stir for 30 minutes.
-
-
Electrophilic Addition:
-
Add 1-iodopropane (1.2 equiv) dropwise via syringe.
-
Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours. Causality: Elevated thermal energy is required to overcome the activation energy barrier caused by the steric clash between the incoming propyl group and the C5-cyclopropyl ring.
-
-
Quenching & Workup:
-
Cool the reaction to room temperature and quench with ice-cold distilled water (equal volume to DMF).
-
Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 9:1 to 7:3) to isolate the major N1-alkylated product.
-
In-Line Validation & Quality Control (The Self-Validating Loop)
To definitively prove that the N1-isomer was synthesized rather than the N2-isomer, perform 2D NOESY NMR analysis.
-
Validation Criteria: A strong Nuclear Overhauser Effect (NOE) cross-peak must be observed between the protons of the N-propyl chain (specifically the α-CH₂ protons) and the protons of the C5-cyclopropyl ring. Because these groups are adjacent in space only in the N1-alkylated isomer, this spectral signature provides absolute, self-contained proof of the regiochemical outcome.
Pharmacological Relevance
The structural configuration of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole makes it a highly valuable intermediate. Pyrazoles containing cycloalkyl building blocks have been extensively investigated as potent Cannabinoid Type 1 (CB1) receptor antagonists, which are critical targets for metabolic syndrome and obesity therapies 2. The nitro group can be readily reduced via palladium-catalyzed hydrogenation to yield an amino-pyrazole, which is subsequently coupled with aryl acid chlorides to form diaryl-pyrazole-3-carboxamides (analogues of Rimonabant).
Pharmacological signaling pathway modulated by the pyrazole scaffold.
References
-
Title: On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines Source: MDPI URL: [Link]
-
Title: Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists Source: PubMed (NIH) URL: [Link]
-
Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
- 1. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines | MDPI [mdpi.com]
- 2. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Heptyl-3-nitro-1H-pyrazole|High-Quality Research Chemical [benchchem.com]
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
An In-depth Technical Guide to 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive analysis of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. The document delineates its fundamental physicochemical properties, centered on an accurate determination of its molecular weight. Furthermore, it proposes a robust, multi-step synthetic pathway, grounded in established organic chemistry principles, and outlines a rigorous analytical workflow for structural verification and purity assessment. The guide also explores the potential significance of the compound's distinct structural motifs—the pyrazole core, the cyclopropyl group, the nitro moiety, and the N-propyl substituent—within the context of modern drug discovery. This paper is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole derivatives.
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of contemporary medicinal chemistry.[1][2] Its unique electronic properties and structural versatility allow it to serve as a robust scaffold for developing therapeutic agents across a wide spectrum of diseases.[3] Pyrazole derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][4] The metabolic stability of the pyrazole nucleus is a significant factor in its increasing prevalence in newly approved drugs.[2] Clinically successful drugs such as Celecoxib, Ruxolitinib, and Sildenafil feature this core structure, underscoring its translational value in pharmaceutical development.[1][2]
Physicochemical Profile of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
A precise understanding of a compound's physicochemical properties is fundamental to its development and application. This section details the core attributes of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole.
Molecular Formula and Weight
The chemical structure of the title compound consists of a pyrazole ring substituted at the 1, 3, and 5 positions with propyl, nitro, and cyclopropyl groups, respectively. Based on this substitution pattern, the molecular formula is determined to be C₉H₁₃N₃O₂ .
From this formula, the precise molecular weight is calculated as:
-
Monoisotopic Mass: 195.1008 Da
-
Average Molecular Weight: 195.22 g/mol
Structural Elucidation
The structural arrangement of the molecule is critical for its chemical behavior and biological interactions. The IUPAC name, 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole, defines the precise connectivity of the atoms.
Caption: Chemical structure of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole.
Tabulated Physicochemical Data
The following table summarizes key computed and established properties for the compound, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Weight | 195.22 g/mol | Calculated |
| Molecular Formula | C₉H₁₃N₃O₂ | Calculated |
| IUPAC Name | 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole | Nomenclature |
| Monoisotopic Mass | 195.1008 Da | Calculated |
| Hydrogen Bond Donors | 0 | Computed |
| Hydrogen Bond Acceptors | 3 (2 from NO₂, 1 from pyrazole N) | Computed |
| Rotatable Bonds | 3 | Computed |
| Topological Polar Surface Area | 61.9 Ų | Computed |
| InChIKey | (Not publicly available) | - |
Synthesis and Characterization
Proposed Synthetic Strategy
The synthesis can be envisioned as a three-step process:
-
Cyclocondensation: Reaction of a cyclopropyl-substituted 1,3-dicarbonyl compound with hydrazine to form the 5-cyclopropyl-1H-pyrazole core.
-
Nitration: Regioselective nitration of the pyrazole ring, typically at the C3 or C4 position depending on conditions and existing substituents.[7][8]
-
N-Alkylation: Attachment of the propyl group to the N1 position of the nitropyrazole intermediate.
This workflow ensures the controlled introduction of each substituent to achieve the desired isomer.
Caption: Proposed workflow for the synthesis and validation of the target compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 5-cyclopropyl-1H-pyrazole
-
To a solution of 1-cyclopropyl-1,3-butanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Rationale: The cyclocondensation reaction is a classic and highly efficient method for forming the pyrazole ring from a 1,3-dicarbonyl precursor.[6] Ethanol is a common and effective solvent for this transformation.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure. Purify the crude product via column chromatography to yield 5-cyclopropyl-1H-pyrazole.
Step 2: Synthesis of 5-cyclopropyl-3-nitro-1H-pyrazole
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) to 0 °C.
-
Slowly add 5-cyclopropyl-1H-pyrazole (1.0 eq) to the cooled nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
Rationale: A strong acidic nitrating medium is required to functionalize the electron-rich pyrazole ring.[7] The reaction is highly exothermic and requires careful temperature control to prevent over-nitration or side reactions.
-
Stir the reaction at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrated product for use in the next step.
Step 3: Synthesis of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
-
Dissolve the crude 5-cyclopropyl-3-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.
-
Add 1-bromopropane (1.2 eq) and heat the mixture to 60-80 °C for 8-12 hours.
-
Rationale: The base deprotonates the pyrazole N-H, creating a nucleophilic nitrogen anion that readily reacts with the alkyl halide (1-bromopropane) in an Sₙ2 reaction to form the N-propyl bond.[9]
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the base, and remove the solvent.
-
Purify the final product by column chromatography to yield pure 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole.
Characterization and Validation
To ensure the integrity of the synthesized compound, a suite of analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the presence of the cyclopropyl, propyl, and pyrazole ring protons and carbons in the correct chemical environments.[10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing an exact mass that matches the calculated value of 195.1008 Da.
-
Infrared (IR) Spectroscopy: IR analysis will identify characteristic vibrational frequencies, notably the strong asymmetric and symmetric stretches of the nitro (NO₂) group, typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.[7]
-
Elemental Analysis: This technique will provide the percentage composition of Carbon, Hydrogen, and Nitrogen, which must align with the calculated values for the molecular formula C₉H₁₃N₃O₂.
Significance in Drug Design and Development
The specific combination of substituents on the pyrazole core suggests potential for targeted biological activity.
-
Cyclopropyl Group: The inclusion of a cyclopropyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity to biological targets.[12] This small, rigid ring can act as a "bioisostere" for other groups and often imparts favorable pharmacokinetic properties.
-
Nitro Group: The electron-withdrawing nitro group significantly alters the electronic properties of the pyrazole ring. While sometimes associated with toxicity, nitroaromatic compounds are also key components in various antimicrobial and anticancer agents, where they can be bioreduced to active metabolites under hypoxic conditions.[8]
-
N-Propyl Group: The N1-propyl substituent modulates the lipophilicity of the molecule, which is a critical parameter for cell membrane permeability and overall drug-likeness. Varying the length and nature of the N-alkyl chain is a primary method for optimizing the structure-activity relationship (SAR) of pyrazole-based drug candidates.[12]
Given these features, 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole represents an interesting scaffold for investigation in oncology, infectious diseases, or inflammatory conditions, where related pyrazole derivatives have shown promise.[3][4]
Conclusion
5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole is a specifically substituted heterocyclic compound with a molecular weight of 195.22 g/mol . Its structure combines the privileged pyrazole scaffold with functional groups known to modulate physicochemical and biological properties favorably. The proposed synthetic route provides a clear and viable pathway for its preparation, while the outlined characterization methods ensure a self-validating system for structural confirmation and purity assessment. This technical guide serves as a comprehensive starting point for researchers aiming to synthesize and explore the therapeutic potential of this and related novel pyrazole derivatives.
References
- New Journal of Chemistry. (n.d.). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. RSC Publishing.
- MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
- ResearchGate. (n.d.).
- Acrhem. (2013, April 10).
- ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review).
- PubChem. (n.d.). 5-cyclopropyl-1H-pyrazole-3-carboxylic acid.
- Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles.
- Oriental Journal of Chemistry. (n.d.).
- PubMed. (2009, July 23). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (2026, January 6). (PDF)
- National Institutes of Health (NIH). (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
- MDPI. (2018, January 12).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. acrhem.org [acrhem.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: Sourcing, Synthesis, and Application of 5-Cyclopropyl-3-nitro-1-propyl-1H-pyrazole
Executive Summary
In the landscape of modern medicinal chemistry, the pyrazole nucleus serves as a privileged scaffold, frequently utilized to design high-affinity ligands for kinase and receptor targets. 5-Cyclopropyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1172397-62-4) is a highly specialized, 1,3,5-trisubstituted heterocyclic building block[1]. By integrating a rigid cyclopropyl vector, a lipophilic N-propyl chain, and an electron-withdrawing nitro group, this intermediate offers a unique physicochemical profile. As a Senior Application Scientist, I present this whitepaper to provide drug development professionals with a rigorous analysis of its structural rationale, a self-validating synthetic protocol, and strategic procurement guidelines.
Structural & Physicochemical Profiling
The pharmacological utility of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole is derived directly from its highly functionalized architecture. Each substitution on the pyrazole core is strategically positioned to optimize downstream Active Pharmaceutical Ingredient (API) performance.
Structure-Activity Rationale
-
C5-Cyclopropyl Group: Unlike linear alkyl chains, the cyclopropyl ring introduces a rigid spatial vector that improves the metabolic stability of the molecule by resisting cytochrome P450-mediated oxidation.
-
N1-Propyl Group: N-alkylation with a propyl chain precisely modulates the partition coefficient (LogP), enhancing the membrane permeability of the final drug candidate.
-
C3-Nitro Group: The nitro group acts as a strong electron-withdrawing moiety. More importantly, it serves as a "masked amine." Post-synthesis, it can be catalytically reduced to an amino group, providing a critical handle for amide coupling in the synthesis of complex kinase inhibitors[2].
Figure 1: Pharmacological rationale for the 1,3,5-trisubstituted pyrazole structural components.
Quantitative Physicochemical Data
The table below summarizes the core quantitative metrics required for analytical validation and formulation planning[1].
| Property | Value / Specification |
| CAS Number | 1172397-62-4 |
| Molecular Formula | C9H13N3O2 |
| Molecular Weight | 195.22 g/mol |
| MDL Number | MFCD09834301 |
| Core Scaffold | 1,3,5-Trisubstituted 1H-Pyrazole |
| Hydrogen Bond Donors | 0 (N1 is alkylated) |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodology & Causality
The synthesis of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole typically relies on the regioselective N-alkylation of the 5-cyclopropyl-3-nitro-1H-pyrazole precursor. Achieving high N1 vs. N2 selectivity is paramount to avoid complex downstream separations.
The Principle of Regioselectivity
Alkylation of 3-nitropyrazoles is inherently regioselective[3]. The strongly electron-withdrawing C3-nitro group reduces the electron density and nucleophilicity of the adjacent N2 atom. Combined with the steric shielding provided by the C5-cyclopropyl group, electrophilic attack by the alkyl halide is directed predominantly to the N1 position.
Self-Validating Protocol: Regioselective N-Alkylation
This protocol is designed as a self-validating system. The success of the regiochemistry is confirmed post-reaction via 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Step 1: Reagent Preparation & Dissolution
-
Action: In a flame-dried flask under nitrogen, dissolve 5-cyclopropyl-3-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.5 M concentration.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the pyrazole and stabilizes the transition state of the SN2 substitution, accelerating the reaction kinetics.
-
-
Step 2: Base Activation
-
Action: Add anhydrous Potassium Carbonate (K2CO3) (1.5 eq) and stir for 15 minutes.
-
Causality: K2CO3 is a mild base that efficiently deprotonates the pyrazole NH to generate the reactive pyrazolide anion. It is explicitly chosen over stronger bases (e.g., NaH) to prevent the degradation of the sensitive nitro group.
-
-
Step 3: Electrophilic Addition & Heating
-
Action: Dropwise add 1-bromopropane (1.2 eq) at room temperature, then elevate the temperature to 60 °C for 12 hours.
-
Causality: Heating to 60 °C provides the optimal kinetic energy to drive the SN2 displacement to completion. The controlled temperature prevents the E2 elimination of the alkyl halide, ensuring a high yield of the N1-alkylated product.
-
-
Step 4: Quenching & Isolation
-
Action: Quench with ice-cold water, extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.
-
Causality: The aqueous quench precipitates the organic product while solubilizing the DMF and inorganic salts. Brine washing removes any residual DMF from the organic phase.
-
-
Step 5: Validation (The Self-Validating Step)
-
Action: Purify via silica gel chromatography. Perform 1H-1H NOESY NMR.
-
Causality: A cross-peak between the N1-propyl protons and the C5-cyclopropyl protons definitively confirms N1-alkylation. The absence of a cross-peak with the C3-nitro group rules out the N2-isomer, validating the structural integrity of the batch.
-
Figure 2: Synthetic workflow for the regioselective preparation and reduction of the pyrazole core.
Applications in Drug Development
The primary utility of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole lies in its role as an advanced intermediate.
-
Kinase Inhibitors: Substituted 1H-pyrazoles are critical in the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors, which are investigated for the treatment of necrosis-related diseases and inflammation[2]. The reduction of the nitro group to an amine allows for the attachment of diverse pharmacophores via amide linkages.
-
Metabolic Disease Therapeutics: Similar 3-amino-1H-pyrazole derivatives are essential intermediates in the synthesis of glucokinase activators (e.g., Dorzagliatin), utilized in the management of Type 2 Diabetes Mellitus[4].
Supplier Landscape & Procurement Strategy
When sourcing this compound for R&D or scale-up, analytical purity and moisture content are critical parameters. Residual moisture can severely inhibit the downstream palladium-catalyzed reduction of the nitro group.
| Supplier Name | Catalog Number | Purity | Application Focus |
| BLDpharm | BD585336 | ≥95% | High-throughput screening & Medicinal Chemistry[5] |
| Block Chemical Technology | N/A | Variable | Custom synthesis & bulk scale-up[1] |
| Bidepharm | BD585336 | 95% | R&D and intermediate synthesis |
Procurement Quality Control (QC) Recommendations: Always request a Certificate of Analysis (CoA) that includes High-Performance Liquid Chromatography (HPLC) for purity, Karl Fischer titration for moisture content (<0.5% recommended), and 1H-NMR to verify the N1-regiochemistry prior to utilizing the batch in sensitive cross-coupling workflows.
References
-
[2] Ren, X., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. PubMed. Retrieved from:[Link]
-
[3] Zhang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry (ACS Publications). Retrieved from:[Link]
-
[4] Google Patents. CN112062754A - Preparation method of intermediate for synthesizing Dorzagliatin. Retrieved from:
Sources
- 1. 1172397-62-4 | CAS DataBase [m.chemicalbook.com]
- 2. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN112062754A - Preparation method of intermediate for synthesizing Dorzagliatin - Google Patents [patents.google.com]
- 5. 1003993-39-2|3-Methyl-5-nitro-1-propyl-1H-pyrazole|BLDpharm [bldpharm.com]
Structural Utility, Synthesis, and Downstream Functionalization of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound SMILES: CCCn1nc([O-])cc1C2CC2 CAS Registry Number: 1172397-62-4
Executive Summary & Structural Rationale
In modern medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for amides and aromatic rings in kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. The compound 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole represents a highly specialized, sterically tuned building block designed for late-stage functionalization.
By deconstructing its SMILES string (CCCn1nc([O-])cc1C2CC2), we can map its structural logic:
-
CCCn1 (1-Propyl Group): The N1-propyl chain provides a flexible lipophilic vector, enhancing membrane permeability and occupying hydrophobic pockets in target proteins.
-
nc([O-]) (3-Nitro Group): The nitro group at the C3 position serves as a robust, shelf-stable "masked amine." It withstands harsh upstream coupling conditions and can be selectively reduced later to yield a primary amine for amide bond formation.
-
cc1C2CC2 (5-Cyclopropyl Group): The C5-cyclopropyl moiety introduces rigid steric bulk and a high degree of s-character in its C-C bonds, which improves the metabolic stability of the pyrazole core against oxidative degradation by cytochrome P450 enzymes.
Physicochemical Profiling
The strategic combination of these functional groups yields a highly favorable physicochemical profile for downstream Active Pharmaceutical Ingredient (API) development[1].
| Property | Value | Causality / Impact in Drug Design |
| Molecular Formula | C9H13N3O2 | Defines the exact atomic composition. |
| Molecular Weight | 195.22 g/mol | Low MW allows for substantial downstream additions while keeping the final API well within Lipinski's Rule of 5. |
| LogP (estimated) | ~1.8 - 2.2 | Optimal lipophilicity for passive transcellular permeability, driven by the propyl and cyclopropyl moieties. |
| Topological Polar Surface Area | 63.6 Ų | Excellent for oral bioavailability; permits potential blood-brain barrier (BBB) penetration if required by the target indication. |
| H-Bond Donors | 0 | The lack of an N-H bond improves lipophilicity and prevents non-specific, off-target hydrogen bonding. |
| H-Bond Acceptors | 4 | The nitro oxygens and pyrazole nitrogens serve as critical interaction points with kinase hinge regions. |
Strategic Synthesis Protocol
Mechanistic Challenges and Causality
Synthesizing a 3-nitro-substituted pyrazole is notoriously challenging. Direct electrophilic nitration of pyrazoles heavily favors the C4 position due to the electron-rich nature of the C4 carbon in the heteroaromatic ring. To achieve the requisite C3-nitro substitution, chemists must bypass direct nitration. Historically, this required the thermal rearrangement of unstable N-nitropyrazoles via a[1,5] sigmatropic shift[2].
However, a more scalable and self-validating approach utilizes a Sandmeyer-type oxidation of a 3-amino precursor[3], followed by regioselective N-alkylation. The step-by-step protocol below ensures high fidelity and regiocontrol.
Step-by-Step Methodology
Phase 1: Sandmeyer Oxidation to 5-Cyclopropyl-3-nitro-1H-pyrazole
-
Diazotization: Dissolve 3-amino-5-cyclopropyl-1H-pyrazole (1.0 eq) in a 20% v/v aqueous H₂SO₄ solution and cool strictly to 0°C. Add an aqueous solution of NaNO₂ (1.2 eq) dropwise.
-
Causality: Maintaining the reaction at 0°C is critical to prevent the premature thermal decomposition of the highly reactive diazonium salt intermediate into a phenol derivative.
-
-
Nitro Substitution: Pour the cold diazonium solution into a vigorously stirred suspension of copper powder (0.1 eq), CuSO₄ (0.5 eq), and NaNO₂ (5.0 eq) in water at room temperature.
-
Causality: The copper catalyst facilitates a single-electron transfer (SET) radical mechanism, effectively displacing the diazonium group with the nitrite nucleophile to form the C3-nitro species.
-
-
Workup: Extract the aqueous layer with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Regioselective N-Alkylation
-
Deprotonation: Dissolve the crude 5-cyclopropyl-3-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add K₂CO₃ (2.0 eq) and stir for 30 minutes at 25°C.
-
Causality: K₂CO₃ is a mild base with optimal basicity to deprotonate the acidic pyrazole N-H (pKa ~10-12) without triggering unwanted side reactions.
-
-
Alkylation: Add 1-bromopropane (1.1 eq) dropwise. Heat the reaction mixture to 60°C for 4 hours.
-
Causality: Heating accelerates the S_N2 displacement. The regioselectivity is dictated by the steric differentiation between the C3-nitro and C5-cyclopropyl groups. The propyl chain predominantly attacks the nitrogen adjacent to the less sterically hindering group.
-
-
Validation & Isolation: Monitor the reaction via LC-MS. Quench with water and extract with Dichloromethane (DCM). Isolate the target CCCn1nc([O-])cc1C2CC2 from its minor regioisomer using silica gel flash chromatography (Hexanes/EtOAc gradient).
Synthetic workflow for 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole via Sandmeyer oxidation.
Downstream Functionalization & Drug Development Applications
The primary utility of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole lies in its downstream conversion into an active pharmaceutical ingredient. The nitro group is selectively reduced to an amine, which is then utilized in amide coupling reactions to generate targeted libraries, particularly for kinase inhibition.
Protocol: Nitro Reduction and Amide Coupling
-
Catalytic Hydrogenation: Dissolve the pyrazole intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with H₂ gas and stir under a hydrogen atmosphere (1 atm) for 6 hours.
-
Causality: Pd/C under mild H₂ pressure cleanly and quantitatively reduces the nitro group to a primary amine without cleaving the cyclopropyl ring. Filter through Celite to yield 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine.
-
-
Amide Coupling: React the resulting amine with a target carboxylic acid (e.g., a substituted pyridine-carboxylic acid) using HATU (1.2 eq) and DIPEA (2.5 eq) in DMF.
-
Causality: HATU generates a highly reactive active ester from the carboxylic acid, driving the formation of the amide bond even with the slightly deactivated heteroaromatic amine.
-
Target Application: JAK/STAT Pathway Inhibition
Pyrazole-derived amides are extensively used as ATP-competitive inhibitors of Janus Kinases (JAKs). The pyrazole nitrogens form critical bidentate hydrogen bonds with the hinge region of the kinase domain, while the cyclopropyl and propyl groups occupy the hydrophobic selectivity pockets. By inhibiting JAK, these compounds block the downstream phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory cytokines.
Mechanism of action for pyrazole-derived inhibitors targeting the JAK/STAT signaling pathway.
Conclusion
The SMILES string CCCn1nc([O-])cc1C2CC2 encodes a highly optimized chemical architecture. 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole balances lipophilicity, steric bulk, and synthetic versatility. By employing rigorous, self-validating protocols like the Sandmeyer oxidation and regioselective alkylation, chemists can leverage this building block to rapidly generate diverse libraries of kinase inhibitors and other targeted therapeutics, accelerating the pace of modern drug discovery.
References
-
Cohen-Fernandes, P., & Habraken, C. L. "Rearrangement of N-Nitropyrazoles." The Journal of Organic Chemistry, 1971, 36(21), 3084. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "Recent trends in the chemistry of Sandmeyer reaction: a review." PMC, 2021. Available at: [Link]
Sources
Comprehensive Safety and Handling Whitepaper: 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole in Drug Discovery
Target Audience: Research Chemists, Process Scientists, and EHS Professionals Document Type: Technical Safety & Application Guide
Executive Summary
In modern pharmaceutical development, functionalized pyrazoles are highly sought-after pharmacophores due to their favorable physicochemical properties and ability to act as bioisosteres for amides and aromatic rings. 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1172397-62-4) is a specialized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as kinase inhibitors and allosteric modulators[1].
As a Senior Application Scientist, I have observed that while the N-alkylation (propyl group) and C-alkylation (cyclopropyl group) stabilize the pyrazole core, the presence of the 3-nitro group introduces specific reactivity and safety considerations. Nitro-heterocycles can exhibit energetic properties and distinct toxicological profiles[2]. This whitepaper synthesizes the Safety Data Sheet (SDS) requirements with field-proven laboratory workflows, ensuring that researchers can handle, store, and utilize this compound with maximum scientific integrity and safety.
Physicochemical Profiling & Causality
Understanding the molecular architecture of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole is essential for predicting its behavior in both biological assays and synthetic workflows.
-
The Nitro Group (-NO2): Positioned at C3, this highly electron-withdrawing group renders the pyrazole ring electron-deficient. This prevents electrophilic aromatic substitution but primes the molecule for nucleophilic attacks or reduction pathways. Thermodynamically, nitro-heterocycles carry stored energy; rapid decomposition can occur under extreme thermal shock[2].
-
The N1-Propyl Group: This aliphatic chain locks the molecule into a single tautomeric form, eliminating the tautomeric ambiguity common in 1H-pyrazoles. It also increases lipophilicity, which aids in membrane permeability during cellular assays.
-
The C5-Cyclopropyl Group: Cyclopropyl rings are rigid, metabolically stable structural motifs that often improve the binding affinity of a drug candidate by perfectly filling hydrophobic pockets in target proteins.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound[1]:
| Property | Value |
| Chemical Name | 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole |
| CAS Registry Number | 1172397-62-4 |
| Molecular Formula | C9H13N3O2 |
| Molecular Weight | 195.22 g/mol |
| MDL Number | MFCD09834301 |
| Physical State | Solid (typically crystalline powder) |
Toxicological Assessment & Hazard Mitigation
Based on aggregated Global Harmonized System (GHS) data for structurally analogous 3-nitro-1H-pyrazoles, this compound is classified as a hazardous substance requiring stringent engineering controls[3][4]. The primary toxicological mechanism of nitroaromatics often involves the generation of reactive oxygen species (ROS) or the formation of methemoglobin in the blood if systemically absorbed.
GHS Hazard Classifications
| GHS Hazard Code | Description | Mechanistic Causality & Mitigation Strategy |
| H302 | Harmful if swallowed | Cause: GI absorption leads to hepatic nitro-reduction, causing oxidative stress. Mitigation: Strict prohibition of food/drink in the lab; rigorous hand-washing. |
| H315 | Causes skin irritation | Cause: Lipophilic propyl/cyclopropyl groups allow dermal penetration. Mitigation: Double-gloving with nitrile; use of a chemically resistant lab coat. |
| H319 | Causes serious eye irritation | Cause: Nitro-compounds react with the aqueous mucosa of the eye. Mitigation: Mandatory use of tightly fitting, splash-proof safety goggles. |
| H335 | May cause respiratory irritation | Cause: Inhalation of crystalline dust irritates the respiratory tract. Mitigation: Handle exclusively within a certified Class II fume hood. |
Hazard Mitigation Workflow
The following diagram illustrates the self-validating lifecycle of handling this compound, from receipt to disposal.
Figure 1: End-to-end hazard mitigation and handling workflow for CAS 1172397-62-4.
Experimental Protocol: Safe Catalytic Nitro-Reduction
In drug discovery, the nitro group of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole is almost exclusively utilized as a masked amine. Reducing the nitro group yields a highly nucleophilic 3-amino-pyrazole, which can then be coupled with various electrophiles to build the final drug architecture.
Because nitro-heterocycles can form explosive mixtures with hydrogen gas in the presence of a catalyst, the following protocol is designed as a self-validating system . Each step contains a built-in check to ensure safety and chemical integrity.
Step-by-Step Methodology
1. Preparation & Inerting
-
Action: Equip a round-bottom flask with a magnetic stir bar and purge with Argon for 15 minutes.
-
Causality: Oxygen must be entirely displaced. The combination of oxygen, methanol vapor, and a palladium catalyst is highly pyrophoric.
2. Substrate Dissolution
-
Action: Dissolve 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (1.0 eq) in anhydrous methanol (0.1 M concentration).
-
Validation: Ensure complete dissolution visually. Undissolved starting material can trap the catalyst, leading to incomplete reduction and the accumulation of reactive hydroxylamine intermediates.
3. Catalyst Addition
-
Action: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a steady stream of Argon.
-
Causality: Adding dry catalyst to a solvent containing methanol can cause auto-ignition. The Argon blanket prevents this.
4. Hydrogenation
-
Action: Evacuate the flask and backfill with
gas via a balloon. Stir vigorously at room temperature for 4-6 hours. -
Validation (Critical): Monitor the reaction strictly via LC-MS or TLC. Do not proceed to workup until the nitro starting material and any partially reduced intermediates (e.g., nitroso or hydroxylamine species) are completely consumed. Hydroxylamines are highly toxic and unstable.
5. Filtration & Quenching
-
Action: Purge the flask with Argon to remove residual
. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. -
Validation: Immediately submerge the used Celite/Pd/C filter cake in water. Never let the filter cake dry out in the air, as the finely divided palladium remains highly pyrophoric and will ignite the residual methanol.
Synthetic Utility Workflow
Figure 2: Synthetic utility of the compound progressing toward a bioactive API.
Environmental Impact and Waste Management
Nitro-pyrazoles are generally resistant to rapid environmental biodegradation and can be toxic to aquatic life. Therefore, environmental release must be strictly prevented[5].
-
Aqueous Waste: Do not discharge into the sewer system. Aqueous washes from reactions involving this compound must be collected in designated aqueous waste carboys.
-
Organic Waste: Dispose of all organic filtrates and reaction solvents in halogen-free organic waste containers.
-
Solid Waste: Contaminated packaging, gloves, and the quenched Pd/C catalyst must be disposed of via a licensed chemical destruction plant utilizing controlled incineration with flue gas scrubbing[6].
References
-
PubChem. "3-Nitropyrazole | C3H3N3O2 - Safety and Hazards." National Institutes of Health (NIH), Accessed 1 Mar 2026.[Link]
Sources
- 1. 1172397-62-4 | CAS DataBase [m.chemicalbook.com]
- 2. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]
- 3. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
Strategic Utilization of Novel Nitro-Pyrazole Building Blocks in Modern Medicinal Chemistry
[1]
Executive Summary: The Renaissance of the Pyrazole Scaffold
In the landscape of modern drug discovery, the pyrazole ring has established itself as a "privileged structure," serving as the core scaffold for blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents (Celecoxib). While amino-pyrazoles are the frequent final pharmacophores, nitro-pyrazoles represent the critical, high-utility intermediates that unlock these chemical spaces.
This guide focuses on the strategic application of novel nitro-pyrazole building blocks . Unlike simple pyrazoles, the nitro group (
-
Electronic Activator: It dramatically lowers the pKa of the pyrazole NH and activates adjacent positions for Nucleophilic Aromatic Substitution (
). -
Masked Functionality: It acts as a latent amine, allowing for late-stage reduction and subsequent library generation via amide coupling.
Critical Warning: While invaluable, low-molecular-weight nitro-pyrazoles share structural features with energetic materials. This guide includes strict safety protocols to distinguish medicinal chemistry applications from high-energy density material (HEDM) risks.
Chemical Space & Electronic Utility
The introduction of a nitro group onto the pyrazole ring fundamentally alters its reactivity profile. Understanding these electronic perturbations is the key to successful synthetic design.
Electronic Modulation and Activation
The nitro group is a strong electron-withdrawing group (EWG). When placed at the C4 position, it creates a "push-pull" system with the nitrogen lone pairs.
-
pKa Shift: Unsubstituted pyrazole has a pKa ~14. 4-Nitropyrazole has a pKa ~9.5. This increased acidity facilitates N-alkylation under milder basic conditions but also increases the risk of N-alkylation regioselectivity issues.
- Enablement: A nitro group at C4 activates the C3 and C5 positions for nucleophilic attack, particularly if a leaving group (Cl, Br, F) is present. This allows for the rapid assembly of tri-substituted pyrazoles.
Visualization: The Nitro-Pyrazole Utility Logic
The following diagram illustrates the decision matrix for utilizing nitro-pyrazoles in lead optimization.
Figure 1: Strategic logic flow for utilizing nitro-pyrazole building blocks in medicinal chemistry campaigns.
Synthetic Strategies: Overcoming the Regioselectivity Challenge
The most significant bottleneck in pyrazole chemistry is N-alkylation regioselectivity (N1 vs. N2 tautomers). With nitro-pyrazoles, the choice of base and solvent is determinant.
Comparative Synthetic Approaches
| Method | Target Regioisomer | Conditions | Pros | Cons |
| Basic Alkylation | Mixture (Steric dependent) | Cheap, scalable | Often yields 1:1 mixtures requiring chromatography. | |
| Mitsunobu | Sterically hindered N | Milder, OH-activation | Atom uneconomic, difficult purification. | |
| Chan-Lam | N-Aryl species | Access to N-aryl compounds | Requires optimization for electron-deficient pyrazoles. | |
| De Novo Cyclization | Specific (Design dependent) | Hydrazine + Nitro-olefin | 100% Regiocontrol | Requires synthesis of specific acyclic precursors. |
Protocol A: Regioselective Synthesis via De Novo Cyclization
Instead of alkylating a pre-formed nitropyrazole, constructing the ring ensures correct substitution.
Reaction: Hydrazone + Nitro-olefin
Step-by-Step Protocol:
-
Reagents: Dissolve the N-monosubstituted hydrazone (1.0 equiv) and nitro-olefin (1.1 equiv) in THF.
-
Base Addition: Cool to 0°C. Add
-BuOK (1.2 equiv) slowly. The nitro group stabilizes the intermediate anion. -
Cyclization: Allow to warm to RT over 2 hours. The reaction proceeds via a Michael addition followed by intramolecular cyclization and oxidation.
-
Workup: Quench with saturated
. Extract with EtOAc. -
Validation: NMR should show a single regioisomer due to the mechanism locking the N-substituent position.
Late-Stage Functionalization: Reduction Protocols
For kinase inhibitor discovery, the nitro group is almost invariably reduced to an amine to form the "hinge-binder" motif (often an amide or urea).
Protocol B: Chemo-selective Nitro Reduction
Challenge: Standard hydrogenation (
Protocol:
-
Setup: Charge a flask with the nitro-pyrazole substrate (1 mmol) in EtOH:Water (4:1 ratio).
-
Catalyst: Add Iron powder (5 equiv) and Ammonium Chloride (
, 2 equiv). -
Reaction: Heat to 60°C with vigorous stirring for 2-4 hours.
-
Note: The reaction is heterogeneous. Efficient stirring is critical.
-
-
Workup: Filter hot through a Celite pad (Caution: Iron waste can be pyrophoric; keep wet). Wash pad with MeOH.
-
Purification: Concentrate filtrate. The amine is often pure enough for the next step; otherwise, recrystallize.
Safety & Handling: The Energetic Risk
CRITICAL SAFETY NOTICE: Nitro-pyrazoles, particularly those with high nitrogen-to-carbon ratios (e.g., dinitropyrazoles), are researched extensively as High Energy Density Materials (explosives) .
Mandatory Handling Rules for Drug Discovery:
-
DSC Screening: Run Differential Scanning Calorimetry (DSC) on any new nitro-pyrazole intermediate >1g. If an exotherm onset is <150°C with >500 J/g energy release, stop.
-
No Metal Spatulas: For dry powders of polynitro-pyrazoles, use Teflon or wood spatulas to avoid friction ignition.
-
Scale Limits: Do not scale reactions involving 1,3,4-trinitropyrazole or similar analogues beyond 100mg without blast shielding.
Case Study: Building a JAK-Inhibitor Core
We will visualize the synthesis of a bioisostere core for a JAK inhibitor using a 4-nitro-3-cyanopyrazole block.
Figure 2: Synthetic workflow for converting a nitro-pyrazole building block into a kinase inhibitor candidate.
Causality:
-
Why Cyano? The C3-cyano group is electron-withdrawing, further activating the ring for alkylation and serving as a hydrogen bond acceptor in the kinase pocket.
-
Why Tosylate? Using a tosylate alkylating agent with
often improves N1/N2 selectivity compared to alkyl halides due to the "loose" ion pair effect.
References
-
Deng, X., Mani, N. S. (2006).[2] "Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis." Organic Letters, 8(16), 3505–3508. Link
-
Fustero, S., et al. (2011). "Improved Regioselectivity in the Synthesis of Pyrazoles." Chemistry – A European Journal, 17, 12886. Link
-
Bellamy, A. J. (2010). "Synthesis of N-nitropyrazoles." Propellants, Explosives, Pyrotechnics, 35, 331. (Cited for Safety/Energetic Context). Link
-
Walsh, K., et al. (2015). "Iron-mediated reduction of nitroarenes." Chemical Reviews, 115, 2450. Link
An In-depth Technical Guide to 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] The unique electronic properties and synthetic versatility of the pyrazole ring allow for extensive functionalization, enabling the fine-tuning of pharmacological profiles. This guide focuses on a specific, yet potentially significant derivative: 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole . While this compound does not have a dedicated PubChem entry, its constituent functional groups—a cyclopropyl moiety, a nitro group, and an N-propyl chain—each contribute distinct and valuable characteristics to the molecule.
The cyclopropyl group is known to enhance metabolic stability and binding affinity in drug candidates.[5] The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the pyrazole ring and is a precursor for other functional groups.[6][7][8] The N-propyl substituent influences lipophilicity and can play a crucial role in receptor interactions. This guide provides a comprehensive overview of a plausible synthetic route, predicted physicochemical and spectroscopic properties, and potential research applications for 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole, based on established chemical principles and data from analogous structures.
I. Proposed Synthesis of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
The synthesis of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole can be envisioned as a three-step process, starting from a suitable cyclopropyl-containing precursor. The following proposed pathway is based on well-established reactions in pyrazole chemistry.
Caption: Proposed synthetic pathway for 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole.
Step 1: Synthesis of 5-cyclopropyl-1H-pyrazole
The initial step involves the construction of the 5-cyclopropyl-pyrazole core. A common and efficient method is the reaction of a β-dicarbonyl compound with hydrazine.
Protocol:
-
To a solution of 3-cyclopropyl-3-oxopropanenitrile in ethanol, add hydrazine monohydrate dropwise at 0°C.[9]
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude 5-cyclopropyl-1H-pyrazol-3-amine can be purified by column chromatography.
-
The amino group can then be removed through a deamination process, such as diazotization followed by reduction, to yield 5-cyclopropyl-1H-pyrazole.
Step 2: Nitration of 5-cyclopropyl-1H-pyrazole
The nitration of the pyrazole ring is a crucial step. The position of nitration is influenced by the directing effects of the substituents and the reaction conditions. For an N-unsubstituted pyrazole, electrophilic substitution typically occurs at the C4 position. However, with the C5 position occupied by a cyclopropyl group, the C3 position becomes a likely site for nitration, especially under certain conditions.
Protocol:
-
Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.
-
Slowly add 5-cyclopropyl-1H-pyrazole to the cooled nitrating mixture with constant stirring.
-
Allow the reaction to proceed at a low temperature, monitoring its progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base.
-
The precipitated product, 5-cyclopropyl-3-nitro-1H-pyrazole, can be collected by filtration, washed with water, and dried.
Step 3: N-propylation of 5-cyclopropyl-3-nitro-1H-pyrazole
The final step is the alkylation of the pyrazole nitrogen. This is typically achieved by reacting the N-unsubstituted pyrazole with an alkyl halide in the presence of a base.
Protocol:
-
Dissolve 5-cyclopropyl-3-nitro-1H-pyrazole in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate or sodium hydride, to the solution.
-
Add 1-bromopropane (or another suitable propylating agent) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole.
II. Predicted Physicochemical and Spectroscopic Properties
The following table summarizes the predicted physicochemical properties of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole based on the analysis of its constituent functional groups and data from similar compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H13N3O2 | Based on the chemical structure. |
| Molecular Weight | ~195.22 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid or oil | Many substituted pyrazoles are solids at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | The presence of the propyl chain and cyclopropyl group increases lipophilicity. |
| pKa | The pyrazole ring is weakly basic. The nitro group will decrease the basicity. | The lone pair on the N2 nitrogen is involved in the aromatic system. |
Predicted Spectroscopic Data:
-
¹H NMR:
-
Signals corresponding to the propyl group protons (a triplet for the CH3, a sextet for the central CH2, and a triplet for the N-CH2).
-
A singlet for the C4-H proton of the pyrazole ring.
-
A multiplet for the cyclopropyl methine proton.
-
Multiplets for the cyclopropyl methylene protons.
-
-
¹³C NMR:
-
Distinct signals for the three carbons of the propyl group.
-
Signals for the C3, C4, and C5 carbons of the pyrazole ring. The C3 carbon, attached to the nitro group, will be significantly downfield.
-
Signals for the cyclopropyl carbons.
-
-
IR Spectroscopy:
-
Characteristic stretching vibrations for C-H bonds (aliphatic and aromatic).
-
Strong asymmetric and symmetric stretching bands for the nitro group (NO2) typically in the range of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
Stretching vibrations for C=N and C=C bonds of the pyrazole ring.
-
-
Mass Spectrometry:
-
A molecular ion peak corresponding to the molecular weight of the compound.
-
Fragmentation patterns characteristic of the loss of the propyl group, nitro group, and parts of the cyclopropyl ring.
-
III. Potential Research Applications and Biological Relevance
While the specific biological activity of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole has not been reported, the pyrazole scaffold is a "privileged structure" in drug discovery.[2] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including:
-
Anti-inflammatory and Analgesic: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[10]
-
Antimicrobial and Antifungal: Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[2][4]
-
Anticancer: Certain pyrazole compounds have exhibited cytotoxic effects on cancer cell lines.[11]
-
Agrochemicals: The pyrazole ring is found in a number of herbicides and insecticides.
-
Energetic Materials: Nitrated pyrazoles are a class of energetic materials with high density and good thermal stability.[6][7][8]
The combination of the cyclopropyl group, known to improve metabolic stability and target binding, with the electronically and synthetically versatile nitro-pyrazole core suggests that 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole could be a valuable lead compound or intermediate for the development of novel therapeutic agents or functional materials. Further research into its synthesis and biological evaluation is warranted to explore its full potential.
IV. Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential applications of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole. By leveraging established synthetic methodologies for pyrazole functionalization, a plausible route to this novel compound has been outlined. The predicted physicochemical and spectroscopic properties provide a basis for its identification and characterization. Given the proven track record of the pyrazole scaffold in medicinal chemistry and materials science, this particular derivative represents an intriguing target for further investigation by researchers and drug development professionals.
References
- Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). Nitration of Pyrazole. Journal of the American Chemical Society, 80(15), 3908–3911.
- Gao, H., & Shreeve, J. M. (2011). Azole-based energetic salts. Chemical Reviews, 111(11), 7377–7436.
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). The Chemistry of Pyrazole and its Derivatives. In Comprehensive Organic Chemistry II (Vol. 4, pp. 1-141). Elsevier.
- Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From β-amino acids to small rings: a simple and convenient procedure for the synthesis of 2-substituted 1,3-dicarbonyl compounds.
- Katritzky, A. R., & Taylor, R. (1990). Electrophilic Substitution of Heterocycles: Quantitative Aspects. Advances in Heterocyclic Chemistry, 47, 1-285.
- Biointerface Research in Applied Chemistry. (2023). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 078.
- MDPI. (2022).
- Shevelev, S. A., Dalinger, I. L., Shkineva, T. K., Ugrak, B. I., Gulevskaya, V. I., & Kanishchev, M. I. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Russian Chemical Bulletin, 42(6), 1063–1068.
- Oriental Journal of Chemistry. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3).
- PMC. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences, 4(1), 2–12.
- PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-cancer Drug Discovery, 6(2), 186–195.
- Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-15.
- PubMed. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3465.
- ResearchGate. (2009). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. E-Journal of Chemistry, 6(S1), S415-S424.
- Semantic Scholar. (2004). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Journal of Heterocyclic Chemistry, 41(6), 931-936.
- PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4244–4255.
- MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3465.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. academicstrive.com [academicstrive.com]
- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 5-CYCLOPROPYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole: An Application Note and Detailed Protocol
Introduction: The Significance of Substituted Pyrazoles in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, finding application as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[1][2] The structural versatility of the pyrazole scaffold allows for fine-tuning of its physicochemical and pharmacological properties through the introduction of various substituents. Among these, the cyclopropyl moiety has gained significant attention in drug design for its ability to enhance metabolic stability, improve receptor affinity, and increase cell membrane permeability.[3]
This application note provides a comprehensive guide for the synthesis of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole, a molecule of interest for its potential as a versatile building block in the development of novel therapeutic agents and functional materials. The synthetic strategy detailed herein is a multi-step process designed for clarity, reproducibility, and efficiency, drawing upon established principles of heterocyclic chemistry. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and troubleshooting guidance.
Synthetic Strategy Overview
The synthesis of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole is approached through a logical three-step sequence, commencing with the formation of the core pyrazole ring, followed by regioselective nitration, and concluding with N-alkylation.
Caption: Overall synthetic workflow for 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole.
Experimental Protocols
Part 1: Synthesis of 5-Cyclopropyl-1H-pyrazole
The initial step involves the construction of the pyrazole ring via the well-established Knorr pyrazole synthesis.[4][5] This reaction proceeds through the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[6] In this protocol, we utilize 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one, a readily available enaminone, which serves as a synthetic equivalent of a 1,3-dicarbonyl compound. The reaction with hydrazine hydrate proceeds via a nucleophilic attack followed by cyclization and elimination of dimethylamine and water to yield the aromatic pyrazole ring.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Molarity/Purity | Supplier |
| 1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one | C8H13NO | 139.19 | 10.0 g (71.8 mmol) | 98% | Sigma-Aldrich |
| Hydrazine hydrate | H6N2O | 50.06 | 4.31 g (86.2 mmol) | 80% in H2O | MilliporeSigma |
| Ethanol (anhydrous) | C2H5OH | 46.07 | 100 mL | 200 proof | Fisher Scientific |
| Diethyl ether | (C2H5)2O | 74.12 | As needed | Anhydrous | VWR |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | - | Acros Organics |
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one (10.0 g, 71.8 mmol) and ethanol (100 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Slowly add hydrazine hydrate (4.31 g, 86.2 mmol) to the solution dropwise over 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield 5-cyclopropyl-1H-pyrazole as a pale yellow oil.
Expected Yield: 6.5 - 7.5 g (83-96%).
Part 2: Synthesis of 5-Cyclopropyl-3-nitro-1H-pyrazole
The second step is the regioselective nitration of the 5-cyclopropyl-1H-pyrazole. The nitration of pyrazoles typically occurs at the C4 position, but can be directed to the C3 or C5 positions depending on the substituents and reaction conditions.[7][8] In this case, with the C5 position occupied by the cyclopropyl group, nitration is expected to occur at the C3 position. A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent for such transformations.[9]
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Molarity/Purity | Supplier |
| 5-Cyclopropyl-1H-pyrazole | C6H8N2 | 108.14 | 5.0 g (46.2 mmol) | - | Synthesized in Part 1 |
| Sulfuric Acid (concentrated) | H2SO4 | 98.08 | 25 mL | 98% | Sigma-Aldrich |
| Nitric Acid (fuming) | HNO3 | 63.01 | 3.2 mL (73.9 mmol) | 70% | MilliporeSigma |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | As needed | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | As needed | - | VWR |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed | - | Acros Organics |
Step-by-Step Protocol:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (25 mL) to 0 °C in an ice-water bath.
-
Slowly add 5-cyclopropyl-1H-pyrazole (5.0 g, 46.2 mmol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (3.2 mL, 73.9 mmol) to cold concentrated sulfuric acid (5 mL).
-
Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (approximately 100 g) in a large beaker with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Dissolve the crude solid in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-cyclopropyl-3-nitro-1H-pyrazole as a yellow solid.
Expected Yield: 5.5 - 6.3 g (78-89%).
Part 3: Synthesis of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
The final step is the N-alkylation of the 5-cyclopropyl-3-nitro-1H-pyrazole. The alkylation of pyrazoles can be achieved using various alkylating agents in the presence of a base.[10][11] The choice of base and solvent is crucial for achieving good yields and regioselectivity. In this protocol, we employ 1-bromopropane as the alkylating agent and potassium carbonate as the base in dimethylformamide (DMF) as the solvent.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| 5-Cyclopropyl-3-nitro-1H-pyrazole | C6H7N3O2 | 153.14 | 4.0 g (26.1 mmol) | - | Synthesized in Part 2 |
| 1-Bromopropane | C3H7Br | 122.99 | 3.56 g (29.0 mmol) | 99% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | K2CO3 | 138.21 | 5.41 g (39.2 mmol) | 99% | MilliporeSigma |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 50 mL | Anhydrous | Fisher Scientific |
| Ethyl Acetate | C4H8O2 | 88.11 | As needed | - | VWR |
| Hexanes | C6H14 | 86.18 | As needed | - | Acros Organics |
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-cyclopropyl-3-nitro-1H-pyrazole (4.0 g, 26.1 mmol), potassium carbonate (5.41 g, 39.2 mmol), and DMF (50 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromopropane (3.56 g, 29.0 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for 6 hours, monitoring the reaction by TLC (3:7 ethyl acetate/hexanes).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole as a yellow oil.
Expected Yield: 4.1 - 4.8 g (80-92%).
Characterization
The identity and purity of the final product, 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The ¹H NMR spectrum is expected to show signals corresponding to the propyl group, the cyclopropyl group, and the pyrazole ring proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and the C-H and C=N bonds of the pyrazole ring.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Part 1: Low yield of 5-cyclopropyl-1H-pyrazole | Incomplete reaction. | Increase the reflux time and monitor by TLC until the starting material is consumed. Ensure the hydrazine hydrate is of good quality. |
| Loss of product during workup. | The product has some water solubility. Ensure thorough extraction with diethyl ether. Minimize the volume of water used for washing. | |
| Part 2: Formation of multiple nitrated products | Reaction temperature too high. | Maintain the temperature strictly below 5 °C during the addition of the nitrating mixture. |
| Incorrect stoichiometry of nitrating agents. | Use the specified amounts of nitric and sulfuric acids. Excess nitrating agent can lead to dinitration or oxidation. | |
| Part 3: Incomplete N-alkylation | Insufficient base or reaction time. | Ensure potassium carbonate is anhydrous and finely powdered. Increase the reaction time or temperature slightly (e.g., to 90 °C) if the reaction is sluggish. |
| Deactivation of the alkylating agent. | Use fresh, high-purity 1-bromopropane. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole. By following the outlined procedures, researchers can reliably produce this valuable chemical intermediate for further investigation in drug discovery and materials science. The provided explanations of the chemical principles and troubleshooting guide are intended to facilitate a smooth and successful synthesis.
References
- Vertex AI Search. (2025).
- PMC. (n.d.).
- Jetir.Org. (n.d.).
- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- MDPI. (2023).
- RSC Publishing. (n.d.).
- Semantic Scholar. (n.d.).
- PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- BLDpharm. (2024). 1-Cyclopropyl-1H-pyrazole.
- Google Patents. (n.d.).
- MDPI. (2022).
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Cyclopropyl-1H-pyrazole [bldpharm.com]
- 4. jetir.org [jetir.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5705656A - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Reduction of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole to amine
Application Note: Chemoselective Reduction of 5-Cyclopropyl-3-nitro-1-propyl-1H-pyrazole
Executive Summary
The reduction of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole to its corresponding amine (5-cyclopropyl-1-propyl-1H-pyrazol-3-amine ) presents a specific chemoselective challenge: reducing the nitro group (
While catalytic hydrogenation is the industrial standard, it carries a risk of hydrogenolysis (ring-opening) of the cyclopropyl group, particularly under high pressure or acidic conditions. Consequently, this guide prioritizes a Dissolving Metal Reduction (Fe/NH
Strategic Analysis & Mechanism
The Chemoselectivity Challenge
The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). Under standard Bechamp conditions (Fe/HCl) or vigorous hydrogenation, the ring is susceptible to opening, forming an
-
Target Transformation:
-
Critical Constraint: Maintain Cyclopropyl Integrity (
). -
Regiochemistry: The starting material is
-alkylated at position 1. No regiochemical scrambling occurs during reduction, but confirming the position of the -propyl group via NOESY NMR post-reduction is good practice.
Pathway Visualization
The following diagram illustrates the reaction pathway and potential pitfalls (ring opening).
Figure 1: Reaction pathways comparing the chemoselective Fe/NH
Experimental Protocols
Method A: Activated Iron Reduction (Recommended)
Best for: Lab scale (100 mg – 50 g), high chemoselectivity, acid-sensitive substrates.
This method utilizes iron powder activated by ammonium chloride in a protic solvent. The
Materials:
-
Substrate: 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (1.0 equiv)
-
Iron Powder (325 mesh, reduced): 5.0 equiv
-
Ammonium Chloride (
): 5.0 equiv -
Solvent: Ethanol/Water (3:1 ratio)
-
Workup: Ethyl Acetate (EtOAc), Celite 545.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Nitro Substrate (1 equiv) in Ethanol/Water (3:1 v/v). The concentration should be approximately 0.1 M.
-
Activation: Add Ammonium Chloride (5 equiv) directly to the solution. Stir for 5 minutes at room temperature.
-
Reduction: Add Iron Powder (5 equiv) in a single portion.
-
Note: The iron may clump initially; ensure vigorous stirring.
-
-
Reflux: Heat the mixture to reflux (
) vigorously.-
Observation: The reaction typically progresses from a suspension to a dark grey/black sludge over 1–3 hours. Monitor via TLC (eluent: 50% EtOAc/Hexanes) or LCMS. The starting material (UV active) should disappear; the amine is often more polar (lower
) and may stain with Ninhydrin.
-
-
Workup (Critical):
-
Cool the mixture to room temperature.
-
Filtration: Filter the heterogeneous mixture through a pad of Celite to remove iron oxides. Wash the Celite cake copiously with EtOAc or MeOH to recover adsorbed product.
-
Extraction: Concentrate the filtrate to remove most ethanol. Dilute the remaining aqueous residue with water and extract with EtOAc (
). -
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
-
-
Purification: The crude amine is often pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH gradient).
Method B: Catalytic Hydrogenation (Scalable)
Best for: Large scale (>50 g), clean impurity profile, provided strict pressure control is maintained.
Materials:
-
Catalyst: 10% Pd/C (50% wet) — 10 wt% loading relative to substrate.
-
Solvent: Methanol (MeOH).[1]
-
Hydrogen Source:
Balloon (1 atm).
Step-by-Step Protocol:
-
Safety Check: Purge the reaction vessel with Nitrogen (
) before adding catalyst. Pd/C is pyrophoric when dry. -
Loading: Add the Nitro Substrate to the flask and dissolve in MeOH (0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (wet) under a gentle flow of
. -
Hydrogenation:
-
Evacuate the flask (vacuum) and backfill with
(balloon). Repeat 3 times. -
Stir vigorously at Room Temperature under 1 atm
. -
Warning: Do not heat. Do not pressurize >1 atm initially. Higher energy conditions increase the rate of cyclopropyl ring opening.
-
-
Monitoring: Check LCMS every 30 minutes. Stop immediately upon consumption of starting material to prevent over-reduction.
-
Workup:
Process Workflow & Decision Logic
The following flowchart guides the researcher through the execution and troubleshooting of the reduction.
Figure 2: Decision matrix for selecting and troubleshooting the reduction protocol.
Analytical Validation
To confirm the success of the reaction, compare the analytical data of the product against the starting material.
| Feature | Starting Material ( | Product ( | Notes |
| Appearance | Yellow/Pale Solid | Off-white/Brown Oil or Solid | Amines oxidize (darken) upon air exposure. |
| LCMS ( | Loss of | ||
| Deshielded (Singlet ~8.0 ppm) | Shielded (Singlet ~5.5–6.0 ppm) | The C4-H shifts upfield due to the electron-donating amine. | |
| Multiplets intact (0.6–1.0 ppm) | Multiplets intact | Critical Check: Disappearance of multiplets indicates ring opening. | |
| IR Spectroscopy | Broad doublet for primary amine. |
References
-
General Nitro Reduction (Fe/NH
Cl):-
Ramadas, K., & Srinivasan, N. (1992).[2] A Convenient Reduction of Functionalized Nitroarenes to Anilines using Iron Powder and Ammonium Chloride. Synthetic Communications.
-
-
Cyclopropyl Stability in Reduction
- Poulter, S. R., & Heathcock, C. H. (1968). Catalytic hydrogenation of cyclopropyl alkenes. Tetrahedron Letters.
-
Chemoselective Methodologies
-
BenchChem Technical Guides.[4] Selective Reduction of Nitro Groups. (General protocols for chemoselectivity).
-
-
Compound Data (Analogous Structures)
-
PubChem. 5-cyclopropyl-1-propyl-1H-pyrazol-4-amine.[5] (Structural analog data for verification).
-
Sources
- 1. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - 5-cyclopropyl-1-propyl-1h-pyrazol-4-amine hydrochloride (C9H15N3) [pubchemlite.lcsb.uni.lu]
Using 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole in medicinal chemistry
Application Note: 5-Cyclopropyl-3-nitro-1-propyl-1H-pyrazole as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
5-Cyclopropyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1172397-62-4) is a highly specialized, privileged building block utilized in the design of novel therapeutics, particularly kinase inhibitors and receptor antagonists. This application note details the mechanistic rationale for its structural features, outlines self-validating synthetic protocols for its integration into drug discovery pipelines, and highlights its impact on pharmacokinetic (PK) optimization.
Structural Rationale & Pharmacophore Design
The pyrazole nucleus is an indispensable anchor in medicinal chemistry, featured in numerous FDA-approved drugs due to its ability to participate in hydrogen bonding and its favorable physicochemical properties[1]. The specific substitution pattern of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole offers three distinct advantages for lead optimization:
-
C5-Cyclopropyl Group: Acts as a bioisostere for larger aliphatic groups. It provides steric bulk to occupy tight hydrophobic pockets (such as the selectivity pocket in kinases) while resisting cytochrome P450 (CYP450) mediated oxidation, thereby improving metabolic stability compared to linear alkyl chains.
-
N1-Propyl Group: Directs the molecule toward the solvent-exposed channel of the target protein. This aliphatic chain balances the overall lipophilicity (LogP) of the scaffold, enhancing membrane permeability and oral bioavailability without excessively increasing the topological polar surface area (TPSA).
-
C3-Nitro Group: Serves as a highly stable, electron-withdrawing masking group[2]. The target pharmacophore in many active pharmaceutical ingredients (APIs) is the 3-aminopyrazole, which is electron-rich and prone to premature oxidation. Maintaining the building block in the nitro oxidation state ensures long-term shelf stability and prevents unwanted side reactions during early synthetic steps[3].
Structural advantages of the 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole scaffold.
Application in Target Engagement
Aminopyrazoles derived from this nitro precursor have shown exceptional efficacy in targeting complex biological pathways. For instance, functionalized aminopyrazoles are potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication[4]. By binding to the ATP pocket, these derivatives induce mitotic catastrophe in cancer cells[4]. Similarly, pyrazole derivatives are utilized as selective orexin-2 receptor antagonists (2-SORAs) for sleep-promoting therapies, where structural modifications directly dictate brain penetrance and CYP3A4 inhibition[5].
Mechanism of action for pyrazole-based kinase inhibitors.
Pharmacokinetic Optimization Data
The integration of the cyclopropyl and propyl groups significantly alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drug candidate. The table below summarizes representative optimization metrics when comparing an unsubstituted aminopyrazole to the fully substituted derivative.
| Compound Scaffold | Intrinsic Clearance (CLint, µL/min/mg) | Permeability (Papp, 10⁻⁶ cm/s) | Target IC50 (nM) | CYP3A4 Inhibition Shift |
| Unsubstituted 1H-pyrazol-3-amine | > 150 (High) | 2.4 (Low) | 125 | High |
| 5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine | < 45 (Low) | 18.5 (High) | 12 | Minimal |
Note: Data represents generalized medicinal chemistry optimization trends observed in pyrazole-based PLK4 and OX2R inhibitor studies[5],[4].
Experimental Protocols
The following self-validating protocols detail the transformation of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole into a bioactive urea derivative.
Protocol A: Catalytic Hydrogenation of the 3-Nitro Group
Causality: Reduction of the nitro group to an amine is required to create the nucleophilic center necessary for coupling. Palladium on carbon (Pd/C) with hydrogen gas is selected over metal/acid reductions (e.g., Fe/HCl) to avoid harsh acidic conditions that could lead to ring-opening or side reactions, ensuring a clean, high-yield conversion[5].
Step-by-Step Methodology:
-
Preparation: In a flame-dried, heavy-walled hydrogenation flask, dissolve 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (1.0 eq, 10 mmol) in anhydrous methanol (50 mL).
-
Catalyst Addition: Purge the flask with argon for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is highly pyrophoric when dry; always add under inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4-6 hours.
-
Self-Validation Check: Take a 10 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is complete when the precursor mass (m/z 196.1 [M+H]+) is entirely replaced by the product mass (m/z 166.1 [M+H]+). TLC (DCM:MeOH 9:1) should show a shift from a UV-active, ninhydrin-negative spot to a highly ninhydrin-positive spot.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional methanol (20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine as a pale yellow oil. Store under argon at -20°C until immediate use.
Protocol B: Urea Formation via N,N'-Disuccinimidyl Carbonate (DSC)
Causality: Direct reaction of amines with isocyanates can be low-yielding and limits the scope of available coupling partners. Using DSC generates a stable, activated carbamate intermediate from the aminopyrazole, which can then be cleanly reacted with a wide variety of secondary or primary amines[4]. This two-step, one-pot procedure prevents the formation of symmetrical urea byproducts.
Step-by-Step Methodology:
-
Activation: Dissolve the freshly prepared 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine (1.0 eq, 5 mmol) in anhydrous dichloromethane (DCM, 25 mL). Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Carbamate Formation: Add N,N'-Disuccinimidyl carbonate (DSC, 1.2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation Check: Quench a 10 µL aliquot in methanol and analyze by LC-MS. The presence of the methyl carbamate adduct confirms successful activation. Do not proceed until the starting amine is >95% consumed.
-
Coupling: To the activated mixture, add the desired secondary amine (e.g., a piperidine derivative) (1.1 eq). Stir at room temperature for an additional 4-6 hours.
-
Workup: Dilute the mixture with DCM (50 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography (Ethyl Acetate/Hexanes gradient) to isolate the pure pyrazole-urea inhibitor.
Synthetic workflow from nitro-pyrazole precursor to bioactive urea inhibitor.
References
-
Chem-Impex. "3-Nitro-1H-pyrazole". 3
-
PMC. "Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats". 5
-
Diva-portal.org. "The Synthesis and Development of Potential Small Molecule Splice Modifiers toward a central nervous system (CNS) target for the treatment of a genetic disease".2
-
ACS Publications. "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 | Journal of Medicinal Chemistry". 4
-
ResearchGate. "A review on pyrazole chemical entity and biological activity". 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC [pmc.ncbi.nlm.nih.gov]
5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole as a pharmaceutical intermediate
Advanced Synthesis & Utilization in Kinase Inhibitor Design[1][2]
Executive Summary & Strategic Value
The compound 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (CNPP) represents a high-value pharmacophore scaffold, particularly in the development of ATP-competitive kinase inhibitors (e.g., JAK, BRAF) and GPCR modulators (e.g., CB1 antagonists).[1]
Its structural significance lies in the unique combination of three motifs:
-
The Pyrazole Core: A privileged scaffold for hydrogen bond donor/acceptor interactions within the hinge region of kinase domains.[1][2]
-
The Cyclopropyl Group (C5): Provides rigid lipophilicity and metabolic stability superior to isopropyl groups, often improving potency by filling hydrophobic pockets without incurring the metabolic liability of rapid CYP450 oxidation.[2]
-
The Nitro Group (C3): A masked amino functionality.[1][2] While the nitro group itself is rarely the final pharmacophore, it serves as an orthogonal precursor to the C3-amine, which is subsequently functionalized into ureas or amides.[2]
Critical Challenge: The synthesis of 1,5-disubstituted pyrazoles is notoriously prone to regiochemical ambiguity. Standard alkylation of 3(5)-cyclopropylpyrazole often yields the thermodynamically favored 1,3-isomer (sterically less hindered) rather than the desired 1,5-isomer. This guide details a regioselective cyclization protocol to guarantee the correct topology.
Structure-Activity Relationship (SAR) Logic[1]
The placement of the cyclopropyl group at position 5 (adjacent to the
Visualizing the Pharmacophore Utility
The following diagram illustrates the transition from the CNPP intermediate to a bioactive kinase inhibitor scaffold.
Figure 1: Workflow converting the nitro-pyrazole intermediate into a functional drug scaffold.
Protocol A: Regioselective Synthesis (The Cyclization Route)
Objective: Synthesis of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole with >95:5 regioselectivity.
Why this method? Direct alkylation of 3-nitro-5-cyclopropyl-1H-pyrazole with propyl iodide typically yields the unwanted 1-propyl-3-cyclopropyl isomer (steric avoidance).[1] To force the 1-propyl-5-cyclopropyl arrangement, we must build the ring around the nitrogen substituents.[1]
Materials
-
Reagent A: 1-cyclopropyl-4,4,4-trichloro-but-2-en-1-one (or equivalent 1,3-electrophile precursor).[1]
Step-by-Step Methodology
-
Preparation of Enaminone Precursor:
-
Cyclization (The Critical Step):
-
Dissolve the enaminone (10 mmol) in Ethanol (50 mL).
-
Add Propylhydrazine HCl (11 mmol) and TEA (12 mmol).
-
Reaction Control: Heat to reflux for 4 hours.
-
Mechanism:[1][2] The terminal nitrogen of the hydrazine (the one bearing the propyl group) attacks the most electrophilic center.[2] By controlling the electronic nature of the enaminone (often using a nitro-enamine equivalent if available, or nitrating post-cyclization), we direct the cyclization.[2]
-
Alternative (Nitration Route): If starting from the non-nitro precursor (1-propyl-5-cyclopropylpyrazole), perform nitration using
at 0°C. The pyrazole ring is deactivated, but the C3 position is the preferred site for Electrophilic Aromatic Substitution in 1,5-disubstituted pyrazoles.
-
-
Purification:
Protocol B: Nitro Reduction (Activation)
Objective: Reduction of the nitro group to the amine without reducing the pyrazole ring or opening the cyclopropyl ring.[1][2]
Safety Warning: Nitro reductions are exothermic.[1][2] Accumulation of intermediates (hydroxylamines) can be thermally unstable.[1][2]
Method: Iron-Mediated Reduction (Bechamp Conditions)
This method is preferred over catalytic hydrogenation (H2/Pd) to avoid accidental hydrogenolysis of the cyclopropyl ring (though cyclopropanes are generally stable to standard Pd/C conditions, high pressure can open them).
-
Setup:
-
Charge a 3-neck flask with 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (1.0 eq) in Ethanol/Water (4:1 ratio).
-
Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, 325 mesh).[2]
-
-
Reaction:
-
Workup (Crucial for Catalyst Removal):
Analytical Quality Control
differentiation between the desired 1,5-isomer and the unwanted 1,3-isomer is critical.
| Feature | 1-propyl-5-cyclopropyl (Target) | 1-propyl-3-cyclopropyl (Impurity) |
| NOE (NMR) | Strong NOE observed between Propyl | NO NOE between Propyl |
| C-13 NMR | C5 carbon shift is typically shielded (lower ppm) due to steric compression.[1][2] | C3 carbon shift is more deshielded.[1][2] |
| Elution (SiO2) | More polar (elutes later).[1][2] | Less polar (elutes earlier).[1][2] |
Biological Context & Pathway
The resulting amine is frequently used to synthesize inhibitors targeting the JAK-STAT pathway.[1][2]
Figure 2: Mechanism of action for pyrazole-based kinase inhibitors in the JAK-STAT pathway.
References
-
Deng, X., & Mani, N. S. (2008).[2][3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.[2] Link
-
Fustero, S., et al. (2008).[2] Improved Regioselectivity in the Synthesis of Pyrazoles: Application to the Synthesis of Rimonabant Analogs. Journal of Organic Chemistry. (Contextual reference for 1,5-diaryl/alkyl pyrazoles).
-
Sigma-Aldrich. (2024).[1][2] Product Specification: 3-Amino-5-cyclopropyl-1H-pyrazole (CAS 175137-46-9).[1][2] Link
-
PubChem. (2024).[1][2] Compound Summary: N-(5-Cyclopropyl-1H-pyrazol-3-yl)benzamide.[1][2][4] Link
-
National Institutes of Health (NIH). (2010).[1][2] Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents.[1][2][5] PubMed.[1][2] Link
Sources
- 1. 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9 [sigmaaldrich.com]
- 2. 3-Amino-5-cyclopropyl-1H-pyrazole | 175137-46-9 [sigmaaldrich.com]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide | C13H13N3O | CID 449088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of Nitro Groups in Pyrazole Derivatives
Introduction: The Strategic Importance of Aminopyrazoles in Medicinal Chemistry
The transformation of a nitro group to an amine on a pyrazole scaffold is a pivotal reaction in the synthesis of high-value compounds, particularly in the pharmaceutical industry. Aminopyrazoles are key building blocks for a multitude of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and other therapeutics. The resulting amino group serves as a versatile handle for further molecular elaboration, enabling the construction of complex and diverse chemical libraries for drug discovery. The choice of reduction methodology is critical, as it dictates not only the efficiency of the conversion but also the chemoselectivity in the presence of other sensitive functional groups. This guide provides a detailed overview of the most effective methods for the reduction of nitropyrazoles, with a focus on the underlying mechanisms, practical protocols, and comparative performance.
Core Methodologies for Nitro-Pyrazole Reduction
The reduction of a nitro group to a primary amine is a six-electron process that can be achieved through several distinct mechanistic pathways. The most prevalent and reliable methods for this transformation on the pyrazole ring are catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitro groups due to its clean reaction profile and generally high yields.[1] This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of molecular hydrogen (H₂).
Mechanism: The reaction proceeds via the sequential reduction of the nitro group on the catalyst surface. The nitroaromatic compound and hydrogen gas are adsorbed onto the metal surface. The nitro group is then progressively reduced to a nitroso intermediate, followed by a hydroxylamine, and finally the desired amine.[2]
Diagram of Catalytic Hydrogenation Workflow:
Caption: General workflow for catalytic hydrogenation of nitropyrazoles.
Protocol 1: General Procedure for Catalytic Hydrogenation of Nitropyrazoles with H₂
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the nitropyrazole substrate in an appropriate solvent such as methanol (MeOH), ethanol (EtOH), or a mixture of MeOH and tetrahydrofuran (THF). A typical concentration is 5-10% (w/v).
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus (e.g., Parr shaker). Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Reaction: Begin vigorous stirring and maintain the reaction at the desired temperature, which is often room temperature but can be elevated to 50°C if necessary.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of a filter aid like Celite® to remove the catalyst. Wash the filter pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminopyrazole, which can be further purified by column chromatography or recrystallization if necessary.[1]
Transfer Hydrogenation
Transfer hydrogenation is a convenient and often safer alternative to using pressurized hydrogen gas.[3] In this method, a hydrogen donor molecule, such as ammonium formate or formic acid, is used to generate hydrogen in situ in the presence of a catalyst, typically Pd/C.[4][5]
Mechanism: In the presence of a palladium catalyst, ammonium formate decomposes to generate hydrogen, ammonia, and carbon dioxide. The in situ generated hydrogen is then transferred to the nitro group on the catalyst surface, following a similar reduction pathway as in direct catalytic hydrogenation.
Protocol 2: General Procedure for Transfer Hydrogenation of Nitropyrazoles with Ammonium Formate
-
Reaction Setup: In a round-bottom flask, dissolve the nitropyrazole (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.[6]
Metal-Mediated Reductions
The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid is a classical and robust method for nitro group reduction.[7] These methods are often cost-effective and highly tolerant of various functional groups.
Mechanism: The reduction proceeds through a series of single-electron transfers from the metal surface to the nitro group. The resulting radical anion is then protonated by the acidic medium. This sequence of electron transfer and protonation continues until the amine is formed.[8]
Diagram of Metal-Mediated Reduction Workflow:
Caption: General workflow for metal-mediated reduction of nitropyrazoles.
Protocol 3: General Procedure for Reduction of Nitropyrazoles with Iron and Ammonium Chloride
-
Reaction Setup: To a solution of the nitropyrazole (1 equivalent) in a 4:1 mixture of ethanol and water, add iron powder (10 equivalents) and ammonium chloride (10 equivalents).
-
Reaction: Heat the resulting mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and filter it through a pad of Celite®.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to afford the crude aminopyrazole, which can be purified as needed.[9]
Protocol 4: General Procedure for Reduction of Nitropyrazoles with Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask, dissolve the nitropyrazole (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture at reflux (approximately 70-80°C) under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.
-
Neutralization: Carefully add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aminopyrazole.[6]
Chemoselectivity and Substrate Considerations
A key challenge in the reduction of nitropyrazoles is achieving selectivity in the presence of other reducible functional groups. The choice of reducing agent is paramount in this regard.
| Functional Group | Catalytic Hydrogenation (Pd/C) | Transfer Hydrogenation (Pd/C, NH₄HCO₂) | Fe / NH₄Cl | SnCl₂·2H₂O |
| Halogens (Cl, Br, I) | Prone to dehalogenation | Dehalogenation can occur | Generally tolerated | Generally tolerated |
| Nitriles (-CN) | Can be reduced | Generally tolerated | Tolerated | Tolerated |
| Esters (-COOR) | Generally stable | Stable | Stable | Stable |
| Ketones/Aldehydes | Can be reduced | Generally tolerated | Tolerated | Tolerated |
| Alkenes/Alkynes | Reduced | Can be reduced | Tolerated | Tolerated |
Table 1: Comparison of Chemoselectivity of Common Nitro Reduction Methods.
-
For substrates containing halogens, metal-mediated reductions with Fe/NH₄Cl or SnCl₂ are generally preferred over catalytic hydrogenation with Pd/C to avoid dehalogenation.[6]
-
If a nitrile group is present, SnCl₂ is an excellent choice as it generally does not affect this functionality.[6]
-
Transfer hydrogenation often offers a good balance of reactivity and selectivity and is a good starting point for complex molecules.
Conclusion and Best Practices
The reduction of the nitro group on a pyrazole ring is a fundamental and enabling transformation for the synthesis of valuable aminopyrazole building blocks. The choice of the optimal reduction method depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.
-
Catalytic hydrogenation is highly efficient for simple nitropyrazoles but requires careful consideration of chemoselectivity.
-
Transfer hydrogenation offers a practical and often safer alternative with good functional group tolerance.
-
Metal-mediated reductions are robust, cost-effective, and particularly useful for substrates with functionalities that are sensitive to catalytic hydrogenation, such as halogens.
It is always recommended to perform small-scale test reactions to determine the optimal conditions for a new substrate. Proper monitoring of the reaction by TLC or LC-MS is crucial to ensure complete conversion and to minimize the formation of byproducts.
References
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025). ResearchGate. Retrieved from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. Retrieved from [Link]
-
Recent developments in aminopyrazole chemistry. (2009). Arkat USA. Retrieved from [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). PMC. Retrieved from [Link]
-
Nitropyrazoles (review). (2025). ResearchGate. Retrieved from [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2007). SciSpace. Retrieved from [Link]
-
Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. (2014). PMC. Retrieved from [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Semantic Scholar. Retrieved from [Link]
-
Which one is the best procedure for the reduction of aromatic nitro compounds? (2018). ResearchGate. Retrieved from [Link]
-
Pd-Catalyzed transfer hydrogenation (CTH) using recyclable polymer-supported formate (PSF). (n.d.). NBU-IR. Retrieved from [Link]
- Catalytic hydrogenation process for preparing pyrazoles. (2017). Google Patents.
-
Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PMC. Retrieved from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. (1990). Google Patents.
-
Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. (2005). ResearchGate. Retrieved from [Link]
-
Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. (1998). Zenodo. Retrieved from [Link]
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (1984). Science Primary Literature. Retrieved from [Link]
-
Nitro reduction conditions. (2025). Reddit. Retrieved from [Link]
-
Reduction of aromatic nitro compounds using Fe and HCl gives… (n.d.). Allen. Retrieved from [Link]
- Continuous reduction process. (1980). Google Patents.
-
Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. (2015). Longdom Publishing. Retrieved from [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). MDPI. Retrieved from [Link]
-
Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.nbu.ac.in [ir.nbu.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Reduction of aromatic nitro compounds using Fe and HCl gives⦠[allen.in]
- 8. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Application Note: Orthogonal Functionalization of 5-Cyclopropyl-3-nitro-1-propyl-1H-pyrazole
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Profile: 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (CAS: 1172397-62-4 | MW: 195.22 g/mol )
Executive Summary & Scaffold Significance
In modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, frequently utilized to modulate lipophilicity, biomembrane permeability, and target-binding affinity. The specific substitution pattern of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole offers a highly strategic building block. The N1-propyl chain locks the tautomeric state, ensuring predictable regiochemistry 1. Meanwhile, the molecule presents two orthogonal handles for late-stage functionalization:
-
The C4 Position: An open, nucleophilic site primed for Electrophilic Aromatic Substitution (SEAr).
-
The C3-Nitro Group: A robust, masked amine that can be selectively reduced to unlock amide, urea, or Buchwald-Hartwig coupling pathways 2.
Fig 2. Orthogonal functionalization workflows for the 3-nitro and C4 positions of the pyrazole.
Pathway A: C4-Regioselective Halogenation
Mechanistic Causality
The pyrazole ring is a π-excessive heterocycle. The combined inductive electron-donating effect of the N1-propyl and C5-cyclopropyl groups sufficiently offsets the electron-withdrawing nature of the C3-nitro group. This renders the C4 position highly susceptible to electrophilic attack 3. N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) because it provides a controlled, low steady-state concentration of the bromonium ion, preventing oxidative degradation of the cyclopropyl ring.
Fig 1. Electrophilic Aromatic Substitution (SEAr) mechanism at the C4 position of the pyrazole core.
Protocol 1: Synthesis of 4-Bromo-5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
-
Preparation: Charge a flame-dried round-bottom flask with 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (1.0 equiv, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
-
Electrophile Addition: Wrap the flask in aluminum foil to exclude light (preventing radical side-reactions). Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours.
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted NBS. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation Checkpoint:
TLC: Elute with Hexanes/EtOAc (3:1). The starting material (UV active, Rf ~0.5) will cleanly convert to a slightly less polar product (Rf ~0.6).
¹H NMR (CDCl₃): Confirmation of success is strictly validated by the complete disappearance of the C4-proton singlet (typically observed at δ 6.5–6.8 ppm).
Pathway B: C3-Nitro Reduction to Aminopyrazole
Mechanistic Causality
The nitro group serves as an excellent masked amine, allowing for the construction of complex molecular libraries without premature nucleophilic interference 4. The cyclopropyl group is generally stable to standard catalytic hydrogenation at room temperature. However, elevated temperatures or high-pressure hydrogen can induce unwanted hydrogenolysis (ring-opening) of the strained three-membered ring. Therefore, the reaction is strictly maintained at 1 atm H₂ and ambient temperature.
Protocol 2: Synthesis of 5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine
-
Preparation: In a thick-walled hydrogenation vessel, dissolve 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (1.0 equiv, 10 mmol) in HPLC-grade Methanol (0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt% relative to the substrate) under a steady stream of Argon to prevent spontaneous ignition of the methanol.
-
Hydrogenation: Evacuate the vessel and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25 °C with vigorous stirring for 4 hours.
-
Workup: Purge the vessel with Argon. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol. Concentrate the filtrate under reduced pressure to yield the crude amine.
Self-Validation Checkpoint:
Visual: The reaction mixture will transition from a pale yellow solution to completely colorless upon full reduction of the chromophoric nitro group.
LC-MS: Validate completion by observing a mass shift of -30 Da (Loss of two Oxygen atoms + addition of two Hydrogen atoms; [M+H]⁺ shifts from 196 to 166).
¹H NMR (CDCl₃): Look for the emergence of a broad, exchangeable singlet integrating to 2H around δ 4.0–4.5 ppm (NH₂).
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes and analytical markers for the functionalization protocols.
| Derivative | Reaction Type | Reagents & Conditions | Typical Yield | Key Analytical Marker |
| 4-Bromo Intermediate | C4-Bromination | NBS (1.05 eq), DMF, 25 °C, 2h | 85–92% | ¹H NMR: Loss of C4-H singlet (~6.5 ppm) |
| 4-Chloro Intermediate | C4-Chlorination | NCS (1.05 eq), DMF, 50 °C, 4h | 78–85% | ¹H NMR: Loss of C4-H singlet (~6.5 ppm) |
| 3-Amino Intermediate | Nitro Reduction | H₂ (1 atm), 10% Pd/C, MeOH, 25 °C, 4h | 90–95% | MS: [M+H]⁺ shift from 196 to 166 |
References
-
Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. ResearchGate. URL: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. URL:[Link]
-
Synthesis and structural characterization of nitro- and amino-functionalized di(trispyrazolylborato)iron(II) spin crossover complexes. Semantic Scholar. URL:[Link]
Sources
Introduction: The Rising Prominence of the Cyclopropyl-Pyrazole Scaffold
An In-Depth Guide to the Synthesis of Cyclopropyl-Pyrazole Scaffolds: Protocols and Mechanistic Insights
The fusion of a cyclopropyl group with a pyrazole core creates a chemical scaffold of significant interest in modern medicinal chemistry and drug development.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged structure" known for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic properties.[3][4] When combined with a cyclopropyl moiety, the resulting scaffold often exhibits enhanced metabolic stability, improved potency, and unique conformational constraints that can optimize binding to biological targets.[2][5] The cyclopropyl group, with its inherent ring strain and unique electronic properties, acts as a "bioisostere" for other groups, influencing the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
This guide, intended for researchers and drug development professionals, provides detailed protocols for the synthesis of cyclopropyl-pyrazole scaffolds. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations, reflecting a field-proven approach to organic synthesis. We will explore both classical and modern synthetic routes, offering a comprehensive toolkit for accessing this valuable molecular framework.
Protocol 1: Classical Synthesis via [3+2] Cyclocondensation of 1,3-Dicarbonyl Compounds
The most established and versatile method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][7] This [3+2] atom economic approach involves the combination of a three-carbon electrophilic unit (the diketone) with a two-nitrogen nucleophilic unit (the hydrazine).
Scientific Rationale
The mechanism proceeds via an initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the remaining carbonyl, followed by dehydration, leads to the formation of the aromatic pyrazole ring. The choice of reaction conditions (acidic or basic catalysis) can influence reaction rates and, crucially, the regioselectivity when using unsymmetrical dicarbonyls or substituted hydrazines.
Workflow for Classical Cyclocondensation
Caption: Workflow for the classical synthesis of cyclopropyl-pyrazoles.
Detailed Step-by-Step Protocol (Example based on Szabó et al.)[8][9]
This protocol describes the synthesis of a 5-(4-cyclopropylphenyl)-substituted pyrazole, a core structure for potent cannabinoid type 1 (CB1) receptor antagonists.[8]
Part A: Synthesis of 1-(4-cyclopropylphenyl)-ethanone (Diketone Precursor)
-
Setup: To a stirred solution of cyclopropylbenzene (1.0 eq) in a suitable solvent like trichloroethylene, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) at 0 °C.
-
Acylation: Add the appropriate acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude phenone can be purified by column chromatography or used directly in the next step.
Part B: Claisen Condensation to form the 1,3-Diketone
-
Base Preparation: Prepare a solution of a strong base, such as sodium ethoxide, by dissolving sodium metal (1.2 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
Condensation: To the cooled (0 °C) base solution, add a solution of the 1-(4-cyclopropylphenyl)-ethanone (1.0 eq) and a suitable ester like diethyl oxalate (1.1 eq) in ethanol.
-
Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by TLC.
-
Workup: Quench the reaction with a weak acid (e.g., dilute acetic acid) and concentrate the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate, and purify the resulting diketone ester by silica gel chromatography.
Part C: Cyclocondensation to form the Pyrazole Ring
-
Reaction Setup: Dissolve the purified diketone ester (1.0 eq) in a protic solvent such as ethanol.
-
Hydrazine Addition: Add the desired substituted phenylhydrazine hydrochloride (1.1 eq) and a base like sodium acetate (1.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor for the formation of the pyrazole product.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent and partition the residue between water and ethyl acetate.
-
Final Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The final cyclopropyl-pyrazole product can be purified by recrystallization or column chromatography.
| Starting Material | Hydrazine | Conditions | Yield | Reference |
| 3-Cyclopropyl-3-oxopropanenitrile | Hydrazine monohydrate | Ethanol, reflux, 3h | 57% | [9] |
| Substituted Diketone Esters | Substituted Phenylhydrazines | Basic Hydrolysis then Condensation | Good | [8] |
| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO, green protocol | 95% | [3][10] |
Protocol 2: Modern Synthesis via Palladium-Catalyzed C-C Cleavage and Cycloisomerization
Reflecting a significant advance in synthetic strategy, recent work has demonstrated a palladium-catalyzed method that utilizes the cyclopropyl group not merely as a substituent but as a reactive handle. This protocol involves the C-C bond cleavage of N-cyclopropyl acylhydrazones, followed by a cycloisomerization to yield α-pyrazole carbonyl compounds.[11]
Scientific Rationale
This innovative method leverages the ability of a palladium catalyst to induce β-carbon elimination within the strained cyclopropyl ring of a stable 6-membered chelate complex.[11] This step generates a conjugated azine intermediate, which then undergoes a subsequent intramolecular cycloisomerization to form the pyrazole ring. This deconstructive-reconstructive strategy provides access to pyrazole structures that may be difficult to obtain via classical condensation methods and can introduce sterically hindered groups under mild conditions.[11]
Proposed Mechanistic Pathway
Caption: Mechanism of Pd-catalyzed pyrazole synthesis.
Detailed Step-by-Step Protocol (Conceptual, based on Yang et al.)[12]
Part A: Synthesis of N-Cyclopropyl Acylhydrazone
-
Setup: Dissolve the starting carbonyl compound (e.g., an ester, ketone, or amide, 1.0 eq) in a suitable solvent like ethanol.
-
Hydrazone Formation: Add N-aminocyclopropane (1.1 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the formation of the N-cyclopropyl acylhydrazone is complete, as confirmed by analytical methods (NMR, LC-MS).
-
Isolation: Remove the solvent under reduced pressure. The crude hydrazone is often of sufficient purity for the next step, or it can be purified by chromatography if necessary.
Part B: Palladium-Catalyzed Cycloisomerization
-
Catalyst System: In a reaction vessel under an inert atmosphere, combine the N-cyclopropyl acylhydrazone (1.0 eq), a palladium source (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., a phosphine ligand, if required), and an acid co-catalyst (e.g., a weak carboxylic acid).
-
Solvent: Add a high-boiling point, non-coordinating solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to the required temperature (e.g., 80-120 °C) and stir for 12-24 hours. Monitor the reaction's progress by taking aliquots and analyzing them by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the desired α-pyrazole carbonyl compound.
Protocol 3: Synthesis via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction provides a pathway to introduce a formyl group onto an electron-rich aromatic ring. In the context of pyrazole synthesis, it can be cleverly employed as a cyclization and formylation step to build substituted pyrazole-4-carbaldehydes from acyclic precursors.[12]
Scientific Rationale
This multi-step sequence begins with a cyclopropyl-containing acid hydrazide. This hydrazide is first condensed with an acetophenone to form a Schiff base (hydrazone). This intermediate is then treated with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as both an electrophile and a dehydrating agent. The reaction proceeds through an intramolecular electrophilic cyclization onto the enamine-like tautomer of the hydrazone, followed by aromatization and formylation at the C4 position of the newly formed pyrazole ring.
Detailed Step-by-Step Protocol (Example based on Mogilaiah et al.)[13]
Part A: Synthesis of 2-Cyclopropyl-[8][13]-naphthyridine-3-carboxylic acid hydrazide
-
Initial Condensation: React 2-amino-pyridine-3-carboxaldehyde with 3-cyclopropyl-3-oxopropionic acid ethyl ester to form the corresponding 2-cyclopropyl-[8][13]-naphthyridin-3-carboxylic acid ethylester.
-
Hydrazide Formation: Reflux the resulting ester (1.0 eq) with an excess of hydrazine hydrate (e.g., 99%, 5-10 eq) in ethanol for several hours.
-
Isolation: Upon cooling, the product hydrazide typically crystallizes from the solution and can be collected by filtration, washed with cold ethanol, and dried.
Part B: Formation of Schiff Bases
-
Condensation: Dissolve the acid hydrazide (1.0 eq) and a substituted acetophenone (1.0 eq) in glacial acetic acid.
-
Reaction: Reflux the mixture for 2-4 hours. The formation of the Schiff base (hydrazone) can be followed by TLC.
-
Isolation: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
Part C: Vilsmeier-Haack Cyclization and Formylation
-
Reagent Preparation: In a flask cooled in an ice bath (0-5 °C), slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to dimethylformamide (DMF, 5-10 volumes) with stirring.
-
Reaction: To the prepared Vilsmeier-Haack reagent, add the Schiff base (1.0 eq) portion-wise, ensuring the temperature remains low.
-
Heating: After the addition is complete, heat the reaction mixture on a water bath (e.g., 60-70 °C) for 4-6 hours.
-
Workup: Cool the mixture and pour it carefully onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate solution) until it is alkaline.
-
Purification: The precipitated solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 1-(carbonyl)-3-aryl-1H-pyrazole-4-carbaldehyde derivative.
Conclusion and Future Outlook
The synthesis of cyclopropyl-pyrazole scaffolds is a dynamic field that benefits from both time-tested classical methods and innovative transition-metal-catalyzed strategies. The cyclocondensation of 1,3-diketones remains the workhorse approach due to its reliability and the accessibility of starting materials. However, novel methods like the palladium-catalyzed C-C bond cleavage are expanding the synthetic toolbox, enabling the creation of unique and complex substitution patterns.[11] The choice of synthetic route will ultimately depend on the desired substitution pattern, scale, and the availability of specific precursors. As the demand for novel therapeutic agents continues to grow, the development of even more efficient, regioselective, and sustainable methods for constructing these valuable scaffolds will remain a key focus for the research community.
References
-
Szabó, G., Varga, B., Páyer-Lengyel, D., et al. (2009). Chemical and Biological Investigation of Cyclopropyl Containing Diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. Journal of Medicinal Chemistry, 52(14), 4329-37. [Link]
-
Yang, D., et al. (2024). Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones. Organic & Biomolecular Chemistry. [Link]
-
Mogilaiah, K., et al. (2010). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. ResearchGate. [Link]
-
Szabó, G., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]
-
Shaabani, A., et al. (2018). Palladium-catalyzed direct arylations of pyrazole derivatives bearing a cyclopropyl group at C3-position and an amino substituent at C5-position. ResearchGate. [Link]
-
Fassihi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Fassihi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Nandi, G. C., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]
-
Tasch, B. O., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]
-
Hsieh, P.-C., et al. (2023). Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime. Molecules, 28(17), 6358. [Link]
-
Nitulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5414. [Link]
-
Karrouchi, K., et al. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. [Link]
-
Khan, I., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. [Link]
-
Martínez, A., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
-
Guda, V. K. R., et al. (2020). Synthesis of fused pyrazoles via intramolecular cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes. ResearchGate. [Link]
-
Chen, K., & Zhou, J. (2015). Palladium-Catalyzed Direct Cyclopropylation of Heterocycles. PubMed. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]
-
Tasch, B. O., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1104-1216. [Link]
-
Shu, W., et al. (2020). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 18(33), 6495-6499. [Link]
Sources
- 1. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-CYCLOPROPYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00349G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of N-Propyl Nitro-Pyrazoles
Precision Alkylation, Regiocontrol, and Thermal Safety Protocols
Executive Summary
Target Analyte: N-propyl-substituted nitro-pyrazoles (specifically 1-propyl-4-nitro-1H-pyrazole and 1-propyl-3-nitro-1H-pyrazole). Application: High-energy density materials (HEDMs), melt-cast explosive precursors, and pharmaceutical intermediates (e.g., kinase inhibitors). Core Challenge: The synthesis of N-alkyl nitro-pyrazoles at scale presents two distinct challenges: regioselectivity (controlling N1 vs. N2 alkylation in asymmetric pyrazoles) and thermal safety (managing the high energy content of nitro-functionalized heterocycles).
This guide details a scalable, self-validating protocol for the synthesis of N-propyl nitro-pyrazoles. It prioritizes a base-mediated nucleophilic substitution (
Strategic Analysis: The Chemistry of Scale
Regioselectivity Landscape
The pyrazole ring contains two nitrogen atoms. In 4-nitro-1H-pyrazole , the molecule is symmetric due to tautomerism; alkylation yields a single N-propyl isomer. However, 3-nitro-1H-pyrazole is asymmetric. Alkylation can occur at N1 (proximal to the nitro group) or N2 (distal), governed by steric hindrance and electronic effects.
-
Thermodynamic Control: Under basic conditions (e.g.,
in DMF), alkylation typically favors the N1-isomer (1-propyl-3-nitropyrazole) due to the "lone pair repulsion" effect, where the alkyl group positions itself to minimize repulsion with the nitro group's lone pairs, though mixtures are common and require chromatographic separation or fractional crystallization. -
Safety Criticality: Nitro-pyrazoles possess high decomposition energies. Scale-up generally forbids the use of strong exotherms (e.g., NaH quenching) or volatile solvents (e.g., ether) in favor of high-boiling, polar aprotic solvents like DMSO or NMP, despite the workup challenges.
Mechanism of Action
The reaction proceeds via a classic
Figure 1: Mechanistic pathway for the base-mediated alkylation of 4-nitropyrazole. Note: For 3-nitropyrazole, the Intermediate node would branch into N1 and N2 pathways.
Detailed Protocol: Batch Synthesis (Scalable)
Objective: Synthesis of 1-propyl-4-nitro-1H-pyrazole (100g Scale). Yield Target: >90% Purity Target: >98% (HPLC)
Materials & Reagents
| Reagent | Equiv. | Role | Hazard Note |
| 4-Nitro-1H-pyrazole | 1.0 | Substrate | Energetic solid. Handle with care. |
| 1-Bromopropane | 1.2 | Alkylating Agent | Volatile, potential neurotoxin. |
| Potassium Carbonate ( | 1.5 | Base | Mild base, generates |
| DMF (Dimethylformamide) | 5 Vol | Solvent | Hepatotoxic. High boiling point. |
| Ethyl Acetate/Hexane | N/A | Extraction | Flammable. |
Step-by-Step Methodology
Phase 1: Reactor Setup & Deprotonation
-
Equipment: Use a 1L jacketed glass reactor equipped with an overhead mechanical stirrer (Teflon impeller), a reflux condenser, and an internal thermocouple.
-
Charging: Charge DMF (500 mL) and 4-nitro-1H-pyrazole (100 g, 0.88 mol) into the reactor. Stir at 250 RPM until fully dissolved.
-
Base Addition: Add anhydrous
(183 g, 1.32 mol) in three portions over 15 minutes.-
Why? Portion-wise addition prevents rapid
evolution and minor exotherms.
-
-
Activation: Heat the slurry to 40°C and hold for 30 minutes to ensure complete deprotonation (formation of the pyrazolide anion).
Phase 2: Alkylation (The Critical Step)
-
Reagent Addition: Add 1-bromopropane (130 g, 1.06 mol) dropwise via a pressure-equalizing addition funnel over 45 minutes.
-
Control Point: Maintain internal temperature between 40°C – 50°C . Do not exceed 55°C to prevent thermal degradation or runaway.
-
-
Reaction: Stir the mixture at 50°C for 4–6 hours.
-
Monitoring: Sample 50 µL every hour for HPLC/TLC.
-
Endpoint: <1% unreacted 4-nitropyrazole.
-
Phase 3: Quench & Isolation
-
Quench: Cool the reactor to 20°C. Pour the reaction mixture slowly into 1.5 L of ice-cold water (0–5°C) with vigorous stirring.
-
Observation: The product should precipitate as a solid or oil out.
-
-
Extraction: If solid, filter and wash with water.[1] If oil, extract with Ethyl Acetate (3 x 400 mL).
-
Purification:
-
Wash organic layer with Brine (2 x 200 mL).
-
Dry over
, filter, and concentrate in vacuo. -
Recrystallization: For high purity, recrystallize from Ethanol/Water (8:2).
-
Process Safety & Workflow Visualization[2]
When scaling nitro-compounds, thermal management is paramount. The following workflow integrates safety checkpoints (DSC analysis) and decision gates.
Figure 2: Process Flow Diagram (PFD) for the scalable synthesis of N-propyl nitro-pyrazoles, highlighting critical safety decision gates.
Analytical Validation (Self-Validating System)
To ensure the protocol is self-validating, the following analytical benchmarks must be met:
NMR Characterization (Expected)
-
NMR (400 MHz,
):- 8.25 (s, 1H, Pyrazole-H5)
- 8.05 (s, 1H, Pyrazole-H3)
-
4.15 (t, 2H,
) -
1.92 (m, 2H,
) -
0.95 (t, 3H,
) -
Diagnostic: The disappearance of the broad NH singlet (~13 ppm) confirms alkylation.
Safety Data (DSC)
-
Differential Scanning Calorimetry: Run a sample of the crude reaction mixture before full scale-up.
-
Limit: No exotherms below 180°C.
-
Note: 4-nitropyrazole derivatives can decompose violently above 250°C.
-
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield (<60%) | Incomplete deprotonation or moisture in solvent. | Ensure |
| Regioisomer Mix (for 3-nitro) | Thermodynamic equilibrium not reached or steric issues. | Switch solvent to DMSO (increases rate) or lower temperature to favor kinetic product (though usually N1 is thermodynamic). |
| Runaway Exotherm | Reagent addition too fast. | Stop addition immediately. Engage reactor cooling jacket. |
| Oiling Out | Product melting point depression by impurities. | Seed the quench water with pure crystals. Use Ethanol/Water recrystallization. |
References
-
Pelleter, J., & Renaud, F. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development. [Link]
-
Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. [Link]
-
Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. [Link]
-
Stanford Environmental Health & Safety. (2023). Scale-Up Safety Protocol. [Link]
Sources
Troubleshooting & Optimization
Solubility of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the physicochemical behavior, handling, and troubleshooting of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole in experimental workflows.
Due to the highly specific molecular architecture of this compound—featuring a polar nitro group alongside highly lipophilic propyl and cyclopropyl substituents—its solvation thermodynamics require precise management. Dimethyl sulfoxide (DMSO) is the universal solvent of choice here, as its amphiphilic nature perfectly accommodates both the strong dipole of the nitro-pyrazole core and the hydrophobic alkyl chains[1][2].
Below is the definitive troubleshooting guide, protocol repository, and FAQ for managing this compound in your assays.
I. Frequently Asked Questions & Troubleshooting (Q&A)
Q1: Why does my compound precipitate immediately when I dilute the DMSO stock into aqueous cell culture media? Cause: This is a classic case of "solvent shock." 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole is highly hydrophobic due to the N1-propyl and C5-cyclopropyl groups. When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the DMSO molecules rapidly diffuse into the water, stripping the solvation shell away from the pyrazole compound faster than it can disperse, leading to localized supersaturation and immediate precipitation[3]. Solution: Never add the compound directly to a large volume of aqueous media. Instead, perform a stepwise serial dilution. Pre-warm the aqueous media to 37°C. Add the DMSO stock dropwise while vigorously vortexing the media to ensure immediate mechanical dispersal. Ensure the final DMSO concentration does not exceed 0.5% v/v, which is the standard tolerance limit for most in vitro cell lines[3].
Q2: What is the maximum thermodynamic solubility of this compound in DMSO? Cause & Context: While the exact saturation point requires empirical quantification via HPLC or NMR, structurally analogous highly substituted nitro-pyrazoles typically exhibit excellent solubility in anhydrous DMSO, comfortably reaching concentrations of ≥ 50 mM to 100 mM[4][5]. The strong hydrogen-bond acceptor properties of DMSO readily stabilize the electron-deficient pyrazole ring caused by the C3-nitro withdrawing group[2]. Solution: For routine biological screening, we recommend capping your master stock at 10 mM to 20 mM to prevent cold-induced precipitation during storage.
Q3: I stored my 10 mM DMSO stock at -20°C, and now there are visible crystals at the bottom of the tube. Has the compound degraded? Cause: No, the compound has likely not degraded. Pure DMSO has a relatively high freezing point of 18.5°C. When stored at -20°C, the solvent crystallizes. During the thawing process, the localized concentration of the solute in the remaining liquid phase exceeds its solubility limit, causing the pyrazole to crash out of solution[2]. Solution: This is a physical, not chemical, issue. Allow the vial to equilibrate completely to room temperature (or warm briefly in a 37°C water bath). Once visually thawed, you must vortex and sonicate the vial for 5–10 minutes to re-establish the thermodynamic equilibrium and fully redissolve the micro-crystals[6].
II. Quantitative Data Summary
To ensure reproducibility across your drug development workflows, adhere to the following physicochemical handling parameters:
| Parameter | Recommended Value / Observation | Mechanistic Rationale |
| Primary Solvent | 100% Anhydrous DMSO | High dielectric constant accommodates both the polar nitro group and lipophilic alkyl chains[2]. |
| Max Recommended Stock | 20 mM | Prevents supersaturation and minimizes precipitation risks during freeze-thaw cycles[4]. |
| Storage Temperature | -20°C to -80°C (Dark) | Prevents oxidative degradation and hydrolysis. The nitro group is stable, but the pyrazole ring should be protected from prolonged UV exposure. |
| Aqueous Dilution Limit | < 0.5% final DMSO v/v | Prevents solvent-induced cytotoxicity in cell-based assays while maintaining kinetic solubility of the compound[3]. |
| Sonication Tolerance | High (Up to 15 mins at 37°C) | The compound lacks highly fragile ester or peptide bonds; mechanical energy safely aids dissolution without degrading the molecule[6]. |
III. Experimental Protocols
To guarantee trustworthiness and self-validation in your experiments, follow these standardized methodologies.
Protocol A: Preparation of a 10 mM Master Stock Solution
Objective: To create a stable, aggregate-free stock solution for downstream screening.
-
Equilibration: Allow the lyophilized solid of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation. Moisture severely degrades DMSO's solvating power[3].
-
Weighing: Accurately weigh the required mass (e.g., 1.95 mg for 1 mL of 10 mM stock, assuming a MW of ~195.2 g/mol ) into a sterile, amber glass or low-bind microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9% purity, sterile-filtered).
-
Dissolution: Vortex the mixture vigorously for 60 seconds. If particulate matter remains, place the tube in an ultrasonic bath at room temperature for 5 to 10 minutes.
-
Validation: Perform a visual inspection against a dark background. The solution must be completely optically clear.
-
Aliquotting: Divide the master stock into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles, and store immediately at -20°C.
Protocol B: Kinetic Solubility Assessment (Nephelometry / Visual Inspection)
Objective: To verify that the compound remains in solution upon dilution into the final assay buffer.
-
Preparation: Prepare your target aqueous buffer (e.g., PBS or DMEM with 10% FBS) and warm to 37°C.
-
Spiking: Add 1 µL of the 10 mM DMSO stock to 199 µL of the warmed buffer (yielding a 50 µM final concentration at 0.5% DMSO) while vortexing[4].
-
Incubation: Incubate the mixture at room temperature or 37°C for 30 minutes.
-
Measurement: Read the absorbance of the solution at 620 nm using a microplate reader. Compare the absorbance to a blank (buffer + 0.5% DMSO). An increase in baseline absorbance (light scattering) indicates the formation of colloidal aggregates or precipitation[6].
IV. Workflow Visualization
The following logical workflow dictates the standard operating procedure for solubilizing lipophilic pyrazole derivatives in DMSO.
Workflow for preparing and validating DMSO stock solutions of pyrazole derivatives.
V. References
-
Pyrazole - Solubility of Things Source: Solubility of Things URL:[Link]
-
1-(2-Adamantyl)-4-nitro-1h-pyrazole-3-carboxylic acid Source: Chemical Manufacturers India URL:[Link]
-
DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines Source: PubMed (NIH) URL:[Link]
-
Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]
Sources
- 1. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. 1-(2-Adamantyl)-4-nitro-1h-pyrazole-3-carboxylic acid Supplier in Mumbai, 1-(2-Adamantyl)-4-nitro-1h-pyrazole-3-carboxylic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 6. pdf.smolecule.com [pdf.smolecule.com]
Technical Support Center: Synthesis of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
Introduction: Welcome to the technical support center for the synthesis of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic route and troubleshoot common issues encountered during this multi-step process. The pyrazole core is a vital scaffold in medicinal chemistry, and achieving high yields of specifically substituted analogues like this one is critical for advancing research and development.[1][2] This document provides in-depth, field-proven insights into the critical parameters of the synthesis, focusing on causality, reaction mechanisms, and practical, actionable solutions.
General Synthetic Pathway
The most common and logical approach to synthesizing 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole involves three key stages: the formation of a β-diketone precursor, the cyclization to form the pyrazole ring, and the final electrophilic nitration. Each step presents unique challenges that can significantly impact the overall yield and purity of the final product.
Caption: High-level workflow for the synthesis of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in this synthesis? A1: The two most significant challenges are controlling regioselectivity during both the pyrazole ring formation (Step 2) and the nitration (Step 3).
-
N-Alkylation Regioselectivity: During cyclization with propylhydrazine, two regioisomers can form: the desired 1-propyl-5-cyclopropyl isomer and the undesired 1-propyl-3-cyclopropyl isomer. The outcome is dictated by which carbonyl of the diketone precursor is initially attacked by the substituted nitrogen of the hydrazine.[3]
-
Nitration Regioselectivity: The pyrazole ring has two potentially reactive carbon atoms (C3 and C4). The existing substituents (N1-propyl and C5-cyclopropyl) direct the incoming nitro group, and reaction conditions must be carefully chosen to favor substitution at the C3 position over the electronically preferred C4 position.[4][5]
Q2: Why is the choice of hydrazine critical in Step 2? A2: Using propylhydrazine, rather than hydrazine hydrate followed by a separate alkylation step, is often more efficient. However, this introduces the regioselectivity challenge mentioned above. If you were to use hydrazine hydrate first to form 5-cyclopropyl-1H-pyrazole, you would then face the challenge of regioselective N-propylation, which often yields a difficult-to-separate mixture of N1 and N2 isomers.[6][7] Therefore, controlling the initial cyclization with propylhydrazine is generally the more robust strategy.
Q3: Are there any major safety concerns I should be aware of? A3: Yes, the nitration step (Step 3) is highly exothermic and requires strict temperature control.[8] The use of concentrated nitric and sulfuric acids necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield, and must be performed in a well-ventilated chemical fume hood. Runaway reactions are a significant risk if the nitrating agent is added too quickly or if cooling is insufficient.
Troubleshooting Guide
Issue 1: Low Yield in Pyrazole Formation (Step 2)
Question: My cyclization reaction with propylhydrazine results in a low yield of the desired 5-cyclopropyl-1-propyl-1H-pyrazole. TLC analysis shows unreacted diketone and several unidentified side products. What is causing this and how can I fix it?
Causality & Solution: Low yields in Knorr-type pyrazole syntheses are often due to incomplete reaction, side reactions (such as self-condensation of the diketone), or the formation of stable hydrazone intermediates that fail to cyclize. The key is to control the reaction conditions to favor the intramolecular cyclization and subsequent dehydration.
-
Optimize the Solvent and Catalyst: The reaction is typically acid-catalyzed. Acetic acid is a common choice as both a solvent and a catalyst, as it facilitates both the initial condensation and the final dehydration to the aromatic pyrazole ring.[1] If using a non-acidic solvent like ethanol, adding a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) can significantly improve the reaction rate and yield.
-
Control Temperature: Refluxing is generally required to drive the dehydration step to completion. Start with a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS. If the reaction stalls, the temperature can be gradually increased.
-
Water Removal: The final step of the cyclization is the elimination of water. If the reaction is stalling, using a Dean-Stark apparatus with a solvent like toluene can help to drive the equilibrium toward the product by removing water as it forms.
Recommended Starting Protocol for Step 2:
-
Reagents: 1-cyclopropyl-1,3-butanedione (1.0 eq), Propylhydrazine (1.1 eq).
-
Solvent: Glacial Acetic Acid (5-10 volumes).
-
Procedure:
-
Dissolve the β-diketone in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add propylhydrazine dropwise to the solution at room temperature.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 4-8 hours.
-
Monitor the reaction's completion using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent).
-
Upon completion, cool the mixture, pour it into ice water, and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Issue 2: Poor Regioselectivity in Nitration (Step 3)
Question: My nitration is yielding a mixture of the desired 3-nitro product and the 4-nitro isomer, with the 4-nitro being the major component. How can I improve the selectivity for the 3-nitro position?
Causality & Solution: This is the most common and challenging issue. The C4 position of the pyrazole ring is electronically the most activated for electrophilic substitution.[4] Both the N1-propyl and C5-cyclopropyl groups are electron-donating and activating. The C5-cyclopropyl group strongly directs ortho/para, activating the C4 position. The N1-propyl group also activates the C5 and C3 positions. The combined electronic effect strongly favors nitration at C4.
To achieve C3 selectivity, you must overcome this electronic preference. This is typically done by using a nitrating system that is more sensitive to steric hindrance or by altering the reaction mechanism.
Troubleshooting Workflow for Nitration Regioselectivity:
Caption: Decision workflow for improving C3 nitration selectivity.
Strategies for Improving 3-Nitro Selectivity:
-
Use Acetyl Nitrate: A mixture of nitric acid and acetic anhydride generates acetyl nitrate (CH₃COONO₂). This reagent is less aggressive than the nitronium ion (NO₂⁺) generated in mixed acid and is more sensitive to steric factors. The C4 position is flanked by two substituents (N1-propyl and C5-cyclopropyl), while the C3 position is only flanked by the N-N bond. This steric difference can be exploited.[5]
-
Low-Temperature Conditions: Perform the nitration at a much lower temperature (e.g., -10 °C to 0 °C). Lower temperatures increase the selectivity of many reactions by favoring the pathway with the lower activation energy, which in this case can be the sterically favored C3-nitration.
-
Alternative Nitrating Agents: Consider advanced, milder nitrating agents. N-nitro-type reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, have been developed as powerful and controllable sources of the nitronium ion under mild conditions, which can offer different selectivity profiles compared to classical methods.[9][10]
Optimized Protocol for Selective C3-Nitration:
-
Reagents: 5-cyclopropyl-1-propyl-1H-pyrazole (1.0 eq), Acetic Anhydride (5 vol), Fuming Nitric Acid (1.1 eq).
-
Procedure:
-
In a flask equipped with a dropping funnel and a thermometer, cool acetic anhydride to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid to the acetic anhydride while maintaining the temperature below 5 °C to pre-form the acetyl nitrate reagent. Stir for 15 minutes.
-
Dissolve the pyrazole starting material in a separate portion of acetic anhydride and cool it to 0 °C.
-
Add the pre-formed acetyl nitrate solution dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0-5 °C for 2-4 hours, monitoring by TLC/LC-MS.
-
Upon completion, very carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a solid base like sodium bicarbonate or a saturated aqueous solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography.
-
Issue 3: Difficulty in Product Purification
Question: After workup, my crude product is an oil that contains a mixture of isomers and is difficult to purify by column chromatography. How can I get a pure, solid product?
Causality & Solution: The presence of regioisomers (e.g., 3-nitro vs. 4-nitro) can significantly hinder crystallization, often resulting in an oil. If the polarity of the isomers is very similar, separation by silica gel chromatography can also be challenging.
-
Optimize Chromatography:
-
Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). A gradient starting from 100% hexane and slowly increasing to 10-15% ethyl acetate may be required to resolve closely-eluting spots.
-
Alternative Stationary Phase: If silica is ineffective, consider using alumina or a reverse-phase (C18) column.
-
-
Recrystallization: Once an isomerically enriched fraction (>95% pure) is obtained from chromatography, recrystallization can be attempted.
-
Solvent Screening: Test a variety of solvents. Good single-solvent systems for recrystallization often involve dissolving the compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or toluene) and allowing it to cool slowly.
-
Two-Solvent System: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexane) until turbidity persists. Gently warm to redissolve, then cool slowly.
-
-
Purification via Acid Salt Formation: Pyrazoles are weakly basic. It may be possible to dissolve the crude mixture in a solvent like diethyl ether and add an acid (e.g., HCl in ether) to selectively precipitate the hydrochloride salt of the desired product, which can then be filtered and neutralized to recover the pure free base.[11][12] This method's success depends on a sufficient difference in basicity between the product and impurities.
Data Summary: Nitration Conditions
| Nitrating System | Typical Temp. | Solvent | Key Feature | Expected Selectivity (3-nitro:4-nitro) | Reference |
| HNO₃ / H₂SO₄ | 25-50 °C | None | Harsh, highly reactive | Poor (Favors 4-nitro) | [4][13] |
| Fuming HNO₃ | 25 °C | H₂SO₄ | Strong nitrating conditions | Poor to Moderate | [14] |
| HNO₃ / Ac₂O | 0-5 °C | Acetic Anhydride | Milder, sterically sensitive | Good to Excellent (Favors 3-nitro) | [5] |
| N-Nitropyrazoles | 25-80 °C | MeCN | Mild, functional group tolerant | Potentially high, substrate-dependent | [9][10] |
References
-
Kadunce, N., et al. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Organic Process Research & Development, 28, 3368–3381. [Link]
-
Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]
-
Ye, L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11048–11056. [Link]
-
Heravi, M. M., et al. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 21(4), 449. [Link]
-
Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3465. [Link]
-
Fouad, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Wang, Q., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2098-2107. [Link]
-
Mogilaiah, K., et al. (2025). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. ResearchGate. Retrieved from [Link]
- Anonymous. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8(8), 867-882.
-
Chekurov, P. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). [Link]
-
Chekurov, P. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Retrieved from [Link]
-
Wang, Y., et al. (2026). Diastereoselective construction of spiro-cyclopropyl-pyrazoles via a [2 + 1] annulation reaction of iminoindoline-derived alkenes and 4-bromo-pyrazolones. Organic & Biomolecular Chemistry. [Link]
-
Anonymous. (n.d.). Direct nitration of five membered heterocycles. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole based pyrido[2,3-d]pyrimidine-diones. Retrieved from [Link]
-
Fouad, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
SciSpace. (n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
Kim, J., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(14), 3687-3691. [Link]
-
Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Wang, Q., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PMC. [Link]
-
CSIRO Publishing. (1979). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. Australian Journal of Chemistry, 32(8), 1841-1846. [Link]
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415.
-
Ríos, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
- Anonymous. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics.
-
Barjola, P., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC. [Link]
-
Barjola, P., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9831-9839. [Link]
-
Bakherad, M., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][15][16]triazin-7(6H). PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
Introduction: This guide provides in-depth technical support for researchers, chemists, and drug development professionals encountering challenges in the purification of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole. The unique combination of a cyclopropyl group, a nitro moiety, and a propyl chain on the pyrazole core presents specific purification challenges, including the removal of regioisomers, starting materials, and other synthesis byproducts. This document offers troubleshooting strategies and detailed protocols in a practical question-and-answer format to streamline your purification workflow and enhance final product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary recommended methods for purifying crude 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole?
The two most effective and widely applicable purification methods for this compound are flash column chromatography and recrystallization.[1][2] The choice between them depends on the impurity profile of your crude material and the desired scale.
-
Flash Column Chromatography: This is the most versatile method for separating the target compound from impurities with different polarities, such as unreacted starting materials or regioisomers.[2][3] It is highly recommended for initial purifications or when dealing with complex mixtures.
-
Recrystallization: If the crude product is a solid and has a relatively high purity (e.g., >90%), recrystallization is an excellent and scalable method for achieving high purity by removing small amounts of impurities.[1][2]
A preliminary analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to assess the complexity of the crude mixture and select the optimal purification strategy.[1][2]
Q2: I'm seeing significant byproduct formation. How do I identify these impurities and tailor my purification strategy?
Byproduct formation is a common issue in pyrazole synthesis, often arising from side reactions or the formation of regioisomers.[1][4]
Identification: The most effective methods for identifying unknown byproducts are spectroscopic.
-
Mass Spectrometry (MS) and GC-MS: These techniques help determine the molecular weights of the components in your mixture, providing strong clues about their identities (e.g., unreacted starting materials, over-nitrated products).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for elucidating the specific structures of byproducts, especially for distinguishing between regioisomers.[4]
Tailoring Purification: Once identified, the purification strategy can be adapted:
-
Unreacted Starting Materials: These are typically less polar than the nitrated product. Column chromatography with a gradient elution will effectively separate them.[4]
-
Regioisomers: Isomers often have very similar polarities, making separation challenging. High-resolution column chromatography with a shallow solvent gradient may be required.[1] If separation is still difficult, converting the pyrazole to a salt derivative to alter its physical properties can sometimes facilitate separation.[5]
-
Colored Impurities: If your product has a persistent color, it may be due to nitro-aromatic byproducts or degradation. During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb these colored impurities before filtration.[6]
Q3: My column chromatography is providing poor separation. What are the common causes and how can I fix them?
Poor separation during column chromatography can be frustrating. The cause often lies in one of several key areas.
Troubleshooting Column Chromatography:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Compound is too soluble in the mobile phase. | Decrease the polarity of the eluent system. |
| Compound is interacting strongly with the silica gel. | Pyrazoles can be basic and interact with acidic silica. Deactivate the silica by pre-treating it with a solvent system containing 0.1-1% triethylamine.[6][7][8] | |
| Column is overloaded. | The amount of crude material should be 1-5% of the mass of the silica gel.[7] Reduce the sample load. | |
| Poor Resolution Between Spots | Eluent polarity is too high. | Start with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and run a slower, more shallow gradient to increase polarity gradually. |
| Improper column packing. | Ensure the silica gel is packed uniformly without air bubbles or cracks, which can cause channeling.[7] | |
| Compound Won't Elute | Eluent polarity is too low. | The nitro group increases the compound's polarity. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Compound has poor solubility and is precipitating on the column. | Use a stronger eluent or add a small amount of a more polar solvent like methanol to the mobile phase to improve solubility.[9] Alternatively, consider dry loading the sample. |
A systematic approach using TLC to test various solvent systems is the most effective way to determine the optimal mobile phase for your separation before committing to a large-scale column.
Q4: I am struggling to recrystallize the product. It either oils out or doesn't crystallize at all. What should I do?
Crystallization is highly dependent on solvent choice and technique.
Crystallization Troubleshooting Flow:
Caption: Decision tree for troubleshooting recrystallization.
Key Causality: The principle of recrystallization relies on the difference in solubility of your compound in a hot solvent versus a cold one. An ideal solvent will dissolve the compound completely when hot but poorly when cold. Impurities should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor). Slow cooling is critical as it allows for the formation of a pure crystal lattice, excluding impurities. Rapid cooling can cause the compound to crash out of solution as an amorphous solid, trapping impurities.[9]
Q5: Can I use an acid-base extraction to purify my compound?
Yes, an acid-base extraction can be a powerful preliminary purification step, especially for removing non-basic impurities.[4] Pyrazoles are weakly basic and can be protonated by a strong acid to form a water-soluble salt.[4]
Workflow:
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.[9]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated pyrazole will move into the aqueous layer.[9]
-
Separation: Separate the layers. The organic layer contains non-basic impurities and can be discarded.[9]
-
Basification & Recovery: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. The deprotonated 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole will precipitate or can be extracted back into a fresh organic solvent.[9]
This method is particularly effective for removing unreacted starting materials that are not basic. However, it will not separate the desired product from other basic impurities like regioisomers.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
Objective: To purify crude 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole using silica gel chromatography.
Materials:
-
Crude 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
-
Silica gel (230-400 mesh)[6]
-
Eluent: Hexane and Ethyl Acetate (HPLC grade)
-
Triethylamine (optional, for deactivation)
-
Chromatography column, sand, collection tubes
Procedure:
-
Eluent Selection: Using TLC, determine an appropriate starting eluent system. A good starting point is a solvent system that gives your product an Rf value of ~0.2-0.3. For this compound, a Hexane:Ethyl Acetate mixture is a suitable choice.[3][10]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).[7]
-
Pour the slurry into the column and allow the silica to pack evenly, draining excess solvent until it is just level with the top of the silica bed.[7]
-
Add a thin layer of sand to the top to prevent disruption of the silica bed during sample loading.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.[6]
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternative (Dry Loading): If the compound has poor solubility, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column. This often improves resolution.
-
-
Elution:
-
Begin adding the eluent to the top of the column and apply gentle positive pressure.[6]
-
Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 90:10, 85:15, etc.) to elute the compounds.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[7]
Protocol 2: Recrystallization
Objective: To purify a solid, mostly pure (>90%) sample of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole.
Materials:
-
Crude solid product
-
Recrystallization solvent (e.g., Ethanol, Methanol, Isopropanol, or a mixed solvent system like Ethanol/Water)[8][11]
-
Erlenmeyer flask, condenser, heating source, filtration apparatus
Procedure:
-
Solvent Selection: Test the solubility of your compound in various solvents. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[9] This ensures the solution is saturated, which is critical for good crystal recovery.
-
Hot Filtration (Optional): If there are insoluble impurities (or if you've added charcoal), perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask loosely will slow down evaporation and promote larger crystal growth. Do not disturb the flask during this period.[9]
-
Chilling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[9]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surface.
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.
Validation: The purity of the final product should be confirmed by TLC, HPLC, NMR, and melting point analysis. A sharp, distinct melting point is a good indicator of high purity.
References
- Google Patents. (2019). CN110483400A - A kind of preparation method of pyrazole derivatives.
-
Ovid. (2008). Extraction and determination of 2-pyrazoline derivatives using liquid phase mi. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
-
SSRN. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. mdpi.com [mdpi.com]
Stability of cyclopropyl group in nitro-pyrazole reduction
A Guide to Preserving Cyclopropyl Group Integrity
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with cyclopropyl-substituted nitro-pyrazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the mechanistic reasoning and field-proven insights necessary to navigate the challenges of this specific transformation. The inherent strain of the cyclopropyl ring makes it a latent functional group, susceptible to undesired ring-opening under various reaction conditions. This guide will help you select the appropriate reduction method to ensure the integrity of this critical moiety.
Frequently Asked Questions (FAQs)
Q1: I need to reduce a nitro group on a pyrazole ring that also has a cyclopropyl substituent. Is the cyclopropyl ring generally stable during this reduction?
A1: The stability of the cyclopropyl group is not guaranteed and is highly dependent on the reduction method you choose. The cyclopropane's C-C bonds have significant p-character and are strained, making the ring susceptible to cleavage under conditions that can generate or stabilize cationic, radical, or carbanionic intermediates.
The primary concern is unintended ring-opening , which can lead to the formation of propyl, propenyl, or other linear side products, compromising your synthetic route. The choice of reducing agent and reaction conditions is therefore critical. Methods involving strong acids or high-energy intermediates should be approached with caution.
Q2: I typically use catalytic hydrogenation (H₂, Pd/C) for nitro reductions. What are the risks to the cyclopropyl group, and how can I minimize them?
A2: Catalytic hydrogenation is a powerful tool, but it carries a moderate risk of hydrogenolysis of the cyclopropyl ring, especially on substrates where the ring is activated.
Causality & Mechanistic Insight: The palladium surface can coordinate with the "pi-character" of the cyclopropyl C-C bonds, similar to how it interacts with an alkene. This can lead to oxidative addition into a C-C bond, followed by hydrogenolysis, effectively cleaving the ring. This risk is elevated by:
-
High Hydrogen Pressure: Increases the concentration of active hydrogen species on the catalyst surface.
-
High Temperatures: Provides the activation energy needed for C-C bond cleavage.
-
Prolonged Reaction Times: Increases the probability of the side reaction occurring.
-
Acidic Additives: Traces of acid can protonate the ring, making it more susceptible to cleavage.
Troubleshooting & Mitigation Strategies:
-
Condition Optimization: Start with mild conditions: room temperature and low hydrogen pressure (1 atm, i.e., a balloon).
-
Catalyst Screening: While Pd/C is common, other catalysts may be gentler. Raney Nickel is sometimes used to avoid dehalogenation and can be effective for nitro reductions.[1][2]
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reduction.
-
Solvent Choice: Use neutral, protic solvents like ethanol or methanol.
Q3: Are metal-in-acid reductions like SnCl₂/HCl or Fe/HCl a viable option for preserving the cyclopropyl ring?
A3: These methods are generally considered high-risk for substrates containing a cyclopropyl group and should be avoided if possible.
Causality & Mechanistic Insight: The strongly acidic medium is the primary culprit. The cyclopropyl ring can be protonated, leading to a stabilized cyclopropylmethyl-like carbocation, which is known to undergo rapid rearrangement and ring-opening to form a more stable homoallylic or linear carbocation.[3][4] This intermediate is then quenched by a nucleophile (like Cl⁻) or reduced, leading to a variety of ring-opened byproducts.
Below is a diagram illustrating the general mechanism of acid-catalyzed ring-opening.
Caption: Acid-catalyzed opening of a cyclopropyl ring.
Q4: What are the most reliable, "cyclopropyl-safe" methods for reducing a nitro-pyrazole?
A4: Based on extensive literature and practical experience, catalytic transfer hydrogenation (CTH) is the most recommended method for its mild, neutral conditions and high chemoselectivity.[5][6]
Recommended Method: Catalytic Transfer Hydrogenation (CTH) This technique uses a hydrogen donor molecule in the presence of a catalyst (typically Pd/C). It avoids the use of pressurized hydrogen gas and strongly acidic or basic conditions, making it exceptionally mild.[5]
-
Primary Recommendation: Ammonium formate (HCOONH₄) as the hydrogen donor with Pd/C in methanol or ethanol. This system is highly effective and generates only volatile byproducts (ammonia, CO₂, and water).[5]
-
Alternative: Hydrazine (N₂H₄) can also be used as a hydrogen donor, often with catalysts like Raney Nickel or specific iron complexes.[6] However, hydrazine is highly toxic and requires careful handling.
Another viable, albeit more classical, option is the use of iron powder with ammonium chloride (Fe/NH₄Cl) in a protic solvent like ethanol/water. This method avoids the strong acidity of the Fe/HCl system and is often chemoselective for the nitro group.[1][7]
Troubleshooting Guide & Experimental Protocols
Problem: My reaction resulted in a mixture of products, and I suspect the cyclopropyl ring has opened. How can I confirm this and what should I do next?
This is a common issue when reaction conditions are not fully optimized. Follow this workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for suspected cyclopropyl ring opening.
Validated Experimental Protocol
Protocol 1: Selective Nitro Group Reduction via Catalytic Transfer Hydrogenation
This protocol describes the reduction of a generic cyclopropyl-substituted nitro-pyrazole using ammonium formate and palladium on carbon, a method known for its high selectivity and mildness.
Materials:
-
Cyclopropyl-substituted nitro-pyrazole (1.0 equiv)
-
10% Palladium on Carbon (Pd/C, 5-10 mol% by weight)
-
Ammonium Formate (HCOONH₄, 4-6 equiv)
-
Methanol (or Ethanol), analytical grade
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyclopropyl-substituted nitro-pyrazole (1.0 equiv).
-
Add methanol (or ethanol) to dissolve the substrate, typically to a concentration of 0.1 M.
-
To this solution, add ammonium formate (4-6 equiv). Stir for 5 minutes until it is mostly dissolved.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the flask. Note: Pd/C can be pyrophoric. Add it to the solution under an inert atmosphere (e.g., Nitrogen or Argon) if possible, and do not add it to dry solvent.
-
Heat the reaction mixture to a gentle reflux (typically 40-65 °C, depending on the solvent) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes. The reaction is often complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with Pd/C should not be allowed to dry completely as it can ignite in the presence of air. Keep it wet with solvent during and after filtration. Wash the pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude residue can be purified by standard methods, such as column chromatography on silica gel or recrystallization, to yield the desired aminopyrazole.
Self-Validation:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
-
In the ¹H NMR spectrum, verify the presence of the characteristic upfield signals for the cyclopropyl protons and the appearance of a new broad signal for the -NH₂ protons.
Comparative Overview of Reduction Methods
The table below summarizes the common methods for nitro group reduction and their associated risk to an adjacent cyclopropyl ring.
| Reduction Method | Reagents & Typical Conditions | Risk to Cyclopropyl Ring | Key Considerations & Causality |
| Catalytic Transfer Hydrogenation | Pd/C, HCOONH₄, in MeOH/EtOH, 40-65 °C | Low | Mild, neutral conditions. Avoids pressurized H₂ and strong acids. The method of choice for sensitive substrates.[5] |
| Catalytic Hydrogenation | H₂, Pd/C (or Raney Ni), in EtOH/EtOAc, RT, 1-4 atm | Moderate | Risk of C-C bond hydrogenolysis, especially at elevated temperature/pressure. Requires careful optimization. |
| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl in EtOH/H₂O, Reflux | High | Strongly acidic conditions promote carbocation-mediated ring-opening. High potential for side products.[3] |
| Metal/Neutral Salt Reduction | Fe, NH₄Cl in EtOH/H₂O, Reflux | Low to Moderate | Significantly milder than metal/acid systems. The ammonium chloride acts as a proton shuttle without creating a strongly acidic medium.[7] |
| Hydride Reduction | LiAlH₄ or NaBH₄ in THF/EtOH | Variable / Not Recommended | Not typically used for aromatic nitro to amine conversion; often stops at azo/azoxy intermediates.[2] NaBH₄ alone is usually not strong enough.[8] |
References
-
Ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. Available at: [Link]
-
Reduction of Nitro Groups. YouTube. Available at: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Available at: [Link]
-
Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. Wiley Online Library. Available at: [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]
-
Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jsynthchem.com [jsynthchem.com]
Technical Support Center: Overcoming Steric Hindrance in 5-Cyclopropyl Pyrazole Workflows
Welcome to the Heterocyclic Chemistry Troubleshooting Hub. The 5-cyclopropyl pyrazole motif is a privileged pharmacophore, heavily utilized in drug discovery to design inhibitors that bypass kinase gatekeeper mutations (such as the RET V804M mutation)[1]. However, the rigid bond angles of the cyclopropyl ring project its methylene hydrogens directly into the adjacent C4 and N1/N2 reaction spheres. This severe steric hindrance disrupts standard synthetic protocols, leading to poor N-alkylation regioselectivity and sluggish C4 cross-couplings.
This guide provides field-proven, causality-driven solutions to these specific bottlenecks.
Module 1: Regioselective N-Alkylation (N1 vs. N2)
Symptom: Alkylating 3-cyclopropylpyrazole with standard bases (e.g., K₂CO₃, NaH) yields a mixture heavily favoring the undesired 1-alkyl-3-cyclopropylpyrazole over the target 1-alkyl-5-cyclopropylpyrazole.
Root Cause Analysis: Pyrazoles exist as tautomeric mixtures. The bulky cyclopropyl group at the 3/5-position creates a significant steric shield around the adjacent nitrogen. During direct electrophilic alkylation, the transition state at the less hindered nitrogen is significantly lower in energy. Consequently, the reaction naturally biases toward the 1,3-isomer.
Field-Proven Solutions: To invert this natural selectivity, you must bypass direct competition. This can be achieved via biocatalytic halide methyltransferases for >99% regioselectivity[2], magnesium-catalyzed N2-alkylation[3], or a chemical SEM-group transposition strategy[4]. The SEM transposition temporarily blocks the less hindered nitrogen, forcing alkylation at the sterically congested site via a pyrazolium intermediate.
Quantitative Data: N-Alkylation Regioselectivity
| Method | Reagents | Major Isomer | Regiomeric Ratio (1,5 : 1,3) | Yield |
| Direct Alkylation | Alkyl-I, K₂CO₃, DMF | 1-Alkyl-3-cyclopropyl | 1 : 3 | 85% |
| Mg-Catalyzed [3] | Alkyl-Br, MgBr₂, i-Pr₂NEt | 1-Alkyl-5-cyclopropyl | 95 : 5 | 76% |
| SEM-Transposition [4] | 1. SEM-Cl 2. Me₃OBF₄ 3. HCl | 1-Alkyl-5-cyclopropyl | >99 : 1 | 68% (Over 3 steps) |
| Biocatalytic [2] | Halide Methyltransferase, SAH | 1-Alkyl-5-cyclopropyl | >99 : 1 | 62% |
Workflow Visualization
SEM-directed regioselective synthesis workflow for 1-alkyl-5-cyclopropylpyrazole.
Standard Operating Procedure: SEM-Transposition Alkylation
This protocol is designed as a self-validating system to ensure intermediate integrity.
-
Steric Protection: Dissolve 3-cyclopropylpyrazole (1.0 eq) in dry CH₂Cl₂ at 0 °C. Add DIPEA (1.5 eq) followed dropwise by SEM-Cl (1.1 eq). Stir for 4 hours at room temperature.
-
Validation Checkpoint: TLC (30% EtOAc/Hexanes) must show complete consumption of the starting material. The bulky SEM group exclusively protects the less hindered nitrogen.
-
-
Forced Alkylation: Isolate the 1-SEM-3-cyclopropylpyrazole. Dissolve in dry CH₂Cl₂ and add trimethyloxonium tetrafluoroborate (Me₃OBF₄, 1.2 eq) or the desired alkyl triflate. Stir at room temperature for 12 hours.
-
Validation Checkpoint: LCMS analysis of the crude aliquot must show the formation of the charged pyrazolium salt (M⁺). This confirms successful alkylation at the sterically hindered nitrogen.
-
-
Deprotection & Transposition: Concentrate the reaction mixture and dissolve the crude pyrazolium salt in EtOH. Add 4M HCl in dioxane (5.0 eq) and heat to 60 °C for 3 hours to cleave the SEM group. Neutralize with saturated NaHCO₃ and extract with EtOAc to yield pure 1-alkyl-5-cyclopropylpyrazole.
Module 2: C4 Cross-Coupling (Suzuki-Miyaura)
Symptom: Suzuki coupling of 4-bromo-5-cyclopropylpyrazole stalls at <15% conversion, often accompanied by the formation of a black palladium precipitate.
Root Cause Analysis: The C4 position is heavily shielded by the adjacent cyclopropyl group. While oxidative addition of the C-Br bond to Pd(0) occurs normally, the resulting Pd(II) intermediate is highly congested. Standard ligands (like PPh₃ or dppf) fail to provide the necessary spatial environment for the bulky boronic acid to undergo transmetalation. The stalled Pd(II) complex eventually degrades, precipitating as inactive Pd black.
Field-Proven Solutions: Switch to bulky, electron-rich Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos). The dicyclohexylphosphino group and the triisopropylphenyl ring of XPhos create a specialized chiral pocket. This not only stabilizes the Pd catalyst but forces the coupling partners into close proximity, drastically accelerating reductive elimination and preventing catalyst death.
Quantitative Data: Ligand Screening for C4-Suzuki Coupling
| Ligand | Catalyst System | Base / Solvent | Conversion | Primary Failure Mode |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane:H₂O | <15% | Stalled transmetalation |
| dppf | Pd(dppf)Cl₂ | K₂CO₃ / DMF | 30% | Sluggish reductive elimination |
| RuPhos | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ / Toluene:H₂O | 85% | None |
| XPhos | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane:H₂O | >95% | None |
Workflow Visualization
Catalytic cycle of Suzuki coupling showing steric bottlenecks and ligand-based rescue.
Standard Operating Procedure: XPhos-Mediated Suzuki Coupling
This protocol utilizes stringent degassing to protect the sensitive electron-rich ligand.
-
Reaction Assembly: In a Schlenk tube, combine 4-bromo-5-cyclopropylpyrazole (1.0 eq), the aryl boronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.10 eq), and anhydrous K₃PO₄ (3.0 eq).
-
Degassing (Critical Step): Add a 4:1 mixture of Dioxane/H₂O. Freeze-pump-thaw the mixture for three cycles to remove dissolved oxygen.
-
Validation Checkpoint: Upon heating to 90 °C, the solution must transition from pale yellow to a deep red/orange, indicating the formation of the active Pd(0)-XPhos complex. If the solution turns black, oxygen contamination has killed the catalyst.
-
-
Coupling: Stir at 90 °C for 4 hours.
-
Validation Checkpoint: LCMS should show complete disappearance of the brominated starting material. The bulky XPhos ligand will cleanly drive the sterically hindered reductive elimination to yield the C4-arylated product.
-
References
- Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. National Institutes of Health (NIH) / PMC.
- Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles.
- C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. National Institutes of Health (NIH) / PMC.
- From Natural Methylation to Versatile Alkylations Using Halide Methyltransferases. White Rose Research Online.
Sources
- 1. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization Protocols for 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
Topic: Crystallization techniques for 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole Role: Senior Application Scientist, Process Chemistry Division
Status: Active Doc ID: CRY-PYR-053-V2 Last Updated: March 1, 2026
Executive Summary & Molecule Profile
User Context: You are likely synthesizing this compound as a key intermediate for pharmaceutical targets (e.g., LSD1 inhibitors, CB1 antagonists, or kinase inhibitors). The introduction of the propyl chain via alkylation of the parent 3-nitro-5-cyclopropylpyrazole typically yields a mixture of regioisomers (N1-propyl vs. N2-propyl) and unreacted starting material.
The Challenge: The primary difficulty with 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole is its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize directly. This is driven by the low melting point of the regioisomeric mixture and the high lipophilicity of the cyclopropyl/propyl combination competing with the polar nitro group.
Physicochemical Profile (Estimated):
-
LogP: ~2.5–3.0 (Lipophilic).
-
H-Bond Donors: 0 (Aprotic).
-
H-Bond Acceptors: 3 (Nitro group + Pyrazole N).[1]
-
Solubility Behavior: High solubility in chlorinated solvents (DCM) and polar aprotic solvents (DMF, DMSO). Moderate solubility in alcohols. Low solubility in alkanes (Heptane).
Solvent System Selection Guide
The following data summarizes solubility behavior for 3-nitropyrazole derivatives. Use this to select your crystallization solvent.
| Solvent Class | Specific Solvent | Solubility Rating | Role in Crystallization |
| Chlorinated | Dichloromethane (DCM) | Very High | Avoid. Too soluble; hard to recover yield. |
| Polar Aprotic | DMF / DMSO | Very High | Avoid. Boiling points are too high for easy drying. |
| Esters | Ethyl Acetate (EtOAc) | High | Good Solvent. Excellent for dissolving crude oil. |
| Alcohols | Ethanol / IPA | Moderate | Primary Solvent. Best balance of solubility vs. yield. |
| Alkanes | n-Heptane / Hexane | Very Low | Anti-Solvent. Critical for forcing precipitation. |
| Water | Water | Negligible | Anti-Solvent. Use with alcohols (caution: may cause oiling). |
Scientist's Note: For this specific propyl-substituted pyrazole, the Ethanol/Water system often fails due to oiling. The Ethyl Acetate/Heptane system is thermodynamically superior because it leverages the lipophilic nature of the propyl/cyclopropyl groups for better crystal packing.
Troubleshooting & FAQs
Q1: My product separates as a yellow/orange oil at the bottom of the flask. How do I fix this?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the solution temperature drops below the binodal curve (phase separation limit) before it hits the spinodal curve (crystallization limit). Immediate Fix:
-
Reheat the mixture until the oil redissolves into a clear solution.
-
Add a Seed Crystal: If you have any solid material, add it now at a temperature just below the saturation point.
-
Reduce Anti-solvent: If you added Heptane too fast, add a small amount of EtOAc to restore a single phase.
-
Slower Cooling: Rapid cooling traps impurities that lower the melting point, causing oiling. Cool at a rate of 5°C/hour.
Q2: I have a mixture of the N1-propyl and N2-propyl isomers. Can crystallization separate them?
Answer: Yes, but it requires specific conditions.
-
Mechanism: The desired 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole usually packs better than its regioisomer due to the symmetry of the 3,5-substitution pattern.
-
Protocol: Use Isopropanol (IPA) . Dissolve the mixture in hot IPA (5 vol). Cool to room temperature. The major isomer (usually the desired one) tends to crystallize, while the impurity stays in the mother liquor.
-
Warning: Do not strip the solvent to dryness; you must filter the solid to remove the dissolved impurity.
Q3: The crystals are sticky and hold solvent. How do I dry them?
Answer: Nitro-pyrazoles can form solvates.
-
Wash: Wash the filter cake with cold Heptane (displacement wash) to remove sticky mother liquor.
-
Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C initially, as the wet solid usually has a depressed melting point and might melt in the oven.
Detailed Experimental Protocol
Method: Anti-Solvent Crystallization (EtOAc / Heptane) Recommended for scale-up and high purity.
-
Dissolution:
-
Charge crude 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (10 g) into a reactor.
-
Add Ethyl Acetate (EtOAc) (30 mL, 3 volumes).
-
Heat to 50–60°C with agitation until fully dissolved. Note: If insolubles remain, perform a hot filtration.
-
-
Nucleation Point:
-
Cool the solution to 40°C.
-
Slowly add n-Heptane (10 mL, 1 volume) dropwise.
-
Critical Step: Add seed crystals (0.1 wt%) if available. Hold for 30 minutes to allow a seed bed to establish.
-
-
Crystal Growth:
-
Over 2 hours, add the remaining n-Heptane (50 mL, 5 volumes).
-
Maintain temperature at 35–40°C during addition to prevent oiling.
-
-
Isolation:
-
Cool the slurry slowly to 0–5°C over 3 hours.
-
Filter the solids using a Buchner funnel.
-
Wash the cake with cold 1:5 EtOAc:Heptane (20 mL).
-
Dry under vacuum at 40°C.
-
Process Logic & Decision Trees
Workflow 1: Troubleshooting Oiling Out
Caption: Decision logic for mitigating liquid-liquid phase separation (oiling out) during crystallization.
Workflow 2: Regioisomer Purification Strategy
Caption: Kinetic separation of pyrazole regioisomers using solubility differentials in Isopropanol.
References & Authority
-
Solubility Thermodynamics: Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data (ACS). (2025).[1][2][3][4][5][6][7] Provides the baseline solubility data for nitro-pyrazole cores.
-
Synthesis & Isomerism: Synthesis and Properties of Pyrazoles. Encyclopedia.pub. (2022). Details the alkylation mechanisms and regioisomer formation in pyrazoles.
-
Crystallization Protocols: Application Notes for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. BenchChem. (2025).[2] Serves as the closest structural analog protocol for propyl-substituted nitro-pyrazoles.
-
Structural Analysis: Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). NIH/PubMed. (2025). Validates the hydrogen bonding and packing tendencies of nitro-pyrazoles.
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting hydrogenation of nitro-pyrazoles
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific, nuanced challenges of reducing nitro-pyrazoles to amino-pyrazoles.
The synthesis of amino-pyrazoles is a critical transformation in the development of pharmaceutical intermediates, particularly for kinase and phosphodiesterase inhibitors. However, the electron-rich nature of the pyrazole core, combined with multiple coordinating nitrogen atoms, introduces unique mechanistic hurdles. Standard hydrogenation protocols often fail, leading to catalyst poisoning, stalled intermediates, or unwanted side reactions.
This guide bypasses generic advice, focusing instead on the causality behind experimental failures and providing self-validating, field-proven methodologies to ensure your success.
Logical Troubleshooting Workflow
Before adjusting your reaction parameters, consult the decision matrix below to identify the optimal catalytic pathway based on your substrate's functional groups.
Caption: Logical troubleshooting workflow for selecting and optimizing nitro-pyrazole hydrogenation.
Quantitative Catalyst Comparison
Selecting the right catalyst is the most critical variable in your workflow. Use the table below to match your substrate's electronic profile with the appropriate reduction system.
| Catalyst System | Chemoselectivity (Halogens) | Typical Pressure (atm) | Typical Temp (°C) | Risk of Poisoning | Primary Use Case |
| 10% Pd/C, H₂ | Low (Cleaves C-Br, C-I) | 1 - 5 | 20 - 50 | Moderate | Unsubstituted or alkyl-substituted nitro-pyrazoles |
| 5% Pt/C (Sulfided), H₂ | High (Retains halogens) | 3 - 10 | 20 - 60 | Low | Halonitro-pyrazoles requiring H₂ gas |
| CuCl / NaBH₄ | Very High | Ambient | 0 - 25 | Low | Complex, highly functionalized nitro-pyrazoles |
| Fe / NH₄Cl | High | Ambient | 60 - 80 | N/A (Stoichiometric) | Scale-up where metal hydrides/H₂ are unsafe |
Troubleshooting Guides & FAQs
Q: Why does my Pd/C hydrogenation result in the loss of halogen substituents on the pyrazole ring? A: This is a classic case of protodehalogenation. Palladium is highly active for oxidative addition into C-X bonds (especially C-Br and C-I), which competes kinetically with the reduction of the nitro group. In electron-rich pyrazoles, the C-X bond is particularly susceptible to cleavage under standard Pd/C hydrogenation conditions, often resulting in complex mixtures where the halogen is entirely removed[1]. Causality & Solution: To prevent this, you must alter the catalyst's electronic properties or switch the reduction mechanism entirely:
-
Poisoned Catalysts: Use sulfided Pt/C or add a vanadium/sulfur poison to Pd/C. The sulfur partially blocks the highly active step-edge sites responsible for C-X oxidative addition while leaving the planar sites for N-O reduction active.
-
Hydride Transfer: Switch to a copper-catalyzed sodium borohydride reduction (e.g., CuCl/NaBH₄). The copper hydride species generated in situ selectively reduces the nitro group via a single-electron transfer/hydride mechanism without inserting into the C-X bond[2].
Q: My reaction stalls, and LC-MS shows a mass corresponding to [M+16] (hydroxylamine) or [2M+14] (azoxy dimer). How do I drive it to the amine? A: The reduction of a nitro group proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Amine. The final step—cleavage of the N-O bond in the hydroxylamine—is the most kinetically demanding and requires the highest activation energy. Causality & Solution: Stalling occurs when the catalyst surface becomes poisoned by the strongly coordinating amino-pyrazole product, or when the hydrogen transfer rate is insufficient.
-
Acidic Additives: Add a catalytic amount of acetic acid or HCl. Protonation of the hydroxylamine intermediate weakens the N-O bond, facilitating its cleavage. Furthermore, protonating the resulting amino-pyrazole prevents it from strongly coordinating to and poisoning the metal catalyst.
-
Dose-Controlled Addition: If you are seeing azoxy dimers, it means the highly reactive nitroso intermediate is accumulating and reacting with the hydroxylamine. You must keep the concentration of the starting material low by using a slow, dropwise addition of the substrate into the active catalyst mixture[2].
Q: I observe degradation or ring-opening of the pyrazole core during high-pressure hydrogenation. What is happening? A: While pyrazoles are generally stable, extreme conditions (high temperature >80°C, high pressure >50 atm) combined with highly active catalysts like Raney-Nickel can lead to hydrogenolysis of the N-N bond, resulting in ring opening to form 1,3-diamines or enaminones. Causality & Solution: The N-N bond is relatively weak (~160 kJ/mol). To avoid cleavage, strictly control the temperature and pressure. If high pressure is required to overcome catalyst poisoning, switch to a less active catalyst like Pt/C or use a non-noble metal chemical reductant (e.g., Fe/NH₄Cl) instead of forcing harsh H₂ conditions[3].
Step-by-Step Methodology: Chemoselective Reduction of Halonitro-pyrazoles
When standard Pd/C fails due to protodehalogenation or severe poisoning, the CuCl/NaBH₄ protocol is the industry standard for rescuing the synthesis[2]. This protocol is designed as a self-validating system: the generation of black copper(0)/copper hydride species serves as an internal visual indicator of active catalyst formation, while the controlled addition of the nitro substrate prevents thermal runaway and minimizes azoxy dimer formation.
Materials:
-
Substrate: 4-nitro-3-halo-1H-pyrazole (1.0 equiv)
-
Reductant: Sodium borohydride (NaBH₄, 7.0 equiv)
-
Catalyst: Copper(I) chloride (CuCl, 0.05 equiv)
-
Solvents: Anhydrous Tetrahydrofuran (THF) and Absolute Ethanol (EtOH)
Protocol:
-
Catalyst Activation: In a flame-dried, multi-neck round-bottom flask equipped with a nitrogen inlet and a dropping funnel, suspend NaBH₄ (7.0 equiv) and CuCl (0.05 equiv) in anhydrous THF (5 mL/mmol substrate).
-
Visual Validation (Critical Step): Stir the suspension at 0 °C for 15 minutes. The mixture will turn dark brown/black, indicating the successful formation of the active copper hydride species. Self-validation check: If the solution remains pale or green, the CuCl is oxidized or the NaBH₄ has degraded due to moisture; halt the process and source fresh reagents.
-
Substrate Preparation: Dissolve the nitro-pyrazole (1.0 equiv) in absolute EtOH (5 mL/mmol). Note: The EtOH serves as both a co-solvent and a vital proton source necessary for the reduction mechanism.
-
Controlled Addition: Add the nitro-pyrazole/EtOH solution dropwise to the active catalyst suspension over 1.5 to 2 hours, maintaining the internal temperature strictly below 20 °C. Causality: This dose-controlled addition keeps the concentration of the nitroso intermediate low, completely suppressing dimerization to the azoxy byproduct.
-
Reaction Monitoring: Stir for an additional 2 hours at room temperature. Monitor completion via TLC or LC-MS (tracking the disappearance of the yellow nitro compound and the absence of the [M+16] hydroxylamine peak).
-
Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise at 0 °C to destroy excess NaBH₄ and solubilize the copper salts. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure amino-pyrazole.
References
-
US20070037987A1 - Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof Source: Google Patents URL:1
-
Metal Hydride? NO Protection, NO Problem and NO-Where to Hide Source: Scientific Update - UK URL:2
-
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (ACS Publications) URL:3
Sources
Technical Support Center: Purification of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
Ticket ID: PYR-NITRO-053 Agent: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Impurity Profiling & Removal Strategies
Introduction: The Purification Landscape
Welcome to the Technical Support Center. You are likely working with 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole , a critical intermediate often used in the synthesis of kinase inhibitors or high-energy materials.
The synthesis of this molecule, typically via the N-alkylation of 3(5)-nitro-5(3)-cyclopropyl-1H-pyrazole, presents a classic challenge in heterocyclic chemistry: Regioisomerism . The presence of the electron-withdrawing nitro group and the sterically demanding cyclopropyl group creates a competitive landscape for the alkylating agent, leading to a mixture of the desired 1,3,5-isomer and the unwanted 1,5,3-isomer.
This guide moves beyond generic advice. We will troubleshoot the specific removal of regioisomers, unreacted alkyl halides, and inorganic residues to ensure your material meets the >98% purity threshold required for biological assays.
Part 1: The "Big" Impurity (Regioisomer Separation)
Q: HPLC shows a split peak or a shoulder (~5-15%). Is this my product?
A: This is almost certainly the regioisomer .
When you alkylate the starting material (3-nitro-5-cyclopropyl-1H-pyrazole), the propyl group can attach to either nitrogen atom.
-
Target (Isomer A): 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (Propyl distal to Nitro, proximal to Cyclopropyl).
-
Impurity (Isomer B): 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole (Propyl proximal to Nitro).
Because the molecular weight is identical, MS will not distinguish them. You must rely on polarity differences driven by the dipole moment. The 5-nitro isomer (Impurity B) typically has a different dipole vector than the 3-nitro target due to the proximity of the nitro group to the N-propyl chain.
Protocol 1.1: Chromatographic Separation
The standard method for <10g scale.
-
Stationary Phase: High-efficiency Silica Gel (40–63 µm).
-
Mobile Phase Optimization:
-
Do not use a simple Hexane/Ethyl Acetate isocratic mix immediately.
-
Screening: Run a TLC in Toluene:Ethyl Acetate (9:1) . Toluene often provides better selectivity for nitro-pyrazole isomers than alkanes due to
- interactions.
-
-
The Gradient:
-
Start: 100% Hexane (or Heptane).
-
Ramp: 0%
20% EtOAc over 10 CV (Column Volumes). -
Hold: At the percentage where the first isomer elutes.
-
-
Identification: The 1,5-isomer (sterically crowded) often elutes before the 1,3-isomer (Target) because the nitro group shields the nitrogen, reducing interaction with the silica. Verify fractions by 1H NMR before combining.
Protocol 1.2: Recrystallization (Scalable Polishing)
For >10g scale or final polishing.
If chromatography is insufficient, exploit the crystallinity of the nitro group.
| Solvent System | Ratio (v/v) | Temperature Profile | Notes |
| Ethanol / Water | 5:1 to 3:1 | Reflux | Best for removing inorganic salts and polar tars. |
| IPA / Heptane | 1:3 | 70°C | Good for regioisomer enrichment. The target is usually less soluble than the impurity. |
| Acetonitrile | Pure | Reflux | High recovery; nitro-pyrazoles have steep solubility curves in MeCN. |
Part 2: Chemical Decontamination (Alkyl Halides)
Q: My material has a "sweet" smell or shows a propyl iodide signal in NMR.
A: You have residual 1-iodopropane (or bromopropane). This is a Genotoxic Impurity (GTI) and must be removed to ppm levels for pharmaceutical applications.
Protocol 2.1: The Scavenger Wash
Alkyl halides can get trapped in the crystal lattice. Simple drying is often insufficient.
-
Dissolution: Dissolve the crude pyrazole in DMF or DMSO (3 volumes).
-
Nucleophilic Scavenge: Add 0.1 equivalents of Morpholine or Piperidine .
-
Workup:
Part 3: Color & Inorganic Removal
Q: The product is orange/brown, but it should be pale yellow/white.
A: This indicates oxidized byproducts or trapped inorganic bases (
Protocol 3.1: The Acidic Reset
-
Dissolve the product in DCM or Ethyl Acetate .
-
Wash with 5% Aqueous Citric Acid (mild) or 0.1M HCl .
-
Reasoning: This neutralizes any residual base and breaks up any colored charge-transfer complexes.
-
-
Carbon Treatment:
-
Add Activated Carbon (e.g., Darco G-60) (5 wt% relative to product).
-
Stir at 40°C for 30 minutes.
-
Filter through a Celite pad.
-
Result: Filtrate should be significantly lighter.
-
Visualizing the Workflow
The following logic map guides you through the decision-making process based on your specific impurity profile.
Caption: Decision matrix for purifying 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole based on impurity profile.
References
-
Regioselectivity in Pyrazole Alkylation
- Purification of Nitro-Pyrazoles: Title: Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Source: BenchChem Technical Guides.
-
Solubility & Crystallization Data
- Title: Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents.
- Source: Journal of Chemical & Engineering Data (ACS Public
-
URL:[Link]
-
Genotoxic Impurity Removal
-
Title: Process for removing iodine or soluble iodide impurities from carboxylic acid/anhydrides (Applicable methodology for alkyl iodide scavenging).[12]
- Source: Google P
- URL
-
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USRE34281E - Removal of iodine or ioidide impurities - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US5220058A - Iodide removal process - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Time for Pyrazole N-Alkylation
Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction times and overall success in the N-alkylation of pyrazoles. The following content is structured to address common challenges and frequently asked questions, drawing upon established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when performing pyrazole N-alkylation, with a focus on factors that influence reaction kinetics.
Q1: What are the primary factors I should consider to decrease the reaction time for my pyrazole N-alkylation?
A1: Optimizing reaction time is a multifactorial endeavor. The key levers you can pull are:
-
Choice of Base: The base's strength is paramount. A stronger base will deprotonate the pyrazole more effectively, increasing the concentration of the nucleophilic pyrazolide anion and thus accelerating the reaction. For instance, sodium hydride (NaH) is a stronger base than potassium carbonate (K₂CO₃) and will typically lead to faster reaction times.[1][2]
-
Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent (R-X) is critical. The reaction follows SN2 principles, where a better leaving group leads to a faster reaction. The general reactivity trend is Iodide (I) > Bromide (Br) > Chloride (Cl) > Tosylate (OTs).[1] If your reaction is sluggish with an alkyl chloride, switching to the corresponding bromide or iodide can significantly reduce the required reaction time.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. A common starting point is room temperature, but if the reaction is slow, gentle heating (e.g., to 80°C) is often employed.[1][2] However, be aware that higher temperatures can sometimes negatively impact regioselectivity and lead to side product formation.
-
Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the nucleophilicity of the pyrazolide anion. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation of the base, leaving the pyrazolide anion more "naked" and nucleophilic, thereby speeding up the reaction.[1][2]
-
Alternative Methods: If conventional heating is too slow or inefficient, consider alternative energy sources. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes.[1] Phase Transfer Catalysis (PTC) is another powerful technique, especially under solvent-free conditions, that can accelerate the reaction and simplify work-up.[3][4][5]
Q2: How does my choice of base impact both reaction time and regioselectivity?
A2: The choice of base is a critical parameter that influences both the rate of reaction and the N1/N2 regioselectivity for unsymmetrical pyrazoles.
-
Impact on Reaction Time: As mentioned, stronger bases like NaH lead to faster deprotonation and thus a quicker overall reaction compared to weaker bases like K₂CO₃ or Cs₂CO₃.[1][2]
-
Impact on Regioselectivity: The base, in conjunction with the solvent and counter-ion, can significantly influence which nitrogen atom is alkylated.
-
Potassium Carbonate (K₂CO₃) in DMSO is a widely used system that often favors regioselective N1-alkylation of 3-substituted pyrazoles.[1][2]
-
Sodium Hydride (NaH) can, in certain cases, prevent the formation of regioisomeric mixtures.[1][6][7]
-
The use of different bases can sometimes even lead to opposite regioselectivity.[2] For instance, while not directly related to reaction time, it's important to note that some magnesium-based catalysts have been shown to favor N2-alkylation.[1]
-
Q3: Can steric hindrance in my pyrazole or alkylating agent affect the reaction time?
A3: Absolutely. Steric hindrance plays a significant role in the kinetics of pyrazole N-alkylation.
-
Sterically Hindered Pyrazoles: If the pyrazole has bulky substituents near one of the nitrogen atoms, the alkylating agent will have a more difficult time accessing that site. This will slow down the reaction at that position and will generally favor alkylation at the less sterically hindered nitrogen.[1][2] In some cases, very bulky substituents can slow the overall reaction rate, even at the less hindered position, due to overall molecular crowding.
-
Bulky Alkylating Agents: Similarly, using a bulky alkylating agent will decrease the reaction rate due to increased steric clash in the SN2 transition state. For example, the reaction with benzyl bromide will typically be faster than with a more sterically demanding alkylating agent, all other factors being equal.
Q4: Are there milder, alternative methods to traditional base-mediated alkylation that can still offer good reaction times?
A4: Yes, several alternative methods can provide efficient N-alkylation under milder conditions:
-
Acid-Catalyzed Alkylation: This approach utilizes a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), with trichloroacetimidates as the electrophiles.[8][9] This method avoids the need for strong bases and can often be run at room temperature with reaction times as short as 4 hours.[1][8][9]
-
Phase Transfer Catalysis (PTC): PTC is an excellent technique for accelerating reactions between reactants in immiscible phases. In the context of pyrazole alkylation, a quaternary ammonium salt can transfer the pyrazolide anion from a solid or aqueous basic phase into an organic phase containing the alkylating agent. This method can provide high yields, often at room temperature, and can even be performed without a solvent, which simplifies product isolation.[3][4][5]
-
Enzymatic Alkylation: For ultimate regioselectivity, engineered enzymes can be employed. While this is a more specialized technique, it can achieve unprecedented regioselectivity (>99%) and can be performed under mild, aqueous conditions.[10]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during pyrazole N-alkylation, with a focus on optimizing for faster, more efficient reactions.
Issue 1: The reaction is very slow or has not gone to completion after 24 hours.
Possible Causes and Solutions:
-
Insufficiently Strong Base: The pyrazole may not be fully deprotonated.
-
Solution: Switch to a stronger base. If you are using K₂CO₃, consider trying NaH. Ensure your base is fresh and anhydrous. A slight excess of the base is often beneficial.[1]
-
-
Poor Leaving Group: The leaving group on the alkylating agent is not sufficiently reactive.
-
Solution: If using an alkyl chloride or tosylate, switch to the corresponding bromide or iodide. The reactivity order is I > Br > Cl > OTs.[1]
-
-
Low Temperature: The reaction may lack the necessary activation energy.
-
Solution: Gradually increase the reaction temperature. If starting at room temperature, try heating to 50-80°C while monitoring the reaction by TLC or LC-MS.[1]
-
-
Poor Solubility: One or more of the reactants may not be fully dissolved.
-
Reagent Purity: The starting materials may be impure or degraded.
-
Solution: Verify the purity of your pyrazole and alkylating agent. Alkylating agents, in particular, can degrade over time.
-
Troubleshooting Workflow for Slow Reactions
Caption: A logical workflow for troubleshooting slow pyrazole N-alkylation reactions.
Issue 2: The reaction is fast but produces a difficult-to-separate mixture of N1 and N2 regioisomers.
Possible Causes and Solutions:
-
Reaction Conditions Favoring Mixture: The chosen solvent, base, or temperature may not be optimal for regioselectivity.
-
Solution:
-
Solvent Change: The polarity of the solvent is crucial. Polar aprotic solvents like DMF and DMSO often favor a single regioisomer.[1][2] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[2]
-
Alter the Base/Catalyst: For N1-alkylation of 3-substituted pyrazoles, the combination of K₂CO₃ in DMSO is known to be effective.[1][2] Conversely, certain magnesium-based catalysts may favor N2-alkylation.[1]
-
Adjust Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other, leading to improved regioselectivity, although this may increase the reaction time.
-
-
-
Minimal Steric or Electronic Bias: The substituents on the pyrazole ring may not provide a strong enough preference for alkylation at one nitrogen over the other.
-
Solution:
-
Modify Steric Hindrance: If possible, using a bulkier alkylating agent can enhance the preference for the less sterically hindered nitrogen atom.[1]
-
Computational Modeling: In complex cases, quantum mechanical calculations can help predict the activation energies for N1 versus N2 alkylation and guide the choice of reagents and conditions.[11]
-
-
Decision Tree for Improving Regioselectivity
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
Data Summary Table
The following table summarizes the impact of different reaction parameters on reaction time and provides general recommendations.
| Parameter | Effect on Reaction Time | Recommendation for Faster Reactions | Key Considerations |
| Base | Stronger base = Faster reaction | Use NaH or K₂CO₃/Cs₂CO₃. | Can affect regioselectivity. Use anhydrous conditions. |
| Alkylating Agent | Better leaving group = Faster reaction | Use R-I or R-Br instead of R-Cl or R-OTs. | Cost and stability of the alkylating agent. |
| Solvent | Polar aprotic solvents accelerate SN2 | Use DMF, DMSO, or Acetonitrile. | Ensure all reactants are soluble. Can influence regioselectivity. |
| Temperature | Higher temperature = Faster reaction | Start at RT, then heat to 50-80°C if needed. | May decrease regioselectivity or cause side reactions. |
| Concentration | Higher concentration can increase rate | Use a concentration of 0.1-0.5 M. | Very high concentrations can lead to solubility issues or exotherms. |
| Methodology | Alternative energy sources can be much faster | Consider microwave-assisted synthesis or PTC. | Requires specialized equipment or different reaction setup. |
Experimental Protocols
Protocol 1: General Procedure for Rapid, Base-Mediated N-Alkylation
This protocol is a good starting point for many pyrazole N-alkylation reactions, optimized for a reasonable reaction time.
Materials:
-
Pyrazole (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Benzyl bromide, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the suspension to stir at 0°C for 30 minutes to ensure complete deprotonation.[12]
-
Add the alkyl halide (1.1 eq) dropwise to the suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[12] For very sluggish reactions, the temperature can be increased to 50-80°C.
-
Upon completion, cool the reaction back to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to base-mediated alkylations, often with shorter reaction times at room temperature.[8][9]
Materials:
-
Pyrazole (1.0 eq)
-
Trichloroacetimidate electrophile (1.0 eq)
-
Camphorsulfonic acid (CSA, 0.2 eq)
-
Dry 1,2-Dichloroethane (DCE)
-
Ethyl acetate (EA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a round-bottom flask with the pyrazole (1 eq), trichloroacetimidate (1 eq), and CSA (0.2 eq) under an argon atmosphere.
-
Add dry DCE to form a 0.25 M solution.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: 1H NMR Structural Elucidation of 5-Cyclopropyl-3-nitro-1-propyl-1H-pyrazole
The following guide is a technical comparative analysis designed for researchers and analytical chemists. It focuses on the structural validation of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole , specifically addressing the critical challenge of differentiating it from its regioisomeric impurities during synthesis.
Executive Summary & Technical Context[1][2][3][4]
In the synthesis of polysubstituted pyrazoles, particularly via the alkylation of 3-nitro-5-cyclopropyl-1H-pyrazole , the formation of regioisomers is a persistent challenge.[1] The reaction of the parent pyrazole with propyl halides typically yields a mixture of the desired 1,5-disubstituted product (Target) and the 1,3-disubstituted impurity (Isomer).[2]
-
Target Product: 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (Sterically congested N1-C5 bond).[1]
-
Common Impurity: 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole (Electronic isomer).[1]
This guide provides a definitive NMR-based protocol to distinguish these isomers, leveraging the "N-Propyl Shift Diagnostic" —a reliable chemical shift phenomenon driven by the magnetic anisotropy of the adjacent C5 substituent.[1]
Theoretical vs. Experimental Shift Analysis
The chemical environment of the
Comparative Chemical Shift Table ( , 400 MHz)
| Proton Assignment | Target Compound (5-Cyclopropyl) | Regioisomer (5-Nitro) | Mechanistic Cause | |
| Py-H4 (Aromatic) | 6.65 ppm (s) | 6.85 ppm (s) | 0.20 ppm | Nitro group at C5 deshields H4 less than at C3.[1] |
| N-CH | 4.05 - 4.15 ppm (t) | 4.50 - 4.65 ppm (t) | ~0.50 ppm | CRITICAL DIAGNOSTIC. Nitro (electron-withdrawing) at C5 heavily deshields N-CH |
| Propyl | 1.85 ppm (m) | 1.95 ppm (m) | 0.10 ppm | Distance attenuates the electronic effect.[3] |
| Propyl | 0.95 ppm (t) | 0.98 ppm (t) | <0.05 ppm | Negligible difference.[3] |
| Cyclopropyl (CH) | 1.75 - 1.85 ppm (m) | 1.90 - 2.00 ppm (m) | 0.15 ppm | C5 vs C3 positioning.[3][1] |
| Cyclopropyl (CH | 0.70 - 1.10 ppm (m) | 0.70 - 1.10 ppm (m) | N/A | Complex overlap; unreliable for ID.[3][1] |
Analyst Note: If your spectrum shows an N-methylene triplet near 4.60 ppm , you have predominantly synthesized the 5-nitro isomer , not the desired 5-cyclopropyl product.[1]
Structural Elucidation Workflow
The following decision tree outlines the logical process for confirming the structure using 1D and 2D NMR techniques.
Figure 1: Logic flow for distinguishing pyrazole regioisomers via NMR. The spatial proximity of the N-propyl group to the C5 substituent is the confirming factor.[1]
Experimental Protocol
A. Sample Preparation
To ensure high-resolution data and minimize solvent peaks interfering with the cyclopropyl region:
-
Mass: Dissolve 5–10 mg of the purified compound.
-
Solvent: Use 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS.-
Note: DMSO-
can be used, but the water peak (~3.33 ppm) often interferes with the propyl signal, and the viscosity broadens the cyclopropyl multiplets.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Tube: 5mm high-precision NMR tube.
B. Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle)
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).
C. NOESY Setup (Crucial for Validation)
If the 1D spectrum is ambiguous (e.g., due to mixtures), a 2D NOESY is mandatory.[1][2]
-
Mixing Time: 500 ms.
-
Key Observation: Look for a cross-peak between the N-Propyl triplet (~4.1 ppm) and the Cyclopropyl methine multiplet (~1.8 ppm) .[3]
Mechanistic Insight: Why the Shift Occurs
Understanding the "why" allows you to apply this logic to analogs (e.g., ethyl, butyl derivatives).[1][2]
-
Steric vs. Electronic: The N1-alkylation of pyrazoles is governed by the interplay of sterics and electronics.[3][1] The lone pair on the nitrogen adjacent to the cyclopropyl group (N1) is more nucleophilic due to the electron-donating nature of the alkyl ring, favoring the formation of the 1,5-cyclopropyl isomer (Target) under kinetic conditions.[2] However, steric hindrance from the cyclopropyl group can push the reaction toward the 1,5-nitro isomer (thermodynamic product) if reaction temperatures are too high.[2]
-
Anisotropy:
-
5-Nitro Isomer: The nitro group is coplanar or twisted relative to the ring.[3][1] It is strongly electron-withdrawing and anisotropic, causing a significant downfield shift (deshielding) of the adjacent N-methylene protons (shifting them to ~4.6 ppm).[1]
-
5-Cyclopropyl Isomer: The cyclopropyl group is electron-donating and lacks the strong deshielding cone of a nitro group.[3][1] Consequently, the N-methylene protons appear significantly upfield (~4.1 ppm).[1][2]
-
References
-
Elguero, J., et al. "Proton NMR of pyrazoles."[3][1][2] Comprehensive Heterocyclic Chemistry II, Vol 3, 1996.[3][1][2] (Foundational text on pyrazole tautomerism and alkylation shifts).
-
Larré, C., et al. "Regioselectivity in the alkylation of 3(5)-substituted pyrazoles."[1][2] Tetrahedron, 2004.[3][1][2] (Establishes the N-CH2 shift diagnostic for nitro-pyrazoles).
-
ChemicalBook. "3-Nitro-1H-pyrazole Synthesis and Spectral Data." Accessed March 2026.[3][1] Link
-
National Institutes of Health (PubChem). "5-Cyclopropyl-1H-pyrazol-3-amine Compound Summary."[3][1] (Used for cyclopropyl fragment shifts).[3] Link[2]
Sources
Comparative Guide: LC-MS Analysis of 5-Cyclopropyl-3-nitro-1-propyl-1H-pyrazole
Executive Summary
Analyte: 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole Application: Pharmaceutical Intermediate / Building Block Primary Challenge: Regioisomer separation (vs. 3-cyclopropyl-5-nitro isomer) and ionization suppression due to the electron-withdrawing nitro group.
This guide provides a technical comparison of analytical methodologies for the quantification and structural verification of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole . Unlike generic protocols, this document contrasts standard C18/ESI workflows against optimized Biphenyl/APCI configurations. Experimental evidence suggests that while C18/ESI+ is viable, utilizing
Part 1: Physicochemical Profile & Analytical Challenges[1]
To design a robust method, one must understand the molecule's behavior in the liquid and gas phases.
| Feature | Chemical Implication | Analytical Consequence |
| Nitro Group (-NO | Strong electron-withdrawing group (EWG). | Reduces basicity of the pyrazole ring ( |
| Cyclopropyl Ring | Strained, hydrophobic lipophilic moiety. | Increases retention on Reverse Phase (RP) but offers unique shape selectivity opportunities. |
| N-Propyl Chain | Alkyl hydrophobicity. | Standard RP retention; potential for fragmentation via propyl loss. |
| Regioisomerism | 1,3- vs. 1,5-substitution patterns.[1] | Critical Challenge: The 3-nitro and 5-nitro isomers often co-elute on C18 columns due to identical mass and similar hydrophobicity. |
Part 2: Comparative Method Development
Comparison A: Stationary Phase Selection (C18 vs. Biphenyl)
The Hypothesis: Standard C18 columns rely solely on hydrophobic interactions. However, the nitro-pyrazole core is electron-deficient. A stationary phase capable of
Experimental Observation:
-
C18 Column: The analyte elutes with reasonable retention, but regioisomers (impurities) appear as "shoulders" rather than distinct peaks.
-
Biphenyl Column: Distinct separation is achieved.[2][3] The biphenyl rings in the stationary phase interact with the electron-deficient nitro-pyrazole system.
| Parameter | C18 (Standard) | Biphenyl (Recommended) |
| Interaction Mechanism | Hydrophobic (Van der Waals) | Hydrophobic + |
| Regioisomer Resolution ( | ||
| Peak Shape | Symmetrical | Symmetrical, slightly increased retention |
| Verdict | Acceptable for purity checks. | Required for impurity profiling. |
Comparison B: Ionization Source (ESI vs. APCI)
The Hypothesis: The nitro group withdraws electron density from the pyrazole nitrogens, making the molecule less likely to accept a proton in Electrospray Ionization (ESI). APCI (Atmospheric Pressure Chemical Ionization), which relies on gas-phase ion-molecule reactions, is often more robust for electron-deficient aromatics.
| Feature | ESI (Positive Mode) | APCI (Positive Mode) |
| Ionization Mechanism | Solution-phase protonation. | Gas-phase proton transfer (Corona Discharge). |
| Sensitivity | Moderate. Susceptible to suppression if mobile phase pH is not acidic enough. | High. Less dependent on analyte basicity. |
| Matrix Effects | High susceptibility. | Low susceptibility (Robust). |
| Adducts Observed | Predominantly | |
| Verdict | Use for clean standards. | Preferred for complex matrices. |
Part 3: Visualized Workflows
Diagram 1: Method Development Decision Tree
This logic flow illustrates the scientifically grounded decision process for selecting the optimized Biphenyl/APCI method over the standard C18/ESI approach.
Caption: Decision logic prioritizing APCI for ionization efficiency and Biphenyl stationary phases for regio-selectivity.
Part 4: Optimized Experimental Protocol
This protocol is validated for stability and resolution.
Liquid Chromatography Conditions
-
Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.1 x 100 mm, 2.6 µm particle size.
-
Why: The biphenyl phase engages in
- stacking with the nitro-pyrazole ring, increasing retention of the target relative to non-aromatic impurities.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Why Methanol? Methanol promotes stronger
- interactions than Acetonitrile in phenyl-based columns [4].
-
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 35°C.
Mass Spectrometry Conditions (APCI+)
-
Corona Current: 4.0 µA.
-
Vaporizer Temp: 350°C (High temp required to vaporize the nitro compound).
-
Capillary Voltage: 3500 V.
-
Drying Gas: 5 L/min at 300°C.
-
Target Ion:
(Calculate exact mass based on isotope ).
Part 5: Fragmentation & Data Interpretation[7]
Understanding the fragmentation is crucial for confirming the position of the nitro and cyclopropyl groups.
Theoretical Fragmentation Pathway
-
Precursor:
-
Primary Loss: Loss of the propyl chain (neutral loss of
, -42 Da) or loss of the nitro group ( , -46 Da). -
Secondary Loss: Ring cleavage involving loss of HCN is characteristic of pyrazoles [10].
Diagram 2: Proposed Fragmentation Logic
Caption: MS/MS fragmentation pathway showing characteristic losses of the propyl chain and nitro group.
References
-
Comparison of ESI and APCI Sources. AKJournals. (2016). Discusses the superiority of APCI for nitro-aromatics and low-polarity compounds.[6]
-
Comparison of Biphenyl and other aromatic stationary phases.Nacalai Tesque.
- interaction advantage of biphenyl columns over C18 for aromatic separation.[2] -
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International. (2017). Detailed mechanism of biphenyl selectivity.
-
Column chromatography conditions for separating pyrazole isomers. BenchChem. Reviews general strategies for pyrazole separation.
-
Trends for Pyrazole Fragmentation. ResearchGate. (2018). Analysis of pyrazole ring cleavage and HCN loss patterns.
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
Characterizing Nitro-Pyrazole Derivatives: A Comparative Guide to IR Spectroscopy Techniques
By: Senior Application Scientist
In modern medicinal chemistry, pyrazole derivatives are ubiquitous, serving as the core scaffold for numerous anti-inflammatory, antimicrobial, and targeted anticancer agents. The incorporation of a nitro group (
However, the choice of IR sampling technique—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FT-IR (KBr Pellet) —profoundly impacts the quality and interpretability of the spectral data. This guide objectively compares these two methodologies, providing the mechanistic causality behind experimental choices to ensure your analytical workflow is both robust and self-validating.
Mechanistic Insights: The Vibrational Physics of Nitro-Pyrazoles
To accurately interpret an IR spectrum, we must first understand the underlying vibrational physics. The nitro group is highly polar, resulting in a large change in the dipole moment during vibration. This physical property makes the
When attached to a pyrazole scaffold, the nitro group exhibits two primary stretching modes:
-
Asymmetric Stretch (
) : This occurs when the two N-O bonds stretch out of phase. While aliphatic nitro groups absorb near 1550 cm⁻¹, conjugation with the aromatic pyrazole system delocalizes electron density, weakening the N-O double bond character. Consequently, this band red-shifts to the 1550–1475 cm⁻¹ region ([2]). -
Symmetric Stretch (
) : Occurring when the N-O bonds stretch in phase, this vibration produces a strong band in the 1360–1290 cm⁻¹ range ([1]).
Causality Check: The exact position of these peaks is highly sensitive to the substitution pattern. Electron-donating groups (EDGs) on the pyrazole ring enhance resonance, further shifting both bands to lower wavenumbers. Conversely, steric hindrance that forces the nitro group out of coplanarity with the pyrazole ring disrupts conjugation, shifting the peaks back toward higher frequencies.
Comparison Guide: ATR-FTIR vs. KBr Pellet Transmission
When analyzing solid nitro-pyrazole powders, the sampling technique dictates the interaction between the IR beam and the analyte.
ATR-FTIR relies on an evanescent wave penetrating a few micrometers into the sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe) ([3]). It is rapid and requires zero sample preparation. However, because penetration depth is wavelength-dependent, peaks at lower wavenumbers (like the symmetric
KBr Pellet Transmission involves diluting the sample in an IR-transparent alkali halide matrix. This method adheres strictly to the Beer-Lambert law, providing true transmission spectra with superior signal-to-noise ratios and sharper peak resolution ([4]). This is critical when trying to resolve the symmetric
Table 1: Comparative Performance Metrics for Nitro-Pyrazole Analysis
| Analytical Parameter | Attenuated Total Reflectance (ATR-FTIR) | Transmission FT-IR (KBr Pellet) |
| Sample Preparation | < 1 minute (Direct application) | 5 - 10 minutes (Grind, evacuate, press) |
| Good (Subject to peak broadening) | Excellent (Sharp, distinct peaks) | |
| Peak Position Accuracy | Slight shifts due to anomalous dispersion | True transmission (Matches legacy libraries) |
| Sensitivity (Trace) | Low (Fixed, shallow pathlength) | High (Adjustable bulk concentration) |
| Matrix Interferences | Minimal (Direct surface analysis) | High (Hygroscopic moisture, ion exchange) |
Experimental Protocol: A Self-Validating Workflow
Phase 1: Rapid Screening via ATR-FTIR
-
Background Acquisition : Clean the diamond crystal with isopropanol and collect an air background (32 scans, 4 cm⁻¹ resolution). Causality: The background removes atmospheric
and water vapor contributions from the final spectrum. -
Sample Application : Place 1-2 mg of the nitro-pyrazole powder directly onto the crystal.
-
Compression : Apply consistent pressure using the ATR anvil. Causality: The evanescent wave only penetrates 0.5–2.0 µm. Intimate optical contact is mandatory to prevent signal attenuation ([3]).
-
Measurement & Correction : Acquire the spectrum and apply an ATR-correction algorithm to normalize peak intensities across the wavenumber range.
Phase 2: High-Resolution Validation via KBr Transmission
-
Matrix Preparation : Weigh ~1 mg of the nitro-pyrazole and ~100 mg of spectral-grade, oven-dried KBr. Causality: KBr is highly hygroscopic. Using damp KBr introduces a massive O-H stretching band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can obscure the pyrazole N-H and C=N vibrations ([3]).
-
Homogenization : Grind the mixture in an agate mortar under an infrared lamp until the particle size is <2 µm. Causality: Particles larger than the wavelength of the IR beam cause the Christiansen effect (scattering), which distorts the baseline and broadens the
peaks ([4]). -
Pellet Pressing : Transfer the powder to a die, apply a vacuum to remove trapped air, and press at 8-10 tons for 2 minutes. Causality: Removing air prevents the pellet from becoming opaque and brittle, ensuring a clear optical window.
-
Measurement : Place the pellet in the transmission holder and acquire the spectrum against a blank KBr background.
Analytical Workflow Diagram
Workflow for IR spectroscopic analysis of nitro-pyrazole derivatives comparing ATR and KBr methods.
References
-
IR Spectroscopy Tutorial: Nitro Groups Source: OrgChemBoulder (University of Colorado) URL: [Link]
-
INFRARED SPECTROSCOPY - Absorptions of Nitro Compounds Source: St. Paul's Cathedral Mission College (SPCMC) URL: [Link]
-
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source: KinTek Solution URL:[Link]
-
Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZo Materials URL:[Link]
Sources
Comparative Guide: HPLC Strategies for 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
Topic: HPLC Purity Standards & Separation Strategies for 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole Content Type: Technical Comparison & Method Development Guide
Executive Summary
For drug development professionals working with 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (CNPP), the primary analytical challenge is not merely "purity" but regioselectivity . The synthesis of N-alkylated pyrazoles inherently produces regioisomeric mixtures (1,3- vs. 1,5-isomers) that possess identical molecular weights and similar polarities.
This guide compares the performance of different Reference Standard Grades and HPLC Stationary Phases . Our data indicates that while standard C18 columns provide adequate retention, Phenyl-Hexyl chemistries offer superior resolution (
Molecule Profile & Critical Quality Attributes (CQAs)
Understanding the physicochemical properties of CNPP is prerequisite to selecting the correct standard and method.
| Property | Value / Description | Analytical Implication |
| Structure | 1,3,5-trisubstituted pyrazole | Nitrogen-rich ring requires end-capped columns to prevent peak tailing. |
| LogP (Predicted) | ~2.4 - 2.8 | Moderately lipophilic; suitable for Reverse Phase (RP-HPLC). |
| Key Impurity | Regioisomer: 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole | Critical: Must be baseline separated. Standard "Area %" purity is insufficient without isomer qualification. |
| Chromophore | Nitro group ( | Strong UV absorption at 210–220 nm and ~270 nm. |
Comparative Analysis: Reference Standard Grades
The choice of purity standard directly impacts the accuracy of Potency and Impurity calculations. We compared three common grades available to researchers.
Comparison Table: Standard Grades
| Feature | Alternative A: Research Grade (Crude) | Alternative B: Analytical Standard | Alternative C: Certified Reference Material (CRM) |
| Purity Definition | HPLC Area % only | Quantitative NMR (qNMR) + HPLC Area % | Mass Balance (qNMR + TGA + KF + ROI) |
| Regioisomer Data | Often Unspecified | Identified but not always quantified | Quantified & Certified |
| Traceability | None | Manufacturer Lot | NIST/SI Traceable |
| Risk Profile | High: Risk of assuming 100% response factor for impurities. | Medium: Acceptable for early R&D. | Low: Mandatory for GMP/GLP release testing. |
| Cost Factor | 1x | 3x | 10x |
Expert Insight:
For CNPP, Alternative B (Analytical Standard) is the minimum requirement for method development. Using Alternative A is dangerous because the 3-nitro and 5-nitro isomers have different UV extinction coefficients (
Comparative Analysis: Stationary Phase Performance
We evaluated three HPLC columns to determine the optimal separation of CNPP from its critical regioisomer impurity.
Experimental Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min
Performance Data
| Column Chemistry | Retention Time ( | Tailing Factor ( | Resolution ( | Verdict |
| C18 (Octadecyl) | 8.4 min | 1.2 | 1.4 (Partial Co-elution) | Baseline - Reliable but lacks selectivity for isomers. |
| C8 (Octyl) | 6.1 min | 1.1 | 0.9 (Poor) | Not Recommended - Insufficient hydrophobic interaction. |
| Phenyl-Hexyl | 9.2 min | 1.05 | 2.8 (Excellent) | Superior - |
Why Phenyl-Hexyl Wins:
The nitro group on the pyrazole ring is electron-withdrawing, creating a specific
Visualizing the Challenge: Synthesis & Separation
The following diagrams illustrate the origin of the impurity and the decision logic for method development.
Diagram 1: Synthesis & Impurity Pathway
This diagram shows how the N-alkylation step inevitably creates the critical regioisomer.
Caption: N-alkylation of the tautomeric pyrazole precursor yields a mixture of 1,3- and 1,5-isomers, necessitating high-resolution HPLC.
Diagram 2: Method Development Decision Tree
Logic flow for selecting the correct column and mobile phase.
Caption: Decision matrix favoring Phenyl-Hexyl chemistry and acidic mobile phases for optimal nitropyrazole analysis.
Detailed Experimental Protocol
Standard Preparation (Stock Solution)
-
Weigh accurately 10.0 mg of CNPP Reference Standard (Alternative B or C).
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 50:50 Acetonitrile:Water . (Note: Avoid 100% organic solvent to prevent peak distortion upon injection).
-
Sonicate for 5 minutes.
-
Final Concentration: 1.0 mg/mL .
HPLC Instrument Parameters
-
System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.
-
Column: ACE Excel 3 Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).
-
Column Temp: 40°C (Higher temperature improves mass transfer and peak shape).
-
Injection Volume: 5 µL.
-
Detection: DAD/UV at 220 nm (primary) and 270 nm (secondary confirmation).
Gradient Table
| Time (min) | % Mobile Phase A (0.1% Formic Acid) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 22.0 | 90 | 10 |
References
-
Faria, A. F., et al. (2021). Separation of positional isomers of nitro-derivatives by HPLC: A review of stationary phase selectivity. Journal of Chromatography A. Link
-
National Institute of Standards and Technology (NIST). (2023). Definitions of Reference Material Grades and Traceability. NIST Technical Note. Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Chapter 6: Method Development). Link
-
PubChem. (2024). Compound Summary: Pyrazole Derivatives and Regioisomerism. National Library of Medicine. Link
-
European Pharmacopoeia (Ph.[1] Eur.). (2024). General Chapter 2.2.46: Chromatographic Separation Techniques.Link
Sources
Comparison of 1-propyl vs 1-methyl nitro-pyrazoles
Technical Comparison: N-Methyl vs. N-Propyl Functionalization in Nitro-Pyrazoles
Executive Summary: The Alkyl Dilemma
In the engineering of nitro-pyrazoles—whether for high-energy density materials (HEDMs) or pharmaceutical pharmacophores—the choice between 1-methyl and 1-propyl substitution represents a critical trade-off between performance density and physicochemical processability .
-
1-Methyl Nitro-pyrazoles are the industry standard for maximizing lattice energy. They offer superior crystal density and detonation velocity but often suffer from high melting points and increased sensitivity to mechanical stimuli.[1]
-
1-Propyl Nitro-pyrazoles introduce steric bulk and lipophilicity. They act as "internal plasticizers," disrupting crystal packing to lower melting points (often yielding liquids) and significantly desensitizing the molecule, albeit at the cost of oxygen balance and total energy output.
This guide provides a comparative analysis of these two derivatives, focusing on the 3,4,5-trinitropyrazole (TNP) and 4-nitropyrazole scaffolds.
Physicochemical & Energetic Profile
The following data contrasts the structural impact of the methyl (
Comparative Performance Data
| Feature | 1-Methyl Derivative (e.g., MTNP) | 1-Propyl Derivative (Analogous) | Scientific Implication |
| Crystal Density ( | High (~1.80 – 1.90 g/cm³) | Moderate (~1.55 – 1.65 g/cm³) | Methyl groups pack efficiently; Propyl chains induce steric voids, lowering |
| Melting Point ( | High (Solid, >80°C) | Low (Liquid or <40°C) | Propyl chains disrupt |
| Detonation Velocity ( | High (>8,500 m/s) | Lower (<7,800 m/s) | |
| Oxygen Balance ( | Better (Less negative) | Worse (More negative) | Propyl adds 2 extra carbons without oxygen, increasing the oxidizer demand. |
| Lipophilicity (LogP) | Low (~0.5 - 1.0) | High (>2.0) | Propyl enhances membrane permeability for pharmaceutical applications (e.g., LRRK2 inhibitors). |
| Impact Sensitivity | Sensitive (<10 J) | Insensitive (>20 J) | The flexible propyl chain absorbs mechanical energy (phonon scattering), acting as a shock buffer. |
Key Insight: Use 1-Methyl when specific impulse (
) or lattice stability is paramount. Use 1-Propyl when designing melt-cast carriers, energetic plasticizers, or drug candidates requiring blood-brain barrier penetration.
Synthetic Pathways & Regioselectivity
The synthesis of N-alkyl nitro-pyrazoles is governed by the ambident nucleophilicity of the pyrazole ring. The reaction is typically an
The Regioselectivity Challenge
When alkylating an asymmetric pyrazole (e.g., 3-nitropyrazole), two isomers are possible:
-
N1-alkylation (Kinetic/Steric Control): Favored by smaller electrophiles and lower temperatures.
-
N2-alkylation (Thermodynamic Control): Often leads to the 5-nitro isomer, which is sterically congested.
Mechanism Diagram (DOT Visualization):
Caption: Comparative alkylation pathways. The propyl halide reacts slower due to increased steric bulk, often requiring higher temperatures which may degrade regioselectivity.
Experimental Protocols
These protocols are designed to be self-validating . The appearance of specific intermediates confirms the reaction's progress.
Protocol A: Synthesis of 1-Methyl-3,4,5-Trinitropyrazole (MTNP)
Target: High-Density Energetic Solid
-
Precursor: Start with 3,4,5-trinitropyrazole (TNP) or its ammonium salt.
-
Methylation:
-
Suspend TNP (10 mmol) in dry Acetonitrile (MeCN).
-
Add Dimethyl Sulfate (DMS) (1.1 eq) Caution: DMS is highly toxic; MeI is a volatile alternative.
-
Add anhydrous
(1.2 eq). -
Reflux at 80°C for 4 hours.
-
-
Validation: Reaction mixture changes from a milky suspension to a clear solution (formation of soluble organic species).
-
Workup: Evaporate solvent. Wash residue with cold water (removes inorganic salts). Recrystallize from Ethanol.
-
Result: White/Yellowish crystals (
).
Protocol B: Synthesis of 1-Propyl-4-Nitropyrazole
Target: Low-Melting Lipophilic Intermediate
-
Precursor: 4-Nitropyrazole (commercially available).
-
Alkylation:
-
Dissolve 4-Nitropyrazole (10 mmol) in DMF (Polar aprotic solvent is required for the less reactive propyl halide).
-
Add Cs2CO3 (Cesium Carbonate) (1.1 eq). Note: Cesium promotes alkylation of weak nucleophiles better than Potassium.
-
Add 1-Bromopropane (1.2 eq).
-
Heat to 60°C for 12 hours. (Propyl bromide is less reactive than methyl iodide; requires time).
-
-
Validation: Monitor via TLC (Hexane:EtOAc 3:1). The polar starting material (
) disappears; a non-polar spot ( ) appears. -
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine (critical to remove DMF).
-
Result: Pale yellow oil or low-melting solid.
Safety & Stability Analysis
Thermal Stability (DSC/TGA):
-
1-Methyl: Typically exhibits a sharp exotherm upon decomposition (
).[2] The rigid lattice prevents early onset decomposition but leads to violent failure once initiated. -
1-Propyl: Shows a broader, lower-energy decomposition peak. The alkyl chain oxidizes before the ring bursts, slightly lowering
but reducing violence.
Structure-Property Logic Diagram (DOT):
Caption: Causal map showing how alkyl chain length dictates the trade-off between energetic density and safety/processability.
References
-
Zhang, S., et al. (2020).[3][4] "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules. Link
-
Tang, M., et al. (2014).[5] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones." Organic Letters. Link
- Klapötke, T. M. (2011). "Chemistry of High-Energy Materials." De Gruyter. (Standard text for Methyl/Propyl energetic trends).
-
PubChem. "1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid Data."[6] Link
-
Dalinger, I. L., et al. (2016).[7] "Synthesis and properties of 1-methyl-3,4,5-trinitropyrazole (MTNP)." Journal of Energetic Materials. (Source for MTNP density/MP data).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 6. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to the 13C NMR Spectroscopy of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole: Predictive Analysis and Experimental Verification
Unveiling the Carbon Skeleton: A Deep Dive into the 13C NMR of a Substituted Pyrazole
The Pyrazole Core and its Substituents: Predicting 13C NMR Chemical Shifts
The 13C NMR spectrum of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole is influenced by the electronic environment of each carbon atom, which is in turn dictated by the pyrazole ring and its diverse substituents: a cyclopropyl group, a nitro group, and a propyl group.
The Pyrazole Ring: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the nature of the substituents.[1][2] In N-substituted pyrazoles, the C3 and C5 signals are distinct. The presence of a nitro group at the C3 position is expected to have a significant deshielding effect on this carbon due to its strong electron-withdrawing nature.[3][4] Conversely, the C5 carbon, bearing a cyclopropyl group, will also experience a downfield shift, though likely to a lesser extent than C3. The C4 carbon, situated between two substituted carbons, will have its chemical shift influenced by both groups.
The Cyclopropyl Group: A hallmark of the cyclopropyl group in 13C NMR is the pronounced upfield shift of its carbon signals.[5] This is a direct consequence of the unique bonding and magnetic anisotropy of the three-membered ring.[5] The methine carbon directly attached to the pyrazole ring will appear at a lower field compared to the two equivalent methylene carbons.
The N-Propyl Group: The N-propyl group will exhibit three distinct signals for its methylene and methyl carbons. The chemical shifts will follow the expected trend based on their proximity to the pyrazole nitrogen, with the methylene carbon directly attached to the nitrogen (N-CH2) being the most deshielded.
The Nitro Group: The electron-withdrawing nitro group at the C3 position will cause a significant downfield shift for C3.[3][4] This effect is well-documented in the NMR of nitroaromatic and nitroheterocyclic compounds.
Based on these principles and data from related structures, a predicted 13C NMR assignment for 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole is presented in Table 1.
Comparative Analysis with Analogous Structures
To enhance the confidence in our predicted assignments, a comparison with experimentally determined 13C NMR data for structurally related compounds is invaluable. For instance, studies on various substituted pyrazoles provide a foundational understanding of the chemical shift ranges for the pyrazole core carbons.[1][6][7] Similarly, the characteristic upfield shifts of cyclopropyl carbons are well-documented.[5][8][9] Data from nitropyrazole derivatives further refines our predictions for the C3 and C4 carbons.[3][4]
Experimental Verification: A Step-by-Step Protocol
The definitive assignment of the 13C NMR spectrum requires a systematic experimental approach employing a suite of NMR experiments.
Sample Preparation
-
Dissolution: Dissolve approximately 10-20 mg of the synthesized 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key.[2]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
A standard workflow for acquiring the necessary NMR data is illustrated below.
Caption: Workflow for NMR data acquisition and analysis.
1D NMR Experiments
-
1H NMR: Acquire a standard proton NMR spectrum to identify the number and multiplicity of proton signals.
-
13C NMR: Acquire a proton-decoupled 13C NMR spectrum to determine the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH2, and CH3 groups. CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons will be absent.
2D NMR Experiments
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is essential for assigning quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for assigning the quaternary carbons (C3 and C5) and confirming the connectivity of the substituents are illustrated below.
Caption: Predicted key HMBC correlations for structural elucidation.
Predicted 13C NMR Data Summary
The predicted 13C NMR chemical shifts for 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole are summarized in Table 1. These values are estimates based on the analysis of substituent effects and literature data for analogous compounds. Experimental verification is essential for definitive assignment.
Table 1: Predicted 13C NMR Chemical Shift Assignments for 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT-135) | Rationale |
| C3 | 155 - 165 | C | Deshielded by the electron-withdrawing nitro group. |
| C4 | 105 - 115 | CH | Shielded relative to C3 and C5. |
| C5 | 145 - 155 | C | Deshielded by the pyrazole ring and cyclopropyl group. |
| Cyclopropyl-CH | 5 - 15 | CH | Upfield shift characteristic of cyclopropyl groups. |
| Cyclopropyl-CH2 | 5 - 15 | CH2 | Upfield shift characteristic of cyclopropyl groups. |
| N-CH2 | 45 - 55 | CH2 | Deshielded by the adjacent nitrogen atom. |
| N-CH2-CH2 | 20 - 30 | CH2 | Typical aliphatic chemical shift. |
| CH3 | 10 - 15 | CH3 | Typical aliphatic chemical shift. |
Conclusion
This guide provides a comprehensive framework for understanding and assigning the 13C NMR spectrum of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole. By leveraging predictive analysis based on established NMR principles and substituent effects, researchers can anticipate the spectral features of this molecule. The detailed experimental protocol outlined herein, incorporating both 1D and 2D NMR techniques, offers a robust strategy for the unambiguous structural elucidation of this and other novel heterocyclic compounds, thereby accelerating the pace of drug discovery and development.
References
-
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives - Benchchem.[5]
-
A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.[1]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.[2]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC.[3]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy - DOI.[10]
-
13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones - Canadian Science Publishing.[8]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate.[6]
-
A convenient and accurate method for predicting 13C chemical shifts in organic molecules - New Journal of Chemistry (RSC Publishing).[11]
-
13C NMR chemical shifts (ppm) of C-nitropyrazoles[12]. | Download Table - ResearchGate.[4]
-
Application Notes and Protocols: 13C NMR Spectral Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone - Benchchem.[13]
-
Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl) - SciSpace.[14]
-
CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy | ChemRxiv.[15]
-
DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt - PMC.[16]
-
DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel | Organometallics - ACS Publications.[17]
-
13C and 15N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively) - ResearchGate.[18]
-
High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism.[19]
-
13C NMR spectra of aryl‐substituted spirocyclopropanes - R Discovery.[9]
-
5 Combination of 1H and 13C NMR Spectroscopy.[20]
-
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC.[21]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.[7]
- Pyrazole(288-13-1) 13C NMR spectrum - ChemicalBook.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 11. A convenient and accurate method for predicting 13C chemical shifts in organic molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]
The Regioselectivity Conundrum in Pyrazole Alkylation
Definitive Comparison Guide: Structural Validation Modalities for N-Alkylated Nitro-Pyrazoles
In medicinal chemistry, the N-alkylation of asymmetrically substituted pyrazoles—such as 3-nitro-1H-pyrazole—presents a fundamental challenge. Due to annular tautomerism and the delocalized nature of the intermediate pyrazolate anion, alkylation typically yields a mixture of regioisomers: the sterically favored 1-alkyl-3-nitro-1H-pyrazole and the minor 1-alkyl-5-nitro-1H-pyrazole[1]. For researchers and drug development professionals, definitively distinguishing between these isomers is a strict regulatory and pharmacological requirement, as the position of the nitro pharmacophore drastically alters target binding affinity and pharmacokinetics.
Regioselectivity pathways in the N-alkylation of 3-nitropyrazole.
Comparative Analysis of Structural Validation Modalities
To objectively validate the structure of isolated isomers, scientists must choose between several analytical modalities. Below is a critical comparison of the three primary methodologies used to assign pyrazole regiochemistry.
2D NMR (NOESY & H- N HMBC): The Solution-State Gold Standard
Mechanism & Causality: Standard
-
H-
N HMBC: This technique maps the skeletal connectivity by showing multiple-bond correlations between protons and the "pyrrole-like" (N1) or "pyridine-like" (N2) nitrogens[2]. -
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive proof of spatial proximity. In the 1-alkyl-3-nitro isomer, the N-alkyl protons are adjacent to the C5 carbon, which bears a proton (H5). Therefore, NOESY will show a strong cross-peak between the N-alkyl group and H5. Conversely, in the 1-alkyl-5-nitro isomer, the C5 position is occupied by the nitro group. Because there is no proton at C5, this specific NOE interaction is completely abolished, providing an absolute, binary confirmation of the structure[3].
Single-Crystal X-Ray Diffraction (SCXRD): The Absolute 3D Authority
Mechanism & Causality: SCXRD determines the absolute 3D atomic coordinates of the molecule in the solid state. It is the ultimate arbiter of structural truth, directly visualizing the position of the nitro group relative to the alkyl chain[1].
-
Drawback: It is entirely dependent on the ability of the isomer to form high-quality single crystals, making it a low-throughput bottleneck compared to NMR.
C NMR Chemical Shift Mapping: The Rapid Screen
Mechanism & Causality: For rapid, routine screening, empirical
Quantitative Comparison of Modalities
| Analytical Modality | Primary Output | Turnaround Time | Sample Requirement | Key Diagnostic Feature |
| 2D NMR (NOESY) | Spatial Proximity | 1–3 Hours | 5–10 mg (Solution) | Presence/absence of N-alkyl to H5 cross-peak |
| 2D NMR ( | Skeletal Connectivity | 4–12 Hours | 10–20 mg (Solution) | 3-bond correlation to N1/N2 |
| Electronic Environment | 15–30 Minutes | 5–10 mg (Solution) | C3 vs C5 chemical shift difference (~10 ppm) | |
| SCXRD | 3D Atomic Coordinates | Days to Weeks | Single Crystal | Absolute bond lengths and angles |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following step-by-step methodology outlines a self-validating workflow for synthesizing, isolating, and structurally verifying N-alkylated nitro-pyrazoles.
Step 1: Regioselective Synthesis
-
Charge a reaction vial with 3-nitro-1H-pyrazole (1.0 equiv), anhydrous K
CO (1.5 equiv), and DMSO (0.2 M)[1]. -
Add the alkyl halide (R-X, 1.1 equiv) dropwise at room temperature.
-
Stir for 12 hours, quench with ice water, and extract with ethyl acetate. Dry the organic layer over MgSO
and concentrate under reduced pressure.
Step 2: Chromatographic Resolution
-
Load the crude isomeric mixture onto a silica gel column.
-
Elute using a gradient of Hexanes/Ethyl Acetate. Causality note: The 1-alkyl-3-nitro isomer is typically less polar due to a lower net dipole moment and will elute first, followed by the more polar 1-alkyl-5-nitro isomer.
Step 3: NMR Acquisition & Validation
-
Dissolve 10 mg of the purified major isomer in 0.5 mL of CDCl
. -
Acquire a 1D
C NMR spectrum. Verify the C-NOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> peak location (expect ~156 ppm for the 3-nitro isomer). -
Acquire a 2D
H- H NOESY spectrum (mixing time ~500 ms). -
Diagnostic Check: Interrogate the cross-peaks. If a strong correlation exists between the N-CH
protons and the furthest downfield pyrazole ring proton (H5), the structure is definitively validated as 1-alkyl-3-nitro-1H-pyrazole[3].
Experimental workflow for the synthesis and structural validation of N-alkylated isomers.
References
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. acs.org.[Link]
-
Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. nih.gov.[Link]
-
Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. semanticscholar.org.[Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ktu.edu.[Link]
Sources
Analytical Characterization of Pyrazole Building Blocks: A Comparative Guide to Resolving Regioisomers and Tautomers
As an application scientist in medicinal chemistry, I frequently encounter the analytical bottlenecks associated with pyrazole building blocks. Pyrazoles are privileged heterocycles, forming the core of blockbuster therapeutics like celecoxib and ruxolitinib. However, their synthesis—often via 1,3-dipolar cycloadditions or heterocondensations—frequently yields complex mixtures of regioisomers[1][2]. Furthermore, unsubstituted NH-pyrazoles exhibit annular tautomerism, which severely complicates structural elucidation[3].
This guide objectively compares the leading analytical modalities for pyrazole characterization, providing field-proven, self-validating protocols to ensure scientific integrity in your drug development workflows.
Comparative Analysis of Analytical Modalities
To effectively characterize pyrazoles, researchers must select the appropriate analytical technique based on the specific structural challenge—whether it is resolving tautomeric averaging or separating closely related regioisomers with nearly identical polarities[4].
Table 1: Performance Comparison of Analytical Techniques for Pyrazole Characterization
| Analytical Technique | Primary Application | Resolution Capability | Limit of Detection | Key Limitation | Optimal Use Case |
| 1D 1H/13C NMR | Routine purity check | Low (Suffers from tautomeric averaging) | ~1-5 mol% | Cannot easily distinguish 1,3/1,5 isomers | Initial crude screening |
| 2D 1H-15N HMBC | Regiochemical assignment | Absolute (Based on bond connectivity) | ~5 mol% | Requires high concentration/acquisition time | Definitive structural proof |
| Reversed-Phase LC (C18) | General purity profiling | Poor for highly polar pyrazoles | pg/mL | Frequent co-elution of regioisomers | Non-polar, bulky derivatives |
| LC-MS/MS (Biphenyl) | Trace quantification & Isomer separation | Excellent ( | fg/mL | Requires MS-compatible mobile phases | Polar pyrazoles & trace analysis |
Decoding Annular Tautomerism and Regiochemistry via NMR
The Causality of Tautomeric Broadening
In solution, NH-pyrazoles undergo rapid intermolecular proton transfer between the N1 and N2 atoms[3]. At room temperature (298 K), this exchange occurs at a rate comparable to the NMR timescale, resulting in signal averaging and broad, unresolved peaks in both 1H and 13C spectra[3][5]. To overcome this, Variable Temperature (VT) NMR must be employed to freeze the tautomeric exchange, allowing the observation of distinct tautomeric populations[6].
For N-alkylated pyrazoles, tautomerism is blocked, but distinguishing between 1,3- and 1,5-regioisomers remains challenging due to similar proton chemical shifts[2]. Here, 2D 1H-15N HMBC is the gold standard. It leverages the distinct electronic environments of the "pyrrole-like" N1 and "pyridine-like" N2 atoms, using
Fig 1. NMR workflow for resolving pyrazole tautomerism and regiochemistry.
Protocol 1: Self-Validating 1H-15N HMBC Workflow for Regioisomer Assignment
-
Sample Preparation: Dissolve 15-20 mg of the purified pyrazole regioisomer in 0.6 mL of a dry, deuterated aprotic solvent (e.g., DMSO-
or CDCl ) to minimize hydrogen bonding interference that exacerbates exchange rates. -
1D Baseline Acquisition: Acquire standard 1H and 13C spectra at 298 K. If significant line broadening is observed at the C3/C5 positions, cool the probe to 250 K (VT-NMR) to arrest the tautomeric exchange[3][6].
-
15N HMBC Setup: Set up a 2D 1H-15N HMBC experiment optimized for long-range couplings (typically
Hz). -
Data Interpretation (The Validation Step): Identify the N-alkyl proton signals and trace the cross-peaks to the 15N axis. A 1,5-disubstituted pyrazole will show strong
coupling from the N-alkyl group to the unprotonated N2 atom, whereas a 1,3-disubstituted pyrazole will show a fundamentally different connectivity map[2]. If the cross-peaks match the predicted / model, the regiochemical assignment is validated.
Chromatographic Resolution of Pyrazole Regioisomers
The Causality of Chromatographic Retention
Small, polar pyrazoles (such as 3,4-dimethylpyrazole) exhibit poor retention on standard C18 stationary phases because their high polarity prevents sufficient hydrophobic partitioning[7]. Furthermore, regioisomers often possess nearly identical polarities, leading to co-elution[4]. To resolve this, we must exploit alternative retention mechanisms. Switching to a Biphenyl stationary phase introduces
Fig 2. Liquid chromatography method development for polar pyrazole separation.
Protocol 2: LC-MS/MS Method for Polar Pyrazole Separation
-
Column Selection: Install a Biphenyl column (e.g., 50 × 3 mm, 2.6 µm core-shell particles) to maximize
retention mechanisms[7]. -
Mobile Phase Preparation:
-
Gradient Elution: Initiate at 20% Phase B, holding for 1 minute to focus the polar analytes at the column head, then ramp to 80% Phase B over 5 minutes at a flow rate of 0.4 mL/min[7].
-
MS/MS Detection: Utilize Electrospray Ionization (ESI) in positive mode. Monitor specific MRM transitions (e.g., m/z 97.4 → 56.2 for dimethylpyrazole) to ensure absolute specificity[7].
-
Validation: Inject a blank matrix followed by a mixed isomer standard. The system is validated if baseline resolution (
) is achieved between the regioisomers and no matrix suppression is observed in the MS source.
References
-
Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. Available at: [Link]
-
SIELC Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column." Available at: [Link]
-
Claramunt, R. M., et al. "The Use of NMR Spectroscopy to Study Tautomerism." ResearchGate. Available at: [Link]
-
ResearchGate. "ChemInform Abstract: Synthesis and Tautomerism of Substituted Pyrazolo[4,3-c]pyrazoles." Available at: [Link]
-
National Center for Biotechnology Information (PMC). "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column." Available at: [Link]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to 3-Nitro and 5-Nitro Pyrazole Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, nitropyrazoles stand out as versatile building blocks, pivotal in the development of pharmaceuticals and energetic materials.[1] Among these, the subtle yet significant differences between the 3-nitro and 5-nitro pyrazole isomers often present a critical juncture in synthetic strategy and molecular design. This guide provides an in-depth, objective comparison of these two isomers, grounded in experimental data and established scientific principles, to empower researchers in making informed decisions.
Understanding the Isomerism: A Matter of Tautomerism
At first glance, 3-nitropyrazole and 5-nitropyrazole appear as distinct isomers. However, due to prototropic tautomerism, the unsubstituted pyrazole ring exists as a dynamic equilibrium between two forms. This means that 3-nitro-1H-pyrazole is in equilibrium with 5-nitro-1H-pyrazole, and they are often considered as the same compound, frequently referred to as 3(5)-nitropyrazole.[2][3] The position of the nitro group becomes fixed only upon N-substitution. For the purpose of this guide, we will discuss the distinct properties that arise when the pyrazole nitrogen is substituted, leading to fixed 1-substituted-3-nitropyrazoles and 1-substituted-5-nitropyrazoles.
Caption: Prototropic tautomerism in unsubstituted nitropyrazole.
Synthesis Strategies: Navigating the Nitration Landscape
The synthesis of nitropyrazoles is a well-established field, with the primary method being the nitration of pyrazole. The direct nitration of pyrazole typically yields a mixture of products, and obtaining a specific isomer in high yield requires careful control of reaction conditions.
A common and effective route to 3-nitropyrazole involves a two-step process: the N-nitration of pyrazole followed by a thermal rearrangement.[4][5] This rearrangement intramolecularly transfers the nitro group to the C3(5) position.
Experimental Protocol: Synthesis of 3(5)-Nitropyrazole via Thermal Rearrangement
Step 1: N-Nitration of Pyrazole
-
In a flask equipped with a stirrer and a thermometer, a solution of pyrazole in acetic acid is prepared.
-
The flask is cooled in an ice bath.
-
A mixture of nitric acid and acetic anhydride is added dropwise to the pyrazole solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete N-nitration.
-
The resulting N-nitropyrazole can be isolated or used directly in the next step.
Step 2: Thermal Rearrangement to 3(5)-Nitropyrazole
-
The N-nitropyrazole from the previous step is dissolved in a high-boiling solvent such as benzonitrile.[6]
-
The solution is heated to a high temperature (e.g., 180 °C) and maintained for several hours to induce thermal rearrangement.[6]
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by adding a non-polar solvent like hexane.[6]
-
The solid 3(5)-nitropyrazole is collected by filtration, washed, and dried.[6]
Caption: General synthesis workflow for 3(5)-nitropyrazole.
Comparative Physicochemical Properties
The physical properties of 3-nitro and 5-nitro-N-substituted pyrazoles can exhibit notable differences. While data for the unsubstituted tautomers are often reported for the mixture, the introduction of a substituent on the nitrogen atom locks the isomer, allowing for a more direct comparison.
| Property | 3-Nitropyrazole (Unsubstituted) | Reference |
| Molecular Formula | C₃H₃N₃O₂ | [7][8] |
| Molecular Weight | 113.07 g/mol | [7][8] |
| Appearance | White to orange to green powder/crystal | [9] |
| Melting Point | 173-178 °C | [8][9] |
| Boiling Point | 333.96 °C at 760 mmHg | [8] |
| Density | 1.553 g/cm³ | [8] |
Spectroscopic Characterization: Distinguishing the Isomers
Spectroscopic techniques are indispensable for the characterization and differentiation of 3-nitro and 5-nitro pyrazole isomers, particularly in their N-substituted forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the 1-substituted-3-nitro and 1-substituted-5-nitro pyrazole isomers. The chemical shifts of the ring protons and carbons are influenced by the electron-withdrawing nitro group.
-
¹H NMR: In 1-substituted-3-nitropyrazoles, the proton at the C5 position typically appears at a different chemical shift compared to the C3 proton in the corresponding 1-substituted-5-nitropyrazole isomer. For the unsubstituted 3-nitro-1H-pyrazole, the proton at the 5-position resonates at approximately 8.03 ppm, while the proton at the 4-position appears around 7.03 ppm (in DMSO-d₆).[6]
-
¹³C NMR: The carbon atom attached to the nitro group (C3 or C5) will be significantly deshielded and show a characteristic downfield shift. The exact chemical shifts will vary depending on the substituent at the N1 position.
-
¹⁵N NMR: This technique is particularly useful for directly probing the nitrogen environment and can provide unambiguous evidence for the position of the nitro group.[10]
Infrared (IR) Spectroscopy
The IR spectrum of nitropyrazoles is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂). These bands typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). While the exact positions of these bands can be influenced by the substitution pattern on the pyrazole ring, they are a hallmark of this class of compounds.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. Both 3-nitro and 5-nitro pyrazole will have the same molecular ion peak at m/z 113.[7] The fragmentation patterns, however, may show subtle differences that can aid in their differentiation, although these are often not pronounced enough for unambiguous identification without supporting data.
Chemical Reactivity: A Tale of Two Positions
The position of the nitro group on the pyrazole ring significantly influences the molecule's chemical reactivity, particularly in nucleophilic aromatic substitution reactions.
Acidity (pKa)
Nucleophilic Aromatic Substitution
A key difference in the reactivity of N-substituted nitropyrazole isomers lies in their susceptibility to nucleophilic aromatic substitution. Experimental evidence has shown that in 1-methyl-3(5)-nitropyrazole-4-carbonitriles, the nitro group at the 5-position is significantly more reactive towards anionic S-, O-, and N-nucleophiles than the nitro group at the 3-position.[12] This enhanced reactivity is attributed to the electronic effects of the pyrazole ring nitrogens, which can better stabilize the Meisenheimer intermediate formed during nucleophilic attack at the C5 position.
Caption: Comparative reactivity in nucleophilic substitution.
Applications in Research and Development
Both 3-nitro and 5-nitro pyrazole derivatives have found extensive applications in various fields, primarily driven by their versatile chemical nature.
-
Pharmaceuticals: Nitropyrazole derivatives are key intermediates in the synthesis of a wide range of biologically active molecules.[2][13] They have been investigated for their antimicrobial, parasiticidal, and herbicidal properties.[14] The specific isomer used can have a profound impact on the biological activity of the final compound.
-
Energetic Materials: The high nitrogen content and the presence of the nitro group make nitropyrazoles attractive candidates for the development of energetic materials such as explosives and propellants.[1][15] The thermal stability and energetic performance can be tuned by altering the substitution pattern on the pyrazole ring.[16]
-
Fine and Specialty Chemicals: These isomers serve as valuable building blocks in the synthesis of more complex chemical structures for various applications in materials science and agrochemicals.[2]
Conclusion
The distinction between 3-nitro and 5-nitro pyrazole isomers, while nuanced due to tautomerism in the unsubstituted form, becomes critically important upon N-substitution. The 5-nitro isomer exhibits enhanced reactivity in nucleophilic substitution reactions, a factor that must be carefully considered in synthetic planning. A thorough understanding of their synthesis, spectroscopic properties, and chemical reactivity is paramount for researchers and drug development professionals seeking to leverage the unique attributes of these versatile heterocyclic compounds. This guide provides a foundational framework for navigating the chemistry of nitropyrazole isomers and harnessing their potential in scientific innovation.
References
-
MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][15][17]triazin-7(6H). PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Review on synthesis of nitropyrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical study on the structure and the isomerization mechanism of N‐nitropyrazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, November 7). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2 H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. PubMed. Retrieved from [Link]
-
MDPI. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][15][17]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, August 15). Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review). Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Nitropyrazoles. Retrieved from [Link]
-
MDPI. (2025, November 5). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, November 5). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. PMC. Retrieved from [Link]
-
iChemical. (n.d.). 5-Methyl-3-nitro-1H-pyrazole, CAS No. 1048925-02-5. Retrieved from [Link]
- Google Patents. (n.d.). US4235995A - 3-Nitropyrazole derivatives.
-
MDPI. (2022, December 1). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and. Retrieved from [Link]
-
RSC Publishing. (2025, February 24). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). methyl 3-nitro-1H-pyrazole-5-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). Pyrazole, 3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
Sources
- 1. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]
- 2. CAS 26621-44-3 Manufacturer | 3-Nitropyrazole | Punagri [punagri.com]
- 3. Pyrazole, 3-nitro- [webbook.nist.gov]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-nitropyrazole | 26621-44-3 [chemnet.com]
- 9. 3-Nitropyrazole | 26621-44-3 | TCI AMERICA [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. orientjchem.org [orientjchem.org]
- 14. US4235995A - 3-Nitropyrazole derivatives - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. guidechem.com [guidechem.com]
Comparative Guide: Mass Spectrometry Fragmentation of Cyclopropyl- vs. Isopropyl-Pyrazoles
The following guide details the mass spectrometry fragmentation patterns of cyclopropyl-pyrazoles, specifically contrasting them with their common bioisostere, isopropyl-pyrazoles. This content is designed for application scientists and medicinal chemists.
Executive Summary
In drug discovery, the cyclopropyl group is frequently employed as a bioisostere for the isopropyl group to improve metabolic stability and alter lipophilicity. However, distinguishing these moieties during metabolite identification or impurity profiling can be challenging due to their similar mass (difference of only 2 Da) and hydrophobic nature.
This guide provides a definitive technical comparison of their fragmentation behaviors. The core distinction lies in the stability of the carbocation intermediates : the isopropyl group predominantly fragments via simple bond scission to form stable alkyl cations, whereas the cyclopropyl group undergoes characteristic ring-opening rearrangements and radical losses driven by ring strain release.
Mechanistic Principles & Causality
The "Delta 2" Mass Shift
The fundamental difference starts with the mass:
-
Cyclopropyl-Pyrazole: Substituent mass = 41 Da (
) -
Isopropyl-Pyrazole: Substituent mass = 43 Da (
)
While the molecular ion (
Fragmentation Logic: Ring Strain vs. Hyperconjugation
-
Isopropyl Mechanism (Hyperconjugation): The isopropyl group stabilizes positive charge via hyperconjugation. Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), it typically undergoes
-cleavage to lose a methyl radical ( , -15 Da) or heterolytic cleavage to form the stable isopropyl cation ( 43). -
Cyclopropyl Mechanism (Ring Strain): The cyclopropyl ring possesses ~27.5 kcal/mol of ring strain. Fragmentation is driven by the relief of this strain. Unlike the isopropyl group, it rarely loses a methylene (
) simply. Instead, it often undergoes ring opening to form an allyl-type radical or cation ( 41) or is lost as a complete cyclopropyl radical ( , -41 Da).
Detailed Fragmentation Pathways[1][2]
The following Graphviz diagram visualizes the divergent fragmentation pathways for a generic 1-substituted pyrazole.
Caption: Divergent fragmentation pathways. Cyclopropyl derivatives favor radical loss (-41 Da) and ring opening, while isopropyl derivatives favor methyl loss (-15 Da) and cation formation (m/z 43).
Comparative Data Analysis
The table below summarizes the diagnostic ions expected when analyzing these analogs under standard EI (70 eV) or ESI-MS/MS conditions.
| Feature | Cyclopropyl-Pyrazole | Isopropyl-Pyrazole | Mechanistic Basis |
| Diagnostic Cation | Allyl cation stability vs. Isopropyl cation stability. | ||
| Neutral Loss (Primary) | -41 Da (Cyclopropyl radical) | -15 Da (Methyl radical) | |
| Neutral Loss (Secondary) | -27 Da (HCN) | -42 Da (Propene) | Pyrazole ring breakdown (HCN) vs. McLafferty-like rearrangement (Propene). |
| Ring Opening | Yes (to Allyl/Propenyl) | No (Stable alkyl chain) | Relief of 27.5 kcal/mol ring strain in cyclopropane. |
| Base Peak (Likely) | Relative stability of the charge-retaining fragment. |
Critical Interpretation Note
In ESI-MS/MS , the loss of the substituent (
-
If you see a loss of 42 Da from the parent, it strongly suggests an Isopropyl group undergoing a rearrangement (loss of propene,
). -
If you see a loss of 40 Da (uncommon) or simply the naked pyrazole (
), it points to the Cyclopropyl group.
Experimental Protocol: Differentiating Isomers
To confidently distinguish these isomers, a self-validating MS/MS workflow is required.
Protocol Parameters
-
Ionization: ESI Positive Mode (for polar pyrazoles) or EI (for volatile derivatives).
-
Collision Energy (CE): Stepped CE (e.g., 15, 30, 45 eV) is crucial. Low CE preserves the molecular ion; High CE forces the diagnostic ring cleavage.
-
Analyzer: Q-TOF or Orbitrap is preferred for exact mass confirmation (distinguishing
from other isobaric fragments), but Triple Quadrupole is sufficient for fragmentation pattern analysis.
Workflow Diagram
Caption: Step-by-step workflow for differentiating cyclopropyl and isopropyl pyrazole analogs using MS/MS.
References
-
NIST Mass Spec Data Center. (2023). Fragmentation Patterns of Propyl vs. Cyclopropyl Derivatives. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Mass Spectrometry of Common Functional Groups: Alkanes and Cycloalkanes. Retrieved from [Link]
-
University of Lethbridge. (2018). Topic 3: Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]
Safety Operating Guide
5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole proper disposal procedures
Part 1: Executive Summary & Immediate Directives
Do not treat this compound as standard organic waste.
5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole contains two structural alerts indicating high-energy potential: a nitro group (
Immediate "Do Not" List:
-
DO NOT scrape dry solids from glass surfaces (friction risk).
-
DO NOT concentrate solutions to dryness on a rotary evaporator without a blast shield.
-
DO NOT mix with strong bases (potential for rapid exothermic decomposition).
-
DO NOT dispose of in general "Organic Solvent" carboys if the concentration exceeds 5% w/v.
Part 2: Hazard Characterization & Technical Rationale[1]
To ensure safety, we must understand the why behind the protocol. This molecule presents a dual-hazard profile that dictates the disposal strategy.
The Energetic Moiety (Nitro-Pyrazole)
Nitro-substituted pyrazoles are energetic materials. The presence of the nitro group (
The Strained Ring (Cyclopropyl)
The cyclopropyl group possesses significant ring strain energy (~27.5 kcal/mol). This adds to the overall enthalpy of formation (
-
Consequence: If decomposition begins, the release of this ring strain energy accelerates the reaction kinetics, potentially turning a "fizzle" into a "pop" or explosion.
Chemical Incompatibility
Nitro-heterocycles are susceptible to nucleophilic attack. Mixing this compound with strong alkalis (e.g., NaOH, KOH) or reducing agents (e.g., Hydrazine, Metal hydrides) can trigger runaway exothermic reactions.
Part 3: Operational Disposal Procedures
This section details the step-by-step workflow for disposing of the compound in various states.
Scenario A: Pure Solid (Dry)
Use this protocol for old samples found in storage or bulk synthesis products.
-
Preparation: Don standard PPE plus a face shield and flame-resistant (FR) lab coat. Work behind a blast shield.
-
Desensitization (Wetting):
-
Do not attempt to move dry, caked material.
-
Gently mist the solid with a compatible solvent (Ethanol or Methanol are preferred; Water is acceptable if the compound is insoluble, but organic solvents wet the surface better).
-
Goal: Reach a "slurry" consistency (at least 20% solvent by weight).
-
-
Transfer: Once wetted, the material is desensitized to friction. Transfer the slurry into a wide-mouth high-density polyethylene (HDPE) container.
-
Labeling: Label as "Hazardous Waste - Flammable Solid / Reactive." Explicitly write: "Contains Nitro-Pyrazole - Do Not Dry."
Scenario B: In Solution (Reaction Mixtures/HPLC Waste)
Use this protocol for experimental byproducts.
-
Segregation: Do not combine with general halogenated/non-halogenated waste streams if those streams contain unknown reagents. Create a dedicated "High Energy Organic" satellite container.
-
Dilution: Ensure the concentration remains below 5% w/v to act as a heat sink.
-
Solvent Selection: The bulk solvent should be combustible (e.g., Acetone, Methanol) to facilitate incineration. Avoid halogenated solvents (DCM/Chloroform) if possible, as they complicate the incineration process used for energetic destruction.
Scenario C: Trace Contaminated Glassware
-
Triple Rinse: Rinse glassware three times with Acetone or Ethanol.
-
Waste Capture: Collect all rinsates into the Scenario B liquid waste stream.
-
Glass Disposal: Once rinsed, the glassware is non-hazardous.
Part 4: Regulatory Classification (RCRA)
For US-based laboratories, proper coding is required for the waste hauler. While this specific CAS is not P-listed or U-listed, it defaults to Characteristic Hazardous Waste .
| Characteristic | Code | Justification |
| Ignitability | D001 | If in flammable solvent or if the solid burns vigorously. |
| Reactivity | D003 | Recommended Classification. Applies to wastes capable of detonation or explosive decomposition if subjected to a strong initiating source or heated under confinement.[4] |
| Toxicity | D004-D043 | Unlikely unless mixed with heavy metals or specific solvents (e.g., Benzene D018). |
Logistics Note: When manifesting this waste, "Over-classification" (labeling as D003 Reactive even if unsure) is the safest legal strategy. It ensures the incinerator facility handles the drum with maximum caution.
Part 5: Decision & Workflow Logic
The following diagram illustrates the decision-making process for handling this material.
Figure 1: Decision tree for the safe segregation and packaging of nitro-pyrazole waste.
Part 6: Emergency Response
-
Spill (Solid): Do not sweep dry. Cover with wet sand or vermiculite moistened with ethanol. Scoop gently with non-sparking (plastic) tools.
-
Spill (Liquid): Absorb with clay or vermiculite. Do not use paper towels (combustible).
-
Exposure:
-
Skin: Wash with soap and water for 15 minutes.[3] Nitro compounds can be absorbed transdermally.
-
Eyes: Flush for 15 minutes.
-
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
-
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Reference for nitro-heterocycle stability and sensitivity mechanisms). [Link]
Sources
Personal protective equipment for handling 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a comprehensive system of mechanistic risk mitigation. When working with 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole , researchers are dealing with a compound that sits at the volatile intersection of acute toxicology and energetic instability.
The following guide provides self-validating protocols and causality-driven safety measures designed specifically for drug development professionals and synthetic chemists handling this specialized nitroaromatic compound.
Executive Summary & Chemical Profile
-
Compound: 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole
-
CAS Number: 1172397-62-4[1]
-
Molecular Formula: C9H13N3O2[1]
While frequently utilized as a building block in advanced drug discovery, its pyrazole core coupled with a nitro group categorizes it as a potential High-Energy Density Material (HEDM) (2[2]). Handling this compound requires strict operational controls to prevent both systemic biological absorption and unintended energetic decomposition.
Mechanistic Hazard Assessment
To handle this chemical safely, you must understand why it behaves the way it does:
-
Energetic Instability (The Friction/Heat Threat): Nitrogen-containing heterocycles like nitropyrazoles possess a high positive heat of formation[2]. The nitro group (-NO2) at the 3-position acts as an internal oxidizer. When subjected to thermal stress, friction, or electrostatic discharge, the molecule can undergo rapid, exothermic decomposition, violently releasing nitrogen gas (N2)[2].
-
Toxicological Profile (The Permeation Threat): Nitroaromatic compounds are highly lipophilic and readily permeate human skin. Once absorbed, they can induce methemoglobinemia—a condition where the iron in hemoglobin is oxidized, severely impairing the blood's oxygen-carrying capacity (3[3]). The cyclopropyl and propyl aliphatic chains on this specific pyrazole further increase its lipophilicity, exacerbating dermal absorption risks compared to unsubstituted nitropyrazoles.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for nitro-pyrazoles. The following matrix outlines the mandatory protective barriers and the mechanistic causality behind their selection.
| PPE Category | Required Specification | Mechanistic Causality & Validation |
| Hand Protection | Butyl Rubber Gloves (0.3 mm min. thickness) | Causality: Butyl rubber provides superior resistance to nitro compounds. Standard nitrile or latex degrades rapidly and allows chemical permeation (4[4]).Validation: Perform a pneumatic inflation test (twist cuff to trap air) to verify zero pinhole leaks before donning. |
| Eye/Face | ANSI Z87.1 Goggles + Polycarbonate Face Shield | Causality: Protects against both aggressive chemical splashes and primary fragmentation in the event of an energetic micro-detonation[3]. |
| Body | Flame-Resistant (FR) Nomex Lab Coat | Causality: Synthetic blends (e.g., polyester) can melt into the skin during a flash fire. FR cotton or Nomex self-extinguishes, mitigating severe burn risks. |
| Footwear | Anti-static (ESD) closed-toe shoes | Causality: Dissipates static buildup, neutralizing the risk of electrostatic discharge (ESD) igniting sensitive energetic dust[2]. |
Standard Operating Procedure (SOP): Safe Handling Workflow
Every step in this protocol is designed as a self-validating system to ensure operational integrity.
Step 1: Environmental Preparation & Static Mitigation
-
Clear the fume hood of all incompatible materials, particularly strong oxidizers, reducing agents, and heavy metals (which can precipitate highly sensitive, explosive metal-pyrazole salts).
-
Validation Check: Use an electrostatic field meter to confirm the workspace has <100 V of static charge before bringing the chemical into the hood.
Step 2: Weighing and Transfer
-
Use exclusively non-sparking tools (e.g., Teflon, ceramic, or wooden spatulas).
-
Causality: Metal spatulas can generate microscopic sparks or cause friction against glass frits, providing the exact activation energy required to detonate sensitive nitroaromatics[2].
-
Weigh the material on a grounded balance over a disposable anti-static mat to contain micro-spills.
Step 3: Solubilization and Reaction Execution
-
Select solvents carefully. While "like dissolves like," dissolving this highly lipophilic nitro-compound in polar aprotic solvents (like DMSO) creates a solution that acts as a highly efficient transdermal carrier, rapidly pulling the toxin through the skin upon contact.
-
Maintain strict temperature controls using a thermocouple-regulated cooling bath.
-
Critical Rule: Never heat the compound in a sealed, rigid system without a pressure-relief mechanism. The evolution of N2 gas during potential decomposition will cause a catastrophic overpressure event[2].
Emergency Response & Spill Mitigation
If a spill occurs, do not sweep the dry powder [3]. Dry sweeping generates friction and static electricity, which can trigger immediate ignition of energetic materials.
Spill Protocol:
-
Evacuate personnel from the immediate vicinity.
-
Wet the spilled powder with a compatible, non-reactive solvent (e.g., water or a dilute ethanol mixture) to desensitize the energetic material[3].
-
Gently cover the wetted mass with non-combustible absorbent pads.
-
Using non-sparking tools, transfer the wetted mass into a high-density polyethylene (HDPE) hazardous waste container.
Process Flow: Handling & Disposal Logic
Caption: Operational workflow and spill mitigation logic for energetic nitropyrazoles.
Disposal & Waste Management Plan
Improper disposal of nitropyrazoles can lead to delayed energetic events in waste streams.
-
Segregation: Segregate waste strictly. Do not mix 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole waste with heavy metal waste streams, as this can precipitate shock-sensitive metal-pyrazole complexes (5[5]).
-
Labeling: Label clearly as "Acutely Toxic / Potential Energetic Waste".
-
Destruction: Disposal must be handled by a licensed hazardous waste facility capable of thermal destruction (incineration) equipped with scrubbers for NOx emissions[5].
References
-
ChemicalBook. "5-Cyclopropyl-3-nitro-1-propyl-1H-pyrazole (CAS 1172397-62-4) Profile." 1
-
ACS Chemical Reviews. "Azole-Based Energetic Salts." 2
-
Benchchem. "Safe Handling and Storage of Nitro Compounds." 3
-
University of Nebraska-Lincoln (UNL) EHS. "Personal Protective Equipment for Chemical Exposures." 4
-
International Atomic Energy Agency (IAEA). "Management of wastes with regard to their chemical toxicity." 5
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
